molecular formula C4H2ClFN2O B086934 2-Chloro-4-hydroxy-5-fluoropyrimidine CAS No. 155-12-4

2-Chloro-4-hydroxy-5-fluoropyrimidine

Cat. No.: B086934
CAS No.: 155-12-4
M. Wt: 148.52 g/mol
InChI Key: FHTLMXYURUPWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS 155-12-4) is a fluorinated and chlorinated pyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. As a multifunctional heterocyclic building block, its distinct halogen and hydroxyl substituents make it a valuable intermediate for constructing more complex molecules. Pyrimidine scaffolds are fundamental in drug discovery, and the presence of both chlorine and fluorine atoms on the ring provides specific reactivity. The chlorine atom at the 2-position is a common site for nucleophilic aromatic substitution, allowing for the introduction of various amines, alkoxides, or thiols to create diverse pyrimidine libraries. The fluorine substituent can influence the electron distribution of the ring system and enhance metabolic stability, bioavailability, and binding affinity in target molecules. While specific applications for this exact derivative are proprietary, analogous chloro-fluoropyrimidines are extensively utilized in synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Researchers value this compound for exploring structure-activity relationships and developing novel inhibitors or biologically active compounds. This product is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLMXYURUPWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292217
Record name 2-Chloro-5-fluoropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-12-4
Record name 155-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-5-fluoropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxy-5-fluoropyrimidine, a key heterocyclic building block in medicinal chemistry. It details the compound's fundamental physicochemical properties, including its molecular formula and weight, alongside established synthetic and characterization methodologies. The document explores the nuanced reactivity of this pyrimidine derivative and its strategic application in the synthesis of targeted therapeutic agents. By integrating field-proven experimental protocols and safety considerations, this guide serves as an essential resource for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction to this compound

Fluorinated pyrimidines represent a cornerstone in the development of modern therapeutics, most notably in oncology.[1][2] The strategic incorporation of fluorine atoms into the pyrimidine scaffold can dramatically alter the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound (also known as 2-Chloro-5-fluoro-4-pyrimidinone) is a prominent member of this class.[3] Its trifunctional nature—possessing a reactive chlorine atom, a hydroxyl group (existing in tautomeric equilibrium with a ketone), and a fluorine atom—makes it an exceptionally versatile precursor for creating diverse molecular architectures. This guide delves into the core characteristics of this compound, providing the in-depth knowledge required for its effective application in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The precise identity and characteristics of a chemical reagent are paramount for reproducible and successful research. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C4H2ClFN2O[3][4]
Molecular Weight 148.52 g/mol [3][4]
CAS Number 155-12-4[3]
Appearance White to light yellow powder/crystal[3]
Melting Point 176-177 °C[3]
Canonical SMILES C1=C(F)C(=O)N=C(N1)Cl
InChI Key Not readily available

The structure features a pyrimidine ring substituted with chlorine, fluorine, and a hydroxyl group. The hydroxyl group exists in tautomeric equilibrium with its keto form (pyrimidinone), which is often the predominant form in the solid state.

Caption: Structure of 2-Chloro-5-fluoropyrimidin-4(3H)-one.

Synthesis and Characterization

Synthetic Routes

A common and industrially relevant method for synthesizing this compound begins with the readily available antimetabolite, 5-fluorouracil.[3] The synthesis involves the chlorination of 5-fluorouracil, often using a chlorinating agent like phosphoryl chloride (POCl3).

A general procedure involves:

  • Reacting 5-fluorouracil with an excess of phosphoryl chloride.

  • The reaction is typically heated to drive the conversion.

  • Upon completion, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water.

  • The pH is adjusted to facilitate the selective hydrolysis of the initially formed 2,4-dichloro-5-fluoropyrimidine intermediate.

  • The desired product, this compound, precipitates and can be isolated via filtration.[3]

This process leverages the differential reactivity of the two chlorine atoms in the dichlorinated intermediate, allowing for selective hydrolysis at the C4 position.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure, ensuring all atoms are in the correct electronic environments.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Helps identify key functional groups, such as the C=O stretch of the pyrimidinone and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its predictable and versatile reactivity. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic site for forging new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

This reactivity is widely exploited in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6] For instance, it can be reacted with various amines to introduce diverse side chains, a common strategy in kinase inhibitor development.

reaction_workflow cluster_reaction SNAr Reaction reagent 2-Chloro-4-hydroxy- 5-fluoropyrimidine product Substituted Pyrimidine Derivative reagent->product Base (e.g., K2CO3) Solvent (e.g., DMF) nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Caption: General workflow for a nucleophilic aromatic substitution.

This SNAr reaction is a cornerstone of its application. The electron-withdrawing nature of the ring nitrogens and the fluorine atom facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative method for the synthesis of a 2-amino-5-fluoro-4-pyrimidinone derivative.

Objective: To synthesize N-benzyl-5-fluoro-4-oxo-3,4-dihydropyrimidin-2-amine from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

  • Add anhydrous DMF to the flask to create a slurry.

  • Add benzylamine dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product via column chromatography on silica gel to yield the pure N-benzyl-5-fluoro-4-oxo-3,4-dihydropyrimidin-2-amine.

  • Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: It is often classified as an irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound is a high-value chemical intermediate whose molecular formula (C4H2ClFN2O) and molecular weight (148.52 g/mol ) are just the starting points of its scientific story.[3][4] Its true significance lies in its structural features, which impart a predictable and exploitable reactivity. For researchers in medicinal chemistry, this compound is not merely a reagent but a strategic tool, enabling the efficient construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the ongoing quest for new and more effective medicines.

References

A Spectroscopic Guide to 2-Chloro-4-hydroxy-5-fluoropyrimidine: Unveiling its Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, halogenated pyrimidines represent a cornerstone class of heterocyclic compounds. Their structural motifs are integral to a wide array of therapeutic agents, particularly in oncology and virology. Among these, 2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS No: 155-12-4) stands out as a pivotal intermediate for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers aiming to utilize this versatile building block, ensuring the integrity and success of their synthetic pathways.

This technical guide provides an in-depth analysis of the spectral data of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, offering not just the data itself, but the underlying rationale for the observed spectral characteristics and the experimental choices made during data acquisition.

Molecular Structure and Tautomerism

Before delving into the spectral data, it is crucial to consider the structural nuances of this compound. The presence of the hydroxyl group at the C4 position introduces the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and the more stable keto form, 2-chloro-5-fluoro-3,4-dihydropyrimidin-4-one. For the purpose of spectral interpretation, we will consider the predominant keto tautomer, which is generally favored in the solid state and in many common NMR solvents.

Molecular_Structure cluster_tautomers Tautomeric Forms enol This compound (Enol Form) keto 2-Chloro-5-fluoro-3,4-dihydropyrimidin-4-one (Keto Form) keto_struct enol_struct enol_struct->keto_struct Equilibrium

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

Due to the limited availability of published experimental spectra for this specific compound, the following data is based on predictive models and analysis of structurally similar compounds. The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds helps in observing the exchangeable NH proton, and its well-characterized residual peak provides a reliable internal standard.[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H68.0 - 8.3Doublet (d)³J(H,F) ≈ 4-6
NH12.0 - 13.0Broad Singlet (br s)-

Interpretation and Rationale:

  • H6 Proton: The proton at the C6 position is expected to resonate significantly downfield due to the deshielding effects of the adjacent electronegative nitrogen atom and the carbonyl group in the pyrimidine ring. Its signal is predicted to be a doublet due to coupling with the neighboring fluorine atom at C5. The magnitude of the three-bond proton-fluorine coupling (³J(H,F)) is typically in the range of 4-6 Hz.

  • NH Proton: The proton on the nitrogen atom (in the keto tautomer) is acidic and its chemical shift is highly dependent on concentration, temperature, and solvent. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet in the far downfield region. This broadness is a result of chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 155
C4160 - 165
C5135 - 140 (d, ¹J(C,F) ≈ 220-240 Hz)
C6145 - 150 (d, ²J(C,F) ≈ 20-30 Hz)

Interpretation and Rationale:

  • C2 and C4 Carbons: The carbons at the C2 and C4 positions are significantly deshielded. C2 is attached to two electronegative nitrogen atoms and a chlorine atom. C4 is part of a carbonyl group, placing it in a highly electron-deficient environment.

  • C5 Carbon: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)), typically in the range of 220-240 Hz, resulting in a doublet. Its chemical shift is influenced by both the direct attachment of the electronegative fluorine and its position within the heterocyclic ring.

  • C6 Carbon: The C6 carbon will also appear as a doublet due to a smaller two-bond coupling with the fluorine atom (²J(C,F)), generally between 20 and 30 Hz.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atom provides information about its electronic environment.

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F5-160 to -170Doublet (d)

Interpretation and Rationale:

  • The fluorine atom at the C5 position is expected to resonate in the typical range for fluorinated aromatic and heteroaromatic compounds. The signal will appear as a doublet due to coupling with the adjacent H6 proton. The chemical shift is referenced relative to an external standard, commonly CFCl₃.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Dissolve ~10-20 mg of sample in 0.6 mL of DMSO-d6 Vortex Vortex to ensure homogeneity Sample->Vortex Transfer Transfer to a 5 mm NMR tube Vortex->Transfer Instrument Insert sample into spectrometer Transfer->Instrument Lock Lock on DMSO-d6 signal Instrument->Lock Shim Shim for optimal field homogeneity Lock->Shim Acquire Acquire 1H, 13C, and 19F spectra using standard parameters Shim->Acquire FT Fourier Transform FID Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference spectra to residual solvent peak (DMSO-d6: 2.50 ppm for 1H, 39.52 ppm for 13C) Baseline->Reference Analyze Analyze and interpret spectra Reference->Analyze

Caption: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information about the vibrations of chemical bonds.

Predicted IR Spectral Data

The following are the expected characteristic absorption bands for this compound in the solid state (KBr pellet).

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic C-H
3000 - 2800N-H stretchingAmide N-H
1700 - 1650C=O stretchingAmide I band (carbonyl)
1600 - 1550C=C and C=N stretchingPyrimidine ring
1250 - 1150C-F stretchingAryl-F
800 - 750C-Cl stretchingAryl-Cl

Interpretation and Rationale:

  • N-H and C=O Stretching: The presence of a strong absorption band in the region of 1700-1650 cm⁻¹ is a key indicator of the carbonyl group in the favored keto tautomer. The broad absorption between 3000-2800 cm⁻¹ corresponds to the N-H stretching vibration, which is often broadened due to hydrogen bonding in the solid state.

  • Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1550 cm⁻¹ region.

  • Halogen Stretching: The C-F and C-Cl stretching vibrations are anticipated in the fingerprint region of the spectrum, providing further evidence for the presence of these halogens.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition Grind_Sample Grind a small amount of sample with dry KBr Press Press the mixture into a transparent pellet Grind_Sample->Press Place_Pellet Place the pellet in the spectrometer's sample holder Press->Place_Pellet Acquire_Spectrum Acquire the spectrum (e.g., 4000-400 cm-1) Place_Pellet->Acquire_Spectrum

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₂ClFN₂O, with a monoisotopic mass of approximately 148.98 g/mol .

m/zInterpretation
149/151[M]⁺˙ (Molecular ion peak)
121/123[M - CO]⁺˙
114[M - Cl]⁺
86[M - CO - Cl]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺˙ peak will be at m/z 149 (with ³⁵Cl) and the M+2 peak will be at m/z 151 (with ³⁷Cl) in an approximate 3:1 ratio, which is indicative of a single chlorine atom in the molecule.

  • Fragmentation Pattern: Electron impact (EI) ionization is expected to induce fragmentation. A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment ion at m/z 121/123. Loss of the chlorine radical would result in a fragment at m/z 114. Subsequent fragmentation could involve the loss of both CO and Cl, giving rise to a peak at m/z 86.

MS_Fragmentation M [C4H2ClFN2O]+• m/z = 149/151 M_CO [C3H2ClFN2]+• m/z = 121/123 M->M_CO - CO M_Cl [C4H2FN2O]+ m/z = 114 M->M_Cl - Cl• M_CO_Cl [C3H2FN2]+ m/z = 86 M_CO->M_CO_Cl - Cl•

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition (EI-MS) Sample_Intro Introduce a dilute solution of the sample into the mass spectrometer Ionization Ionize the sample using Electron Impact (EI) at 70 eV Sample_Intro->Ionization Analysis Analyze the ions using a mass analyzer (e.g., quadrupole) Ionization->Analysis Detection Detect the ions Analysis->Detection

Caption: General workflow for acquiring an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. The predicted spectral data, grounded in established principles and comparison with analogous compounds, offers a reliable framework for researchers to identify and characterize this important synthetic intermediate. The detailed experimental protocols further serve as a practical guide to ensure the acquisition of high-quality, reproducible data. As a Senior Application Scientist, it is my assertion that a meticulous approach to spectroscopic characterization, as outlined in this guide, is fundamental to the integrity and advancement of chemical synthesis and drug discovery.

References

Core Topic: Tautomerism and Isomeric Forms of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the tautomeric and isomeric landscape of 2-Chloro-4-hydroxy-5-fluoropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the structural nuances, the equilibrium dynamics between its tautomeric forms, and the advanced analytical techniques required for its characterization. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers a robust framework for understanding and manipulating this important chemical entity.

Introduction: The Dynamic Nature of Pyrimidines

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine. A key feature of substituted pyrimidines is their capacity to exist in different tautomeric forms—structural isomers that readily interconvert through the migration of a proton. This phenomenon is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, reactivity, and ultimately, its biological function.

The most common form of tautomerism in hydroxy-pyrimidines is the lactam-lactim (or keto-enol) equilibrium. While the "hydroxy" nomenclature suggests the enol form, the keto (or oxo) form is often the more stable and predominant species, particularly in solution. For this compound, understanding this equilibrium is critical for predicting its interactions in biological systems and for designing synthetic pathways.

Tautomeric and Isomeric Landscape

The primary tautomeric equilibrium for this compound involves the migration of a proton between the N3 nitrogen and the C4 oxygen.

  • Lactim (Enol) Form: 2-chloro-5-fluoropyrimidin-4-ol. This form contains a hydroxyl (-OH) group at the C4 position.

  • Lactam (Keto) Form: 2-chloro-5-fluoropyrimidin-4(3H)-one. This is the amide analogue, featuring a carbonyl (C=O) group at C4 and a proton on the N3 nitrogen.

Computational studies and experimental data on related pyrimidine derivatives consistently show that the lactam (keto) form is significantly more stable. The stability of the lactam tautomer is attributed to the greater strength of the C=O double bond compared to the C=N double bond and favorable resonance stabilization of the amide group.

Caption: Lactam-Lactim tautomeric equilibrium.

Beyond this primary equilibrium, one must also consider positional isomerism. A structural isomer would be 4-chloro-2-hydroxy-5-fluoropyrimidine. However, for the title compound, the most relevant isomeric considerations are the prototropic tautomers of the more stable lactam form, where the exocyclic proton can reside on either N1 or N3. For 2-chloro-5-fluoropyrimidin-4(3H)-one, the proton is established on N3.

Analytical Characterization: A Multi-faceted Approach

Determining the dominant tautomeric form and quantifying the equilibrium requires a combination of sophisticated analytical techniques and computational modeling. The choice of method is critical, as the equilibrium can be influenced by the physical state (solid vs. solution) and the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive tool for studying tautomerism in solution. The chemical shifts of nuclei are exquisitely sensitive to their local electronic environment, which differs significantly between tautomers.

  • ¹⁹F NMR: As a fluorinated pyrimidine, ¹⁹F NMR is a particularly valuable technique. The fluorine atom at the C5 position acts as a sensitive probe. Its chemical shift will vary depending on the electron distribution in the ring, which is distinct in the lactam and lactim forms.

  • ¹H NMR: In the lactam form, a signal corresponding to the N-H proton will be observed (typically broad), whereas the lactim form would show a sharper O-H proton signal. The precise location of these signals is solvent-dependent.

  • ¹³C NMR: The most direct evidence comes from the C4 resonance. The lactam form will exhibit a signal in the carbonyl region (~160-180 ppm), while the lactim form will show a C-O signal at a significantly different chemical shift.

X-Ray Crystallography

X-ray crystallography provides unambiguous structural data for the compound in its solid, crystalline state. This technique can definitively identify the tautomeric form present in the crystal lattice, including precise bond lengths and angles. It is crucial to recognize that the solid-state structure may not represent the major tautomer in solution, as crystal packing forces can stabilize a form that is less favorable in a solvated environment.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are indispensable for predicting the relative stabilities of tautomers. These calculations can provide the Gibbs free energy difference (ΔG) between tautomers, allowing for an estimation of their equilibrium populations.

Modern computational models can simulate different environments:

  • Gas Phase: Provides the intrinsic relative stability of the tautomers without external interactions.

  • Solvated State: Using continuum solvent models (like SM8 or PCM), the effect of solvent polarity on the tautomeric equilibrium can be accurately predicted. These models have shown that polar solvents tend to further stabilize the more polar lactam form.

Experimental and Computational Workflow

A robust investigation into the tautomerism of this compound integrates both experimental and computational methods.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling prep Sample Preparation (Various Solvents: DMSO-d6, CDCl3, D2O) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr uv UV-Vis / Fluorescence (Electronic Transitions) prep->uv correlation Correlate & Conclude nmr->correlation xray X-Ray Crystallography (Solid-State Confirmation) xray->correlation uv->correlation model Build Tautomer Models (Lactam & Lactim) dft DFT Calculations (e.g., B3LYP/6-31+G(d,p)) model->dft solvent Incorporate Solvent Effects (PCM/SM8 Model) dft->solvent analysis Analyze ΔG & Predict Spectra solvent->analysis analysis->correlation synthesis Synthesis & Purification of Compound synthesis->prep synthesis->xray synthesis->model

Caption: Integrated workflow for tautomer analysis.

Protocol 1: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Prepare parallel samples in solvents of varying polarity if required.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift and integration of any labile N-H or O-H protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A long relaxation delay (e.g., d1 = 5s) is recommended for accurate integration of quaternary carbons, including C4. Identify the key resonance for C4 to distinguish between a carbonyl or hydroxyl-bearing carbon.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Record the chemical shift of the fluorine signal. This serves as a key identifier for the dominant species in solution.

  • Data Analysis: Correlate the observed chemical shifts with predicted values from computational models or with data from known related structures to assign the dominant tautomer.

Protocol 2: Computational Stability Analysis
  • Structure Generation: Build 3D structures of both the lactam and lactim tautomers using molecular modeling software.

  • Method Selection: Choose a reliable DFT functional and basis set, such as B3LYP/6-31+G(d,p), which has been shown to be effective for these systems.

  • Gas-Phase Optimization: Perform full geometry optimization and frequency calculations for each tautomer in the gas phase. Confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Solvation Modeling: Re-run the optimization and frequency calculations using an implicit solvent model (e.g., PCM with water or DMSO parameters) to simulate solution conditions.

  • Energy Calculation: Extract the Gibbs free energies from the output files. Calculate the energy difference (ΔG = G_lactim - G_lactam) to determine the relative stability and predict the equilibrium constant (K_eq = e^(-ΔG/RT)).

Summary of Tautomer Characteristics

Feature2-chloro-5-fluoropyrimidin-4(3H)-one (Lactam)2-chloro-5-fluoropyrimidin-4-ol (Lactim)
Functional Group Carbonyl (C=O), Amide (N-H)Hydroxyl (C-OH), Imine (C=N)
Predicted Stability Predominant Form Minor Form
¹³C NMR (C4) ~160-180 ppm~140-150 ppm (variable)
¹H NMR (Labile H) N-H signal (broad)O-H signal (sharp)
Hydrogen Bonding H-bond donor (N-H) & acceptor (C=O)H-bond donor (O-H) & acceptor (N)
Dipole Moment HigherLower

Conclusion and Field Implications

For professionals in drug development, this structural certainty is paramount. The lactam form presents a distinct set of hydrogen bond donors and acceptors, which will govern its interaction with target enzymes or receptors. Synthetic strategies must also account for the reactivity of the lactam structure. Future research could explore how the tautomeric equilibrium is perturbed within the active site of a biological target, a phenomenon that could be critical for molecular recognition and activity.

An In-Depth Technical Guide to the Synthetic Utility and Biological Significance of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloro-4-hydroxy-5-fluoropyrimidine is a halogenated pyrimidine derivative of significant interest within medicinal chemistry and drug development. While not primarily investigated for its own intrinsic biological activity, it serves as a crucial and highly versatile intermediate in the synthesis of a range of potent therapeutic agents. Its strategic placement of chloro, hydroxyl, and fluoro groups on the pyrimidine ring allows for selective chemical modifications, making it a cornerstone building block for complex active pharmaceutical ingredients (APIs). This guide elucidates the physicochemical properties, synthesis, and, most importantly, the synthetic applications of this compound, thereby highlighting its indirect but critical contribution to the biological activity of several key drug families, including antifungal and antineoplastic agents.

Introduction: The Prominence of Fluoropyrimidines in Medicine

Fluorinated pyrimidines represent a class of compounds with profound impact in pharmacology. The introduction of a fluorine atom, a bioisostere of a hydrogen atom or a hydroxyl group, can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity, often enhancing its therapeutic index. The most notable member of this class is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades. 5-fluoropyrimidine derivatives are recognized as broad-spectrum and highly efficient anti-metabolic drugs that exert inhibitory effects on various tumors.[1] The challenge with many of these potent agents lies in their narrow therapeutic window, where effective doses are close to toxic doses.[1] This has driven extensive research into creating derivatives and prodrugs to improve selectivity and minimize side effects, a field where intermediates like this compound are indispensable.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a defined chemical structure that dictates its reactivity and utility.[2][3]

PropertyValueSource
Molecular Formula C₄H₂ClFN₂O[2][3]
Molar Mass 148.52 g/mol [2][3]
CAS Number 155-12-4[3]
IUPAC Name 2-chloro-5-fluoropyrimidin-4-ol[4]
Appearance White to off-white crystalline solid[5]

Synthesis of this compound

The preparation of this compound is a critical process, enabling its availability for further synthetic transformations. A common and efficient method involves the acid-catalyzed hydrolysis of a more halogenated precursor.

Synthetic Workflow: Hydrolysis of 2,5-difluoro-4-chloropyrimidine

The synthesis typically starts from 2,5-difluoro-4-chloropyrimidine, which undergoes selective hydrolysis. The process leverages the differential reactivity of the halogen substituents on the pyrimidine ring.

G start Start: 2,5-difluoro-4-chloropyrimidine reagent Reagent: 37% Hydrochloric Acid (HCl) start->reagent Add process Process: Heat under reflux for 2 hours reagent->process workup1 Step 1: Strip volatile constituents in vacuo process->workup1 workup2 Step 2: Dissolve residue in water and adjust pH to 7.5 with Ammonia (aq) workup1->workup2 workup3 Step 3: Concentrate in vacuo workup2->workup3 final Final Product: This compound workup3->final Filter & Dry

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on established laboratory procedures.[6][7]

Objective: To synthesize this compound via acid hydrolysis.

Materials:

  • 2,5-difluoro-4-chloropyrimidine (0.1 mole)

  • 37% Aqueous Hydrochloric Acid (30 ml)

  • 20% Aqueous Ammonia

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • pH meter or pH strips

  • Buchner funnel and filter paper

Procedure:

  • Combine 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine and 30 ml of 37% aqueous hydrochloric acid in a round-bottom flask.[6]

  • Heat the mixture under reflux for 2 hours. The causality here is that the elevated temperature and strong acid environment facilitate the selective hydrolysis of the fluorine atom at the 2-position over the chlorine atom at the 4-position.

  • After cooling to room temperature, remove the volatile constituents using a rotary evaporator.[6]

  • Dissolve the resulting residue in 100 ml of water.[6]

  • Carefully render the solution weakly alkaline (pH 7.5) by the dropwise addition of 20% aqueous ammonia. This step neutralizes the excess acid and precipitates the product, which is less soluble at this pH.[6]

  • Concentrate the mixture again in vacuo to approximately 20% of its original volume to maximize product precipitation.[6]

  • Filter the resulting solid using a Buchner funnel, wash with a small amount of cold water, and dry thoroughly.

  • The expected yield of this compound is approximately 92%.[6]

Biological Activity: A Tale of Derivatives

The primary biological significance of this compound stems from its role as a precursor to potent therapeutic agents. Its structure is primed for nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of biologically active molecules.

Antifungal Activity via 5-Fluorocytosine

A principal application of this compound is in the synthesis of 5-Fluorocytosine (Flucytosine), a vital antifungal drug.[7]

G cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action in Fungal Cell start 2-Chloro-4-hydroxy- 5-fluoropyrimidine product 5-Fluorocytosine (Flucytosine) start->product Amination Reaction reagent Ammonia (NH3) drug 5-Fluorocytosine enzyme1 Cytosine Deaminase (Fungal Enzyme) drug->enzyme1 Uptake met1 5-Fluorouracil (5-FU) met2 5-Fluorodeoxyuridylic acid met1->met2 Metabolism target1 Inhibition of RNA & Protein Synthesis met1->target1 enzyme2 Thymidylate Synthase met2->enzyme2 Inhibition enzyme1->met1 Conversion target2 Inhibition of DNA Synthesis enzyme2->target2 Blocks

Caption: Synthesis of 5-Fluorocytosine and its subsequent mechanism of antifungal action.

Flucytosine itself has no intrinsic antifungal activity.[8] Its efficacy relies on its uptake by fungal cells and conversion by the fungal enzyme cytosine deaminase into the potent antimetabolite, 5-Fluorouracil (5-FU).[8] 5-FU then disrupts both RNA/protein synthesis and DNA synthesis by inhibiting thymidylate synthetase.[8] Crucially, mammalian cells lack cytosine deaminase, which provides a basis for the drug's selective toxicity against fungal pathogens.[8] Flucytosine is effective against Candida species, Cryptococcus neoformans, and agents of chromoblastomycosis.[8][9][10]

Anticancer Potential of Fluoropyrimidine Scaffolds

The 5-fluoropyrimidine core is synonymous with anticancer therapy. While this compound is not a frontline chemotherapeutic, its derivatives are extensively explored for antineoplastic properties. The introduction of a chlorine atom at the 2-position offers a reactive handle to synthesize novel derivatives that may overcome resistance mechanisms or improve the therapeutic profile compared to traditional fluoropyrimidines like 5-FU.[11][12]

Research into related chloro- and fluoro-substituted pyrimidines has shown that these modifications can lead to potent antiproliferative activity. For instance, certain thiazolo[4,5-d]pyrimidine derivatives containing a chlorine atom exhibit significant cytostatic and cytotoxic effects against various human cancer cell lines, including renal cancer, melanoma, and leukemia.[11] The mechanism often involves DNA intercalation or the inhibition of key cellular enzymes like topoisomerase.[13][14]

Methodologies for Biological Evaluation

To assess the potential biological activity of this compound or its novel derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Objective: To quantify the antifungal activity of a test compound.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • Fungal isolates (e.g., Candida albicans ATCC 90028).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare a fungal inoculum suspension standardized to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Add the standardized fungal inoculum to each well containing the diluted compound. Include a positive control (fungi in medium, no drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours. The choice of a 48-hour incubation is critical, as 24-hour readings can be misleadingly optimistic for some yeast species.[9]

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

Summary and Future Perspectives

This compound is a molecule of high strategic value in pharmaceutical synthesis. Its biological importance is expressed through the potent activities of the compounds derived from it. As an essential building block for the antifungal agent 5-Fluorocytosine and a versatile scaffold for the development of novel anticancer agents, its contribution to medicine is significant.

Future research should continue to leverage the unique reactivity of this intermediate. The development of novel synthetic routes to create diverse libraries of 5-fluoropyrimidine derivatives could yield new therapeutic candidates with improved efficacy, selectivity, and reduced toxicity. Exploring its use in synthesizing compounds targeting other biological pathways, such as antiviral or anti-inflammatory targets, also represents a promising avenue for drug discovery.[15][16]

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Chloro-4-hydroxy-5-fluoropyrimidine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Fluoropyrimidine

In the landscape of antimetabolite research, fluoropyrimidines stand as a cornerstone of cancer chemotherapy. While compounds like 5-fluorouracil (5-FU) are extensively characterized, the biological activities of many of its structural analogs remain to be fully elucidated. This guide focuses on 2-Chloro-4-hydroxy-5-fluoropyrimidine, a compound for which direct mechanistic studies are not yet prevalent in publicly accessible literature. Consequently, this document adopts a hypothesis-driven approach, postulating a mechanism of action based on the well-established principles of fluoropyrimidine pharmacology. Our objective is to provide a robust theoretical framework and a practical experimental roadmap for researchers seeking to investigate the biological effects of this specific molecule.

Section 1: The Fluoropyrimidine Paradigm: A Foundation for Mechanistic Hypothesis

The cytotoxic effects of fluoropyrimidines are contingent on their intracellular conversion to active metabolites that interfere with nucleic acid synthesis and function.[1][2] The parent compound, 5-FU, is a prodrug that undergoes a complex metabolic activation cascade.[3] Given the structural similarities, it is reasonable to hypothesize that this compound may act as a prodrug, undergoing intracellular transformations to exert its biological effects.

Hypothesized Metabolic Activation Pathway

The central hypothesis is that this compound is metabolized to key fluorinated pyrimidine derivatives, ultimately leading to the formation of fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). The presence of the chloro and hydroxyl groups at the 2 and 4 positions, respectively, suggests potential enzymatic or spontaneous conversion pathways that could lead to a 5-FU-like core structure.

Metabolic_Activation_Hypothesis cluster_0 Extracellular cluster_1 Intracellular cluster_2 Downstream Effects This compound This compound Metabolite_A Putative Intermediates This compound->Metabolite_A Uptake & Initial Metabolism 5-FU 5-Fluorouracil Metabolite_A->5-FU Conversion FUMP Fluorouridine monophosphate 5-FU->FUMP OPRT FUDP Fluorouridine diphosphate FUMP->FUDP FUTP Fluorouridine triphosphate FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction FdUMP Fluorodeoxyuridine monophosphate TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage

Figure 1: Hypothesized metabolic activation pathway of this compound.

The Triad of Cytotoxicity: Postulated Mechanisms of Action

Following the metabolic activation hypothesis, the resulting active metabolites would induce cytotoxicity through three primary mechanisms, mirroring those of 5-FU.[4][5]

  • Inhibition of Thymidylate Synthase (TS): The metabolite FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] The formation of a stable ternary complex between FdUMP, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate leads to the depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides and the inhibition of DNA replication and repair.[1]

  • Incorporation into RNA: The metabolite FUTP can be incorporated into RNA in place of uridine triphosphate (UTP) by RNA polymerases. This incorporation can disrupt RNA processing, splicing, and stability, ultimately leading to aberrant protein synthesis and cellular dysfunction.[1]

  • Incorporation into DNA: The metabolite FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases. The presence of fluorouracil in the DNA can compromise its integrity, leading to DNA strand breaks and triggering apoptosis.[2]

Section 2: An Experimental Blueprint for Mechanistic Validation

To test the hypothesized mechanism of action of this compound, a series of well-defined experimental protocols are proposed. These protocols are designed to be self-validating and provide a comprehensive assessment of the compound's biological activity.

Assessment of Metabolic Conversion

The initial and most critical step is to determine if this compound is converted to 5-FU or other active metabolites within a biological system.

Protocol 2.1.1: In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes

  • Objective: To assess the metabolic conversion of the test compound in a liver microsomal fraction.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (human or other species of interest), NADPH regenerating system, and the test compound at various concentrations.

    • Incubate the mixture at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites, including 5-FU.

  • Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes responsible for the metabolism of many xenobiotics. This assay provides a first indication of the compound's metabolic fate.

Evaluation of Target Engagement: Thymidylate Synthase Inhibition

Protocol 2.2.1: Cell-Free Thymidylate Synthase Activity Assay

  • Objective: To determine the direct inhibitory effect of the test compound and its potential metabolites on thymidylate synthase activity.

  • Methodology:

    • Use a commercially available recombinant human thymidylate synthase enzyme.

    • Prepare a reaction buffer containing the enzyme, dUMP, and 5,10-methylenetetrahydrofolate.

    • Add the test compound or its synthesized putative metabolites at a range of concentrations.

    • Initiate the reaction and monitor the conversion of dUMP to dTMP over time using a spectrophotometric or HPLC-based method.

    • Calculate the IC50 value for the inhibition of thymidylate synthase.

  • Trustworthiness: This cell-free assay isolates the direct interaction between the compound and the enzyme, eliminating confounding factors from cellular uptake and metabolism.

Assessment of Nucleic Acid Incorporation

Protocol 2.3.1: Quantification of Fluoropyrimidine Incorporation into RNA and DNA

  • Objective: To measure the extent of incorporation of the fluoropyrimidine moiety into cellular RNA and DNA.

  • Methodology:

    • Treat cancer cell lines with the test compound for a defined period.

    • Isolate total RNA and genomic DNA from the treated cells using established protocols.

    • Hydrolyze the purified nucleic acids to their constituent nucleosides or bases.

    • Analyze the hydrolysates by LC-MS/MS to detect and quantify fluorinated nucleosides/bases.

    • Normalize the amount of incorporated fluoropyrimidine to the total amount of the corresponding natural nucleoside/base.

  • Authoritative Grounding: This method provides direct evidence of the compound's interference with nucleic acid integrity.

Cellular Phenotypic Assays

Protocol 2.4.1: Cell Viability and Proliferation Assay

  • Objective: To determine the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

  • Causality: This assay provides a quantitative measure of the overall cytotoxic effect of the compound, which is the ultimate outcome of its mechanism of action.

Experimental_Workflow cluster_0 Metabolism cluster_1 Target Engagement cluster_2 Nucleic Acid Effects cluster_3 Cellular Outcome Compound This compound Microsomes Liver Microsome Assay Compound->Microsomes TS_Assay Thymidylate Synthase Inhibition Assay Compound->TS_Assay Direct Inhibition? Cell_Culture Cell Treatment Compound->Cell_Culture LCMS LC-MS/MS Analysis Microsomes->LCMS Metabolite ID LCMS->TS_Assay Metabolite Inhibition? NA_Isolation RNA/DNA Isolation Cell_Culture->NA_Isolation Viability Cell Viability Assay Cell_Culture->Viability Cytotoxicity? NA_Quant LC-MS/MS Quantification NA_Isolation->NA_Quant Incorporation?

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Section 3: Data Interpretation and Expected Outcomes

The collective data from the proposed experiments will provide a multi-faceted view of the compound's mechanism of action.

Experiment Parameter Measured Favorable Outcome for 5-FU-like Mechanism
Liver Microsome Assay Rate of parent compound depletion and formation of 5-FU.Rapid metabolism of the parent compound with detectable levels of 5-FU.
Thymidylate Synthase Assay IC50 of the parent compound and its metabolites.Low nanomolar IC50 for the 5-FU metabolite against thymidylate synthase.
Nucleic Acid Incorporation pmol of fluoropyrimidine per µg of RNA/DNA.Dose-dependent increase in the incorporation of the fluoropyrimidine moiety into both RNA and DNA.
Cell Viability Assay GI50 in various cancer cell lines.Potent growth inhibition with GI50 values in the low micromolar to nanomolar range.

Conclusion: A Path Forward for a Promising Analog

While the direct biological activity of this compound remains to be definitively characterized, its structural analogy to the highly successful fluoropyrimidine class of antimetabolites provides a strong rationale for its investigation. The hypothesized mechanism of action, centered on its metabolic conversion to active metabolites that disrupt DNA and RNA synthesis and function, offers a clear and testable framework for future research. The experimental protocols detailed in this guide provide a comprehensive and rigorous approach to validating this hypothesis. Should this compound prove to be a novel prodrug of 5-FU or possess a unique activity profile, it could represent a valuable addition to the arsenal of anticancer therapeutics.

References

Potential therapeutic targets of 2-Chloro-4-hydroxy-5-fluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Landscape of 2-Chloro-4-hydroxy-5-fluoropyrimidine Derivatives

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Within this class, halogenated pyrimidines serve as exceptionally versatile scaffolds for drug discovery. This guide focuses on derivatives of this compound, a key synthetic intermediate whose strategic placement of chloro, fluoro, and hydroxyl groups provides a reactive template for generating diverse molecular entities. While the parent compound is not therapeutically active, its derivatives have been successfully developed and investigated as potent modulators of critical biological targets. This document provides a comprehensive overview of these targets, elucidating the mechanisms of action, presenting relevant experimental protocols, and exploring the therapeutic potential in oncology, virology, and other emerging areas. Our primary focus will be on the well-established anticancer applications stemming from the famous derivative, 5-Fluorouracil (5-FU), while also exploring newer targets like kinases and receptors that derivatives of this scaffold have been designed to inhibit.

The this compound Scaffold: A Privileged Synthetic Intermediate

This compound is a fluorinated pyrimidine building block valued not for its own biological activity, but for its synthetic utility.[1][2] The chemical architecture is primed for nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine and chlorine atoms, facilitates the displacement of the chlorine at the C2 position. This allows for the facile introduction of various amine, oxygen, or sulfur-containing moieties, enabling the construction of large and diverse compound libraries.[1] This reactivity is fundamental to its role in synthesizing active pharmaceutical ingredients (APIs).[1][3]

Primary Therapeutic Arena: Oncology

The most significant therapeutic applications of 5-fluoropyrimidine derivatives are in oncology. The foundational compound in this class is 5-Fluorouracil (5-FU), a drug that has been a mainstay in cancer treatment, particularly for colorectal cancer, for decades.[4][5] The derivatives of this compound often lead to compounds that share or build upon the mechanisms established by 5-FU.

Core Target: Thymidylate Synthase (TS)

The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[5][6]

Mechanism of Action: Upon administration, 5-FU is converted intracellularly into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4] FdUMP is the key metabolite responsible for TS inhibition. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6][7] FdUMP binds to the nucleotide-binding site of TS and forms a highly stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate.[4][6] This complex effectively blocks the normal substrate (dUMP) from accessing the active site, leading to a depletion of the dTMP pool. The resulting shortage of thymidine causes what is known as "thymineless death," particularly affecting rapidly proliferating cancer cells which have a high demand for DNA synthesis.[5]

TS_Inhibition_Pathway FdUMP FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Binds to dTMP dTMP TS->dTMP Catalyzes Ternary_Complex Stable Ternary Complex (TS-FdUMP-Cofactor) TS->Ternary_Complex Forms dUMP dUMP dUMP->TS Binds to DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Ternary_Complex->TS Sequesters & Inhibits Metabolism Intracellular Metabolism Metabolism->FdUMP

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by the 5-FU metabolite FdUMP.

Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of TS activity by a test compound. The assay measures the decrease in absorbance at 340 nm as the cofactor, 5,10-methylenetetrahydrofolate (CH2THF), is oxidized to dihydrofolate (DHF).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mM EDTA, 6.5 mM 2-mercaptoethanol.
  • Enzyme Solution: Recombinant human Thymidylate Synthase diluted in assay buffer to a working concentration (e.g., 50 nM).
  • Substrate/Cofactor Mix: Prepare a 2X solution in assay buffer containing 200 µM dUMP and 200 µM CH2THF.
  • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer.

2. Assay Procedure:

  • Add 50 µL of the test compound dilutions (or vehicle control) to the wells of a 96-well UV-transparent plate.
  • Add 25 µL of the diluted TS enzyme solution to each well.
  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
  • Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor mix to each well.
  • Immediately place the plate in a microplate spectrophotometer.
  • Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at a constant temperature (e.g., 25°C).

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the rates relative to the vehicle control (100% activity).
  • Plot the percent inhibition versus the logarithm of the test compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality and Self-Validation: This assay directly measures the catalytic activity of the target enzyme. The inclusion of positive (a known TS inhibitor like FdUMP) and negative (vehicle) controls validates the assay's performance. The rate of cofactor oxidation is directly proportional to dTMP synthesis, ensuring the measured effect is linked to the intended biological process.

Dual Disruption: DNA and RNA Integrity

Beyond TS inhibition, 5-FU metabolites act as fraudulent nucleotides.[7]

  • RNA Disruption: Fluorouridine triphosphate (FUTP) is incorporated into various RNA species in place of uridine.[5] This incorporation disrupts RNA processing and function, including the maturation of ribosomal RNA (rRNA) and the splicing of pre-messenger RNA (pre-mRNA), leading to widespread cellular dysfunction.[5][7]

  • DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA.[4] While cellular repair mechanisms attempt to excise this fraudulent base, the persistent dTMP depletion (due to TS inhibition) hinders effective repair, leading to DNA fragmentation and apoptosis.[7]

Nucleic_Acid_Disruption FUTP FUTP RNA RNA FUTP->RNA Incorporated into FdUTP FdUTP DNA DNA FdUTP->DNA Incorporated into RNA_Dysfunction RNA Processing Errors (Splicing, Maturation) RNA->RNA_Dysfunction DNA_Damage DNA Fragmentation & Apoptosis DNA->DNA_Damage 5-FU_Metabolites 5-FU_Metabolites 5-FU_Metabolites->FdUTP Antiviral_Workflow Screening High-Throughput Screening (e.g., Cell Viability Assay) Hit_ID Identify 'Hits' (Compounds with Antiviral Activity) Screening->Hit_ID Dose_Response Dose-Response & Cytotoxicity (Determine EC50 and CC50) Hit_ID->Dose_Response Active Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Polymerase Assay) Selectivity->Mechanism High SI Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

2-Chloro-4-hydroxy-5-fluoropyrimidine stability and degradation profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Chloro-4-hydroxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, particularly halogenated pyrimidines and fluorouracil derivatives, to predict its stability under various stress conditions. By applying fundamental principles of organic chemistry and adhering to internationally recognized guidelines for stability testing, we present a robust framework for researchers to assess the chemical integrity of this molecule. This document outlines the inherent reactivity of the substituted pyrimidine ring, details step-by-step protocols for forced degradation studies, and proposes potential degradation pathways and products. The insights provided herein are intended to empower researchers in developing stable formulations and robust analytical methods.

Introduction: The Chemical Context of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine core, substituted with electron-withdrawing chloro and fluoro groups, as well as an electron-donating hydroxyl group, presents a unique electronic landscape that dictates its reactivity and stability. Understanding the interplay of these functional groups is paramount to predicting how the molecule will behave under various chemical and physical stresses encountered during synthesis, formulation, and storage. This guide provides a foundational understanding of these properties and a practical approach to their experimental investigation.

Predicted Chemical Reactivity and Stability Profile

The stability of this compound is governed by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the halogen substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common degradation pathway for chloropyrimidines.[1][2][3] The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form, 2-chloro-5-fluoro-1H-pyrimidin-4-one, which can influence its reactivity and potential degradation pathways.

Key Predicted Reactivities:

  • Hydrolysis: The C2-Cl bond is predicted to be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,4-dihydroxy-5-fluoropyrimidine (5-fluorouracil). The rate of hydrolysis is expected to be pH-dependent.

  • Nucleophilic Substitution: The chloro group is a good leaving group and can be displaced by various nucleophiles. This is a critical consideration if the compound is in a formulation with other nucleophilic excipients.

  • Photodegradation: The pyrimidine ring, being aromatic, can absorb UV radiation. Similar to 5-fluorouracil, this can lead to photolytic reactions, potentially involving the 5,6-double bond.[4][5]

  • Oxidative Degradation: While the pyrimidine ring itself is relatively stable to oxidation, the overall molecule could be susceptible to strong oxidizing agents, potentially leading to ring-opening or modification of the substituents.[6]

  • Thermal Stability: Halogenated pyrimidines generally exhibit moderate to good thermal stability.[7] However, prolonged exposure to high temperatures could lead to decomposition, the nature of which would depend on the specific conditions.

Forced Degradation Studies: A Practical Framework

Forced degradation studies are essential for elucidating potential degradation pathways and for developing stability-indicating analytical methods.[8] The following protocols are designed as a comprehensive starting point for investigating the stability of this compound.

General Experimental Setup
  • Test Compound: this compound, solid.

  • Concentration: Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the stressor solution to a final concentration of approximately 100 µg/mL.

  • Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

  • Analytical Method: A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength (e.g., determined by UV scan of the parent compound).

Hydrolytic Degradation

Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

Protocol:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

Oxidative Degradation

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Protocol:

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate at ambient temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, before analysis.

Photostability

Objective: To assess the impact of light exposure on the compound's stability, following ICH Q1B guidelines.[9][10][11][12]

Protocol:

  • Expose the solid compound and a solution (e.g., 100 µg/mL in water or acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation

Objective: To determine the stability of the compound under elevated temperature.

Protocol:

  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Withdraw samples at appropriate time points.

  • Allow the samples to cool to room temperature before preparing solutions for analysis.

Predicted Degradation Pathways and Products

Based on the known chemistry of halogenated pyrimidines, the following degradation pathways are proposed.

Hydrolytic Pathway

The primary site of hydrolytic attack is expected to be the C2 position, leading to the displacement of the chloride ion.

Hydrolysis A This compound B 5-Fluorouracil (2,4-Dihydroxy-5-fluoropyrimidine) A->B H₂O / H⁺ or OH⁻ (-HCl)

Caption: Predicted hydrolytic degradation pathway.

Oxidative Pathway

Strong oxidation may lead to the opening of the pyrimidine ring. The degradation of pyrimidines can ultimately lead to smaller, water-soluble compounds.[13][14][15]

Oxidation A This compound B Ring-opened products (e.g., urea, amino acids) A->B [O] (e.g., H₂O₂)

Caption: Potential oxidative degradation pathway.

Photolytic Pathway

UV irradiation could potentially lead to the formation of photoproducts through various mechanisms, including addition to the 5,6-double bond, similar to what is observed for 5-fluorouracil.[4][5]

Photolysis A This compound B Solvent adducts at C5-C6 A->B UV light + Solvent

Caption: A possible photolytic degradation pathway.

Summary of Predicted Stability and Degradation

The following table summarizes the predicted stability of this compound under various stress conditions.

Stress ConditionPredicted StabilityLikely Degradation ProductsPrimary Degradation Pathway
Acidic Hydrolysis Moderate5-FluorouracilNucleophilic substitution of Cl by OH
Basic Hydrolysis Low5-Fluorouracil and its saltsNucleophilic substitution of Cl by OH
Neutral Hydrolysis HighMinimal degradationSlow hydrolysis
Oxidation Moderate to LowRing-opened productsRing cleavage
Photolysis ModerateSolvent adducts, other photoproductsPhotoaddition to the C5-C6 double bond
Thermal (Solid) HighDecomposition products at very high temperaturesThermal decomposition

Conclusion and Recommendations

This technical guide provides a scientifically grounded prediction of the stability and degradation profile of this compound. The primary anticipated degradation pathway is the hydrolysis of the 2-chloro substituent to yield 5-fluorouracil, a reaction that is likely to be accelerated by acidic or basic conditions. The compound is also expected to exhibit some sensitivity to light and strong oxidizing agents.

It is strongly recommended that the experimental protocols outlined in this guide be performed to confirm these predictions and to fully characterize the degradation products. The development of a validated, stability-indicating analytical method is a critical first step in this process. The information generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of any API synthesized from this important intermediate.

References

A Technical Guide to the Safe Handling of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Scope

2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS No. 155-12-4) is a halogenated pyrimidine derivative that serves as a valuable structural motif and intermediate in medicinal chemistry and drug development.[1] Its utility is rooted in the broader significance of fluoropyrimidines, a class of compounds foundational to the synthesis of numerous therapeutic agents, particularly in oncology.[2][3] The reactivity of the chloro and fluoro substituents, coupled with the pyrimidine core, makes it a versatile building block for creating complex molecular architectures.[4][5]

However, as is common with many specialized research chemicals, comprehensive, publicly available toxicological data for this compound is scarce. This guide addresses this critical information gap. Our core directive is to establish a robust safety framework by extrapolating data from well-characterized, structurally analogous compounds, such as 2-Chloro-5-fluoropyrimidine (CAS No. 62802-42-0) and 2,4-dichloro-5-fluoropyrimidine (CAS No. 2927-71-1). This proactive, risk-averse approach is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes. We will operate under the principle that any compound with limited toxicological information should be handled as potentially hazardous.[6]

This document provides a holistic operational plan, moving beyond a simple checklist to explain the scientific rationale behind each safety protocol, thereby empowering researchers to make informed decisions.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is predicated on understanding the compound's intrinsic chemical properties and potential reactivity. Based on data from its closest analogs, a clear hazard profile emerges.

GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) classifications for closely related pyrimidines provide a reliable baseline for risk assessment.[7]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8] Ingestion can lead to gastrointestinal irritation and potential systemic toxicity.[9][10]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and damage.[7][11] Direct contact can cause chemical burns and significant tissue damage.

  • Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[9][11]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11][12] Inhalation of dust or aerosols can irritate the respiratory tract.

Physicochemical and Reactivity Profile

Understanding the compound's physical state and reactivity is fundamental to mitigating risk. The data below is aggregated from the subject compound and its key analogs.

PropertyValue / InformationImplication for Safe Handling
Molecular Formula C₄H₂ClFN₂O[13]Indicates the presence of Carbon, Hydrogen, Chlorine, Fluorine, Nitrogen, and Oxygen.
Molecular Weight 148.52 g/mol [1][13]Relevant for stoichiometric calculations in experimental design.
Appearance Likely a white to off-white crystalline solid.[14]As a solid, it poses a risk of aerosolization and dust formation during handling.[15][16]
Stability Stable under normal, recommended storage conditions.[9][11]Avoids spontaneous decomposition but does not preclude hazardous reactions.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[9][11]Co-storage and mixing with these materials must be strictly avoided to prevent exothermic or violent reactions.
Hazardous Decomposition Combustion produces toxic gases: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF), and Hydrogen chloride (HCl).[8][9][11]In case of fire, the primary hazard is not just the flame but the highly toxic and corrosive gases released.[8]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible) Substitution Substitution (Limited Applicability) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[10][16] This is non-negotiable, as it is the primary defense against inhaling hazardous dust or vapors.[17]

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a dedicated area within the fume hood should be used to contain fine powders and prevent contamination of sensitive equipment.[16]

  • Safety Showers & Eyewash Stations: These must be readily accessible and located close to the workstation.[10][18] Their location and functionality should be verified before commencing work.

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Work Areas: Clearly define an area for working with this compound to prevent cross-contamination of the general lab space.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required before work begins. This SOP should be read and understood by all personnel involved.

  • Good Housekeeping: Maintain a clean and uncluttered workspace.[19] Decontaminate surfaces with an appropriate solvent and then soap and water after each use.[6] All spills must be cleaned immediately.[19]

  • Hygiene Practices: Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[20] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[16][19]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep Chemical splash goggles with side shields.[16]Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[15][16]Laboratory coat.[16]NIOSH-approved respirator if dust is generated or ventilation is inadequate.[21]
Chemical Reactions & Transfers Chemical splash goggles and a full-face shield.Chemical-resistant gloves (e.g., nitrile rubber). Consider double-gloving for extended operations.[6]Flame-resistant laboratory coat.Required if there is any risk of aerosol generation outside of a fume hood. Use a respirator with ABEK-type cartridges.
Handling Solid Compound Chemical splash goggles.[21]Chemical-resistant gloves.[21]Laboratory coat or chemical apron.[21]A NIOSH/MSHA approved air-purifying dust or mist respirator is recommended.[21]

Standard Operating Protocols

Adherence to validated protocols is essential for ensuring both safety and experimental reproducibility. The following workflows should be adapted into lab-specific SOPs.

cluster_1 Standard Experimental Workflow Prep 1. Pre-Operation Setup (Verify Controls, Don PPE) Weigh 2. Weighing & Transfer (Inside Fume Hood) Prep->Weigh Reaction 3. Reaction Execution (Monitor Parameters) Weigh->Reaction Cleanup 4. Decontamination & Cleanup (Clean Glassware & Surfaces) Reaction->Cleanup Waste 5. Waste Disposal (Segregate & Label) Cleanup->Waste Doff 6. Post-Operation (Doff PPE, Wash Hands) Waste->Doff

Caption: A logical workflow minimizes risk at each stage of an experiment.

Protocol: Weighing and Preparing Solutions
  • Preparation: Confirm the chemical fume hood is operational. Clear the work area of all unnecessary items. Assemble all necessary equipment (spatulas, weigh paper, glassware) and have spill containment materials ready.[16]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Perform all weighing operations inside the fume hood or a ventilated enclosure.[16] Use anti-static techniques if the powder is fine. Tare a suitable container and carefully transfer the desired amount of solid. Avoid creating dust clouds.

  • Dissolving: Slowly add the solid to the solvent to prevent splashing.[16] If heating is necessary, use a controlled heating source like a mantle, not an open flame.

  • Post-Transfer Cleanup: Immediately clean the spatula and weighing area. Dispose of any contaminated weigh paper or single-use items into a dedicated solid hazardous waste container.[16]

Protocol: Spill Cleanup
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Contain: For small spills, use an absorbent material like sand, vermiculite, or a commercial spill kit to contain the substance.[17] Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[15][22]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Ensure all contaminated materials, including PPE, are placed in the designated hazardous waste container.[11]

Emergency Procedures

Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

Exposure RouteFirst-Aid Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.[11][18]
Skin Contact Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[18] Seek immediate medical attention if burns or irritation are present.[11]
Inhalation Move the victim to fresh air immediately and keep them at rest in a position comfortable for breathing.[11][18] If breathing is difficult or stops, provide artificial respiration. Call a poison center or physician immediately.[11]
Ingestion Do NOT induce vomiting.[10][11] Rinse the mouth thoroughly with water.[18] Never give anything by mouth to an unconscious person.[15] Call a poison center or physician immediately.[11]

Note for Medical Professionals: Show the Safety Data Sheet (SDS) for the compound or a close analog to the attending physician.[11][18] Due to its corrosive nature, gastric lavage or emesis may be contraindicated after ingestion.[10]

Storage and Waste Management

Proper long-term storage and disposal are crucial for laboratory and environmental safety.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]

  • The storage area should be designated for corrosive and hazardous materials.[11]

  • Store locked up to restrict access to authorized personnel only.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][11]

Waste Disposal
  • Segregation: All waste contaminated with this compound must be treated as hazardous waste.[16] Maintain separate, clearly labeled waste containers for solid (gloves, paper towels, contaminated solids) and liquid (reaction mixtures, solvents) waste.[6][16]

  • Compliance: Disposal must be carried out in strict accordance with all local, regional, and national hazardous waste regulations.[11][23] Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[23]

  • Procedure: Never pour waste down the drain.[9] Use a licensed hazardous waste disposal company.

Conclusion

While this compound is a valuable tool for chemical synthesis, its potential hazards demand a systematic and cautious approach. The absence of specific toxicological data necessitates that researchers treat this compound with the highest level of care, adopting the stringent safety protocols outlined for its well-documented, corrosive, and toxic analogs. By integrating the principles of the Hierarchy of Controls—prioritizing engineering solutions, enforcing strict administrative procedures, and correctly using personal protective equipment—scientists can effectively mitigate risks. This proactive safety culture not only protects the health of laboratory personnel but also ensures the responsible conduct of innovative research.

References

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine from 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine, a pivotal intermediate in pharmaceutical development, starting from the widely available antineoplastic agent, 5-fluorouracil (5-FU). The procedure is a robust two-step process involving an initial high-yield chlorination to form the intermediate 2,4-Dichloro-5-fluoropyrimidine, followed by a regioselective hydrolysis to yield the target compound. This guide is designed for researchers and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical safety considerations. The methodologies are grounded in established chemical literature to ensure reliability and reproducibility.

Introduction: The Significance of 5-Fluorouracil and its Derivatives

5-Fluorouracil (5-FU), a pyrimidine analog, is a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and stomach cancers.[1][2][3][4] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.[1][2] The chemical scaffold of 5-FU also serves as a versatile starting material for the synthesis of more complex molecules. This compound is a key building block, valued for the differential reactivity of its functional groups, which allows for precise downstream modifications in the development of novel therapeutic agents. This guide details a reliable pathway to access this important intermediate.

Overall Synthesis Pathway

The conversion of 5-fluorouracil to this compound is efficiently achieved in two primary stages. The first stage is the exhaustive chlorination of the hydroxypyrimidine groups on 5-FU to yield 2,4-Dichloro-5-fluoropyrimidine. The second stage involves the selective hydrolysis of the more reactive C4-chloro substituent to a hydroxyl group.

Synthesis_Pathway FU 5-Fluorouracil DCFP 2,4-Dichloro-5-fluoropyrimidine FU->DCFP  Step 1: Chlorination  POCl₃, N,N-dimethylaniline  ~114°C   CHFP This compound DCFP->CHFP  Step 2: Selective Hydrolysis  Aqueous Base (e.g., NaOH)  Controlled Temperature  

Caption: Overall two-step reaction pathway from 5-Fluorouracil to the target compound.

Part I: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Principle and Mechanism

The conversion of the di-hydroxy (or keto) form of 5-fluorouracil to the dichloro derivative is a nucleophilic substitution reaction. 5-Fluorouracil exists in a lactam-lactim tautomeric equilibrium. The chlorinating agent, phosphorus oxychloride (POCl₃), reacts with the lactim tautomer. The reaction is facilitated by a tertiary amine base, such as N,N-dimethylaniline (DMA), which serves two purposes: it acts as a catalyst and as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] This prevents potential side reactions and drives the equilibrium towards the product.

Optimized Reaction Parameters

The yield and purity of 2,4-Dichloro-5-fluoropyrimidine are highly dependent on reaction conditions. Studies have systematically investigated the molar ratios of reactants, temperature, and reaction time to maximize output.[5][6]

ParameterRecommended Ratio/ValueRationaleReported YieldSource
Molar Ratio (5-FU : POCl₃) 1 : 10A large excess of POCl₃ acts as both reagent and solvent, driving the reaction to completion.~92%[5][6]
Molar Ratio (5-FU : DMA) 1 : 1.5Sufficient base to catalyze and neutralize HCl byproduct without promoting side reactions.~92%[5][6]
Reaction Temperature 114 °COptimal temperature to ensure a reasonable reaction rate without significant decomposition.~92%[5][6]
Reaction Time 2 - 4 hoursSufficient time for the reaction to proceed to completion as monitored by TLC or HPLC.~92%[5][6][7]
Detailed Experimental Protocol

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • 5% (w/w) Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood and ensure it is dry. Charge the round-bottom flask with phosphorus oxychloride (10 molar equivalents). Begin stirring under a nitrogen atmosphere.

  • Reagent Addition: Add 5-fluorouracil (1 molar equivalent) portion-wise to the stirred POCl₃. An exotherm may be observed.

  • Heating: Heat the mixture to approximately 114 °C.[5][6]

  • Base Addition: Slowly add N,N-dimethylaniline (1.5 molar equivalents) via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction: After the addition is complete, maintain the reaction at reflux (around 114 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (approx. 20 °C). In a separate, larger flask, prepare a mixture of crushed ice or cold water and dichloromethane (DCM). Very slowly and carefully, quench the reaction mixture by adding it to the ice/water/DCM mixture with vigorous stirring, ensuring the temperature does not exceed 40 °C.[7]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer again with DCM.[7]

  • Washing: Combine the organic layers. Wash sequentially with concentrated HCl (to remove residual DMA) and then with a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,4-Dichloro-5-fluoropyrimidine. The product can be further purified by vacuum distillation if required.

⚠️ Safety Advisory: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

Part II: Selective Hydrolysis to this compound

Principle and Mechanism

The key to this step is the regioselective hydrolysis of one of the two chlorine atoms. In the 2,4-Dichloropyrimidine system, the chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). By using a stoichiometric amount of a nucleophile (in this case, hydroxide from an aqueous base) under controlled temperature, the C4-chloro group can be selectively replaced by a hydroxyl group, leaving the C2-chloro group intact.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Sodium Hydroxide (NaOH) or other suitable base

  • Deionized Water

  • Hydrochloric Acid (for neutralization)

  • Ethyl Acetate or other suitable extraction solvent

Equipment:

  • Reaction flask with stirrer and temperature probe

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Dissolve the crude or purified 2,4-Dichloro-5-fluoropyrimidine (1 molar equivalent) in a suitable solvent like THF or dioxane in a reaction flask.

  • Hydrolysis: Cool the solution in an ice bath. Prepare a solution of sodium hydroxide (1.0-1.2 molar equivalents) in water and add it dropwise to the reaction mixture, maintaining a low temperature (0-10 °C) to control selectivity.

  • Reaction: Stir the mixture at a controlled temperature for 1-3 hours. Monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of ~6-7 by adding dilute hydrochloric acid.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate. Perform multiple extractions to maximize recovery.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow and Characterization

The entire process from starting material to final product involves a series of sequential laboratory operations.

Experimental_Workflow cluster_0 Step 1: Chlorination cluster_1 Work-up & Isolation cluster_2 Step 2: Hydrolysis cluster_3 Final Purification start Mix 5-FU & POCl₃ heat Heat to 114°C start->heat add_dma Add DMA heat->add_dma reflux Reflux (2-4h) add_dma->reflux quench Quench in ice/DCM reflux->quench extract1 Extract with DCM quench->extract1 wash Wash (HCl, NaHCO₃) extract1->wash concentrate1 Concentrate wash->concentrate1 intermediate Intermediate: 2,4-Dichloro-5-fluoropyrimidine concentrate1->intermediate dissolve Dissolve Intermediate intermediate->dissolve add_base Add aq. NaOH (0-10°C) dissolve->add_base react Stir (1-3h) add_base->react neutralize Neutralize (HCl) react->neutralize extract2 Extract (EtOAc) neutralize->extract2 concentrate2 Concentrate extract2->concentrate2 recrystallize Recrystallize concentrate2->recrystallize final_product Final Product: 2-Chloro-4-hydroxy- 5-fluoropyrimidine recrystallize->final_product

Caption: Step-by-step laboratory workflow for the synthesis and purification process.

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Melting Point: To assess the purity of the final crystalline product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

References

Application Note: A Guide to the Synthesis of Nucleoside Analogues Using 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Fluorinated Pyrimidines in Therapeutics

The strategic incorporation of fluorine into nucleosides has been a cornerstone of medicinal chemistry for decades, leading to the development of potent antiviral and anticancer agents.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly alter the electronic, metabolic, and pharmacokinetic profiles of a parent molecule.[1] This often enhances metabolic stability towards enzymatic degradation and can lead to stronger binding interactions with target enzymes.[1]

Among the most successful fluorinated nucleobases is 5-fluorouracil (5-FU), a drug that has been a mainstay in cancer chemotherapy for many years.[2] Building upon this legacy, the synthesis of novel nucleoside analogues often employs versatile, pre-functionalized pyrimidine building blocks. 2-Chloro-4-hydroxy-5-fluoropyrimidine, a key derivative of 5-FU, serves as an exemplary starting material for this purpose. Its structure features three critical elements for synthetic diversification: a fluorine atom at the 5-position to impart therapeutic properties, a hydroxyl group for N-glycosylation, and a reactive chloro group at the 2-position that provides a handle for subsequent modifications.

This guide provides a detailed overview of the synthesis of nucleoside analogues using this compound, focusing on the mechanistic rationale behind the synthetic strategy and providing robust, step-by-step protocols for researchers in drug discovery and development.

Core Synthetic Strategy: Convergent N-Glycosylation

The most efficient and widely adopted method for synthesizing nucleoside analogues from pre-formed base and sugar moieties is the convergent approach.[1] This strategy involves coupling the pyrimidine base (the aglycone) with a suitably protected sugar derivative, typically a ribose or deoxyribose ring system. The key challenge in this process is to control the regio- and stereoselectivity of the reaction to form the N-glycosidic bond at the correct nitrogen atom (N1 for pyrimidines) and with the desired anomeric configuration (typically β for biologically active nucleosides).

The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, is the gold standard for this transformation. It addresses the inherent challenges of pyrimidine insolubility and reactivity through a critical activation step: silylation.

Workflow for Nucleoside Analogue Synthesis

The overall process can be visualized as a multi-stage workflow, starting from the key pyrimidine precursor and culminating in the final deprotected nucleoside.

G cluster_prep Activation Phase cluster_core Core Reaction cluster_final Finalization Phase A 2-Chloro-4-hydroxy- 5-fluoropyrimidine B Persilylated Pyrimidine (Soluble & Activated) A->B Silylation (e.g., HMDS) C Protected Sugar (e.g., Tri-O-benzoyl-ribose) D Protected Nucleoside (N1-Glycosylation) B->D N-Glycosylation (Lewis Acid Catalyst) C->D E Final Nucleoside Analogue D->E Deprotection (e.g., MeONa/MeOH)

Caption: General workflow for convergent nucleoside synthesis.

Mechanistic Deep Dive: The Vorbrüggen Glycosylation

Step 1: Silylation - The Key to Activation

This compound, like many pyrimidine bases, exists in tautomeric forms and has poor solubility in the non-polar aprotic solvents typically required for glycosylation. Furthermore, the N-H protons are not sufficiently nucleophilic for a direct reaction. Silylation elegantly solves these issues.

  • Causality: Reacting the pyrimidine with a silylating agent, such as hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate or a strong silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA), converts the N-H and O-H groups into their trimethylsilyl (TMS) analogues. This has two primary effects:

    • Solubility: The bulky, non-polar TMS groups disrupt the intermolecular hydrogen bonding network of the pyrimidine, rendering the resulting persilylated base soluble in solvents like acetonitrile or 1,2-dichloroethane.

    • Activation: Silylation activates the N1 position, making it a better nucleophile for the subsequent attack on the anomeric carbon of the sugar.

Step 2: Lewis Acid-Catalyzed Glycosidic Bond Formation

With the activated base and a protected sugar in hand, the core coupling reaction is initiated by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).

  • Mechanism:

    • The Lewis acid coordinates to the anomeric substituent of the protected sugar (e.g., an acetate or benzoate group), facilitating its departure and generating a resonance-stabilized oxocarbenium ion intermediate.

    • The silylated pyrimidine base, specifically the N1 atom, performs a nucleophilic attack on the anomeric carbon (C1') of this oxocarbenium ion.

    • Stereochemical Control: For ribose sugars protected with an acyl group (like benzoyl or acetyl) at the C2' position, the reaction proceeds with excellent stereocontrol to yield the desired β-anomer. This is due to neighboring group participation , where the C2'-acyl group forms a transient bicyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the pyrimidine base is sterically hindered from the top (alpha) face, forcing it to occur from the bottom (beta) face.

G cluster_mechanism Mechanism of N-Glycosidic Bond Formation start Protected Sugar (with 2'-Acyl Group) oxocarbenium Acyloxonium Ion Intermediate (α-face blocked) start->oxocarbenium Lewis Acid (e.g., TMSOTf) product Protected β-Nucleoside oxocarbenium->product Nucleophilic Attack from β-face base Silylated Pyrimidine base->oxocarbenium

References

Solid-Phase Synthesis Techniques for 2-Chloro-4-hydroxy-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Abstract: This document provides a detailed guide to the solid-phase synthesis (SPS) of 2-chloro-4-hydroxy-5-fluoropyrimidine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will explore strategic choices in solid supports and linkers, and provide step-by-step protocols for immobilization, diversification, and cleavage, enabling the efficient generation of compound libraries based on this valuable heterocyclic core.

Introduction: The Strategic Value of Fluoropyrimidines and Solid-Phase Synthesis

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a fluorine atom, particularly at the 5-position, can profoundly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This makes 5-fluoropyrimidine scaffolds, such as this compound, highly sought-after building blocks in modern drug discovery programs.[2][3]

Traditionally synthesized in solution, creating a diverse library of analogues can be a laborious process involving multiple, repetitive purification steps. Solid-phase synthesis (SPS) offers a powerful alternative, streamlining the entire workflow.[4][5] In SPS, the target molecule is covalently attached to an insoluble polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification reduced to simple filtration and washing steps.[6] This approach is exceptionally well-suited for automation and the rapid production of compound libraries for high-throughput screening.

This guide details a robust strategy for the solid-phase synthesis of a library of 2,4,5-substituted pyrimidines, starting from the immobilization of a 4-hydroxy-5-fluoropyrimidine core and diversifying the 2-position through nucleophilic aromatic substitution.

Foundational Principles and Workflow

The success of any solid-phase synthesis hinges on the interplay between three key components: the solid support (resin), the linker, and the chemistry performed on the immobilized substrate. The general workflow is a cyclical process of coupling, washing, and deprotection (or reaction), culminating in a final cleavage step to release the desired molecule.

SPS_Workflow A 1. Resin Swelling & Preparation B 2. Immobilization (Scaffold Attachment) A->B Add Activated Scaffold C 3. Diversification (e.g., SNAr Reaction) B->C Add Nucleophile & Base D 4. Washing Cycles (Removal of Excess Reagents) C->D Filter & Wash D->C Repeat for Next Cycle (Optional) E 5. Final Cleavage (Release from Resin) D->E Proceed to Cleavage F 6. Product Isolation & Purification E->F Collect Filtrate

Figure 1: High-level workflow for solid-phase synthesis.

Strategic Design: Selecting the Right Tools

The choice of resin and linker is a critical decision that dictates the reaction conditions you can use and how the final product is released.

Solid Support: The Insoluble Carrier

Polystyrene-based resins are the most common supports in SPS due to their chemical inertness and excellent swelling properties in a range of organic solvents. For this application, we focus on:

  • Wang Resin: This is a polystyrene resin functionalized with a 4-hydroxybenzyl alcohol linker.[7] It is the workhorse for synthesizing molecules with a C-terminal carboxylic acid (in peptides) or, in our case, for anchoring molecules via a hydroxyl group. The resulting ester bond is stable to a wide variety of reaction conditions but is readily cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[7][8] This makes it ideal for our target scaffold.

Linker Strategy: Anchoring and Release

The linker connects the initial building block to the solid support. For the this compound scaffold, the 4-hydroxy group serves as the natural point of attachment to the Wang resin. This creates an acid-labile benzyl ester linkage. The primary advantage of this strategy is its simplicity and reliability.

An alternative, more advanced approach involves "traceless linkers," which are designed to leave no residual functionality at the point of attachment after cleavage, often being replaced by a hydrogen atom.[9][10] While powerful, these strategies (e.g., using silyl or sulfone linkers) add complexity to the initial immobilization steps.[11] For the purposes of this guide, the direct esterification to Wang resin provides the most straightforward path to a diverse library.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.

Protocol 1: Immobilization of 2-Chloro-5-fluoro-4-hydroxypyrimidine on Wang Resin

This protocol describes the esterification of the pyrimidine scaffold to the Wang resin. The key is to achieve a high loading efficiency to maximize the final product yield.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • 2-Chloro-5-fluoro-4-hydroxypyrimidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a peptide synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent. Wash the resin with DMF (3 x 10 mL).

  • Coupling Solution Preparation: In a separate flask, dissolve 2-chloro-5-fluoro-4-hydroxypyrimidine (4 eq, 4.0 mmol), HOBt (4 eq, 4.0 mmol), and DMAP (0.1 eq, 0.1 mmol) in a minimal amount of DMF.[12]

  • Activation and Coupling: Add the coupling solution to the swollen resin. Add DIC (4 eq, 4.0 mmol) to the vessel. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all soluble reagents.

  • Capping (End-Capping): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2 eq, 2.0 mmol) and DIPEA (2 eq, 2.0 mmol) in DCM (10 mL).[12] Agitate for 1 hour.

  • Final Wash and Drying: Drain the capping solution. Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL). Dry the resin under high vacuum to a constant weight.

Causality Insight: The use of DIC/HOBt/DMAP is a standard and highly efficient method for esterification onto Wang resin.[7][12] HOBt helps to minimize side reactions, while DMAP is a potent acylation catalyst. Capping is a crucial step to prevent the formation of deletion sequences or unwanted side products in subsequent diversification steps.

Protocol 2: Library Diversification via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic substitution. This protocol provides a general method for creating a library of analogues by reacting the resin-bound scaffold with various amines.

Figure 2: Diversification of the pyrimidine scaffold on the solid support.

Materials:

  • Resin-bound pyrimidine from Protocol 1

  • Library of primary or secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • DIPEA

  • DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Place the resin-bound pyrimidine (~0.1 mmol) in a reaction vessel. Swell the resin in DMF (2 mL) for 30 minutes.

  • Reaction: Add a solution of the desired amine (5-10 eq, 0.5-1.0 mmol) and DIPEA (5-10 eq, 0.5-1.0 mmol) in DMF (1 mL).

  • Heating: Seal the vessel and heat at 60-80 °C for 4-12 hours. Microwave irradiation can significantly reduce reaction times.[13] Monitor the reaction by cleaving a single bead and analyzing by LC-MS.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin extensively with DMF (5 x 2 mL), DCM (5 x 2 mL), and MeOH (3 x 2 mL) to ensure complete removal of excess reagents.

  • Drying: Dry the resin under vacuum. The resin is now ready for the final cleavage step.

Trustworthiness Note: The purity of the final product is directly dependent on the efficiency of the washing steps. Alternating between solvents like DMF (which swells the resin) and DCM (which shrinks it) is an effective technique for removing trapped impurities.

ParameterConditionRationale
Nucleophile Primary/Secondary Amines, ThiolsThe C2-Cl bond is susceptible to SNAr with various nucleophiles.
Solvent DMF, NMP, DMSOHigh-boiling polar aprotic solvents facilitate the reaction.
Base DIPEA, K₂CO₃A non-nucleophilic base is required to scavenge the HCl byproduct.
Temperature 60 - 120 °C (or Microwave)Thermal energy is often required to overcome the activation barrier.
Time 4 - 24 hoursReaction time depends on the nucleophilicity of the reactant.

Table 1: Typical Reaction Parameters for SNAr Diversification.

Protocol 3: Cleavage from Resin and Product Isolation

This final step uses a strong acid to break the ester linkage to the Wang resin, releasing the final product into solution.

Materials:

  • Diversified, dried resin from Protocol 2

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • DCM

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Place the dry resin (~0.1 mmol) in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (2 mL) to the resin.[14] Ensure the resin is fully submerged. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin through a sintered funnel, collecting the filtrate into a round-bottom flask. Wash the resin with additional neat TFA (1 mL) and then DCM (2 x 2 mL). Combine all filtrates.

  • Concentration: Remove the volatile components (TFA, DCM, TIS) from the filtrate under reduced pressure using a rotary evaporator.

  • Precipitation: Add the concentrated residue dropwise to a centrifuge tube containing cold diethyl ether (10-15 mL). The product should precipitate as a solid.

  • Isolation: Centrifuge the tube to pellet the solid. Decant the ether. Wash the pellet with more cold ether and centrifuge again.

  • Drying: After decanting the final wash, dry the solid product under high vacuum.

  • Analysis and Purification: Characterize the crude product using LC-MS and NMR. Purify further if necessary using preparative HPLC.

Expertise Insight: The components of the cleavage cocktail are critical. TFA is the cleaving agent. Water helps to hydrolyze any protecting groups and TIS acts as a scavenger for reactive carbocations that can be formed from the benzyl linker, preventing side reactions with electron-rich residues in your molecule.[15]

Conclusion

The solid-phase synthesis strategy detailed in this guide provides a reliable and highly adaptable platform for the rapid generation of 2,4,5-substituted pyrimidine libraries. By leveraging the stability and cleavage characteristics of Wang resin, researchers can efficiently explore the structure-activity relationships of this important heterocyclic scaffold. The protocols are designed to be robust, but optimization may be required depending on the specific properties of the nucleophiles used in the diversification step. This methodology ultimately accelerates the discovery process, enabling the synthesis of novel compounds for biological evaluation.

References

Application Note & Protocols: A Tiered Strategy for Developing Cell-Based Assays for 2-Chloro-4-hydroxy-5-fluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine analogues are a foundational class of antimetabolite drugs used in oncology, primarily functioning by interfering with nucleic acid synthesis and repair.[1][2][3][4] The compound class of 2-Chloro-4-hydroxy-5-fluoropyrimidine represents a scaffold with potential for novel anticancer activity. Characterizing the biological effects of these compounds requires a systematic and multi-tiered approach to move from broad phenotypic effects to a more nuanced understanding of the mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust suite of cell-based assays. We detail protocols for primary screening to assess general cytotoxicity and determine potency (IC50), followed by secondary assays to investigate the induction of apoptosis and the modulation of key cancer-related signaling pathways. This integrated workflow is designed to be a self-validating system, enabling confident, data-driven decisions in the early stages of drug discovery.[5]

Introduction: The Rationale for Targeting Pyrimidine Metabolism

Cancer is characterized by uncontrolled cell proliferation, a process that places immense demand on the metabolic machinery of the cell.[6][7] Malignant cells reprogram metabolic pathways to fuel their rapid growth and survival, making these pathways attractive targets for therapeutic intervention.[6] The de novo pyrimidine biosynthesis pathway, which produces the building blocks for DNA and RNA, is frequently upregulated in cancer cells to meet the increased need for nucleic acids.[6][8] Therefore, small molecules that disrupt this pathway, known as pyrimidine analogues, have been a cornerstone of chemotherapy for decades.[1][9]

Compounds like this compound are structurally similar to endogenous pyrimidines. Their therapeutic potential lies in their ability to be metabolized into fraudulent nucleotides, which can then exert cytotoxic effects through two primary mechanisms:

  • Inhibition of Key Enzymes: Metabolites can inhibit critical enzymes in nucleotide synthesis, such as thymidylate synthase (TS), leading to a depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[4][10]

  • Incorporation into Nucleic Acids: The fraudulent nucleotides can be incorporated into DNA and RNA, disrupting their structure and function, triggering DNA damage responses, and ultimately leading to cell death.[3][4][11]

Evaluating a novel compound from this class requires a logical progression of assays, beginning with a high-throughput primary screen to identify general bioactivity, followed by more complex secondary assays to dissect the specific molecular mechanism.

The Assay Development Workflow: A Tiered Approach

A successful in vitro evaluation campaign should be structured to answer three fundamental questions in sequence:

  • Is the compound active? (Primary Screening)

  • How does the compound kill the cells? (Secondary Screening - Phenotypic)

  • What specific pathways are affected? (Secondary Screening - Mechanistic)

This tiered approach ensures that resources are focused on the most promising candidates and that a deep biological understanding is built progressively.

G cluster_0 Primary Screening cluster_2 Secondary Screening (Mechanistic) Primary Assess General Cytotoxicity (e.g., MTT / CellTiter-Glo®) IC50 Calculate IC50 Value Primary->IC50 Dose-Response Curve Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Active Compounds Pathway Pathway Analysis (Reporter Assay - e.g., STAT3/NF-κB) Apoptosis->Pathway Characterize MoA CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Target Target Engagement (e.g., CETSA, Western Blot) Pathway->Target

Figure 1: A tiered workflow for characterizing novel pyrimidine analogues.

Part 1: Primary Screening Protocol - Cell Viability and Cytotoxicity

The initial goal is to determine whether the compound has a measurable effect on cancer cell proliferation and to quantify its potency. The MTT or similar tetrazolium reduction assays are robust, cost-effective, and well-suited for high-throughput screening in 96- or 384-well formats.[1][12][13] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[14]

Protocol 1: MTT Assay for IC50 Determination

Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[1][13]

Materials:

  • Selected cancer cell line (e.g., pancreatic, colon, breast cancer lines are often used for pyrimidine analogues[2])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound compound stock (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A common range spans from 0.01 µM to 100 µM to capture the full dose-response curve.[1]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Crucial Controls: Include "vehicle-only" wells (medium with the same final concentration of DMSO as the highest compound dose) as the 100% viability control, and "medium-only" wells as the background control.

    • Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells under a microscope.

  • Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the medium-only (background) wells from all other wells.

    • Calculate percent viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Example Data Table:

Compound Concentration (µM)Log ConcentrationAverage Absorbance (570 nm)% Viability
0 (Vehicle)N/A1.250100.0%
0.1-1.01.21397.0%
10.01.05084.0%
50.70.70056.0%
101.00.52542.0%
501.70.18815.0%
1002.00.12510.0%

Part 2: Secondary Screening Protocols - Elucidating Mechanism of Action

Compounds that demonstrate potent cytotoxicity in primary screens must be further investigated to understand their MoA. A logical next step is to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a common outcome for antimetabolite drugs.[1] Furthermore, given the links between nucleotide metabolism and major signaling hubs, assessing the compound's impact on a cancer-relevant pathway can provide critical mechanistic insight.[15]

Protocol 2: Apoptosis Assay via Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Materials:

  • Cells treated with the test compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Positive control for apoptosis (e.g., staurosporine).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound as determined from the primary screen. Include an untreated and a vehicle control.

    • Harvest both adherent and floating cells by trypsinization, followed by gentle centrifugation.

    • Wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample before analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer promptly (within one hour).

    • Quantify the percentage of cells in four populations:

      • Viable: Annexin V- / PI-

      • Early Apoptotic: Annexin V+ / PI-

      • Late Apoptotic/Necrotic: Annexin V+ / PI+

      • Necrotic: Annexin V- / PI+ (may be a minor population)

Protocol 3: STAT3 Signaling Pathway Reporter Assay

Principle: The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a critical regulator of cell proliferation and survival and is often constitutively active in many cancers.[15][16] This assay uses a reporter vector where the firefly luciferase gene is under the control of STAT3-responsive DNA elements.[16] A decrease in luciferase activity in stimulated cells treated with the compound indicates inhibition of the STAT3 pathway.

G cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene Target Gene Transcription (e.g., Proliferation, Survival) STAT3_active->Gene Binds DNA Compound Pyrimidine Analogue (Hypothesized Interference) Compound->JAK Compound->STAT3_inactive Indirect Effects via Metabolic Stress

Figure 2: Simplified STAT3 signaling pathway and potential points of inhibition.

Materials:

  • STAT3 Reporter Kit (containing STAT3-luciferase reporter vector and a control Renilla luciferase vector).[16]

  • HEK293 cells or a cancer cell line with a responsive STAT3 pathway.

  • Transfection reagent.

  • Pathway activator (e.g., Interleukin-6, IL-6).

  • Dual-luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection:

    • Co-transfect cells with the STAT3-responsive firefly luciferase vector and the constitutively expressing Renilla luciferase vector (internal control for transfection efficiency).

    • Plate the transfected cells in a 96-well white-walled plate and incubate for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Treat cells with serial dilutions of the this compound compound for a predetermined time (e.g., 4-6 hours).

    • Stimulate the cells with an appropriate activator (e.g., IL-6) to induce the STAT3 pathway for the final 6-8 hours of incubation. Include unstimulated controls.

  • Lysis and Luminescence Reading:

    • Lyse the cells according to the dual-luciferase assay kit protocol.

    • Measure firefly luminescence, then add the second reagent and measure Renilla luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity in compound-treated, stimulated cells to that of vehicle-treated, stimulated cells to determine the percent inhibition of the pathway.

Advanced Steps: Confirming Target Engagement

While phenotypic and pathway assays provide strong evidence of a compound's MoA, they do not confirm direct binding to a specific protein target.[17] To build a compelling case for a drug candidate, demonstrating target engagement is crucial.[5][18][19] This step validates that the compound physically interacts with its intended molecular target within the complex cellular environment.[20] A variety of biophysical and cell-based techniques can be employed for this purpose, including:

  • Western Blotting: To measure changes in the phosphorylation status of key signaling proteins (e.g., p-STAT3) downstream of the putative target.[5][21]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target binding in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

These advanced assays provide the definitive link between the compound and its molecular target, solidifying the MoA and providing confidence for progression into lead optimization.[17][20]

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of 2-Chloro-4-hydroxy-5-fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Novel Fluoropyrimidine Analogs

Pyrimidine analogs represent a cornerstone in the development of anticancer therapeutics. Their structural similarity to endogenous pyrimidines allows them to interfere with critical cellular processes, primarily nucleic acid synthesis, leading to the targeted destruction of rapidly proliferating cancer cells.[1][2] The introduction of a fluorine atom into the pyrimidine ring, as seen in the widely used drug 5-fluorouracil (5-FU), significantly enhances cytotoxic efficacy.[3][4] This is largely attributed to the strong electronegativity of fluorine, which can alter the electronic properties of the molecule and strengthen its interaction with target enzymes.[5]

The compound 2-Chloro-4-hydroxy-5-fluoropyrimidine and its analogs are a promising class of molecules for novel anticancer drug discovery. The strategic placement of chloro, hydroxyl, and fluoro groups on the pyrimidine scaffold offers potential for enhanced metabolic stability, altered mechanisms of action, and improved therapeutic indices compared to existing fluoropyrimidine drugs.[6][7]

This comprehensive guide provides a detailed framework for the in vitro cytotoxicity screening of these novel analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to ensure robust and reproducible data.

Strategic Approach to In Vitro Cytotoxicity Assessment

A multi-faceted approach is crucial for a thorough evaluation of the cytotoxic potential of this compound analogs. This involves a primary screen to determine the half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines, followed by secondary assays to elucidate the mechanism of cell death.

Diagram: Overall Workflow for Cytotoxicity Screening

Cytotoxicity Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Select Cell Lines Select Cell Lines Compound Preparation Compound Preparation Select Cell Lines->Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT/ATPlite Assay (72h) Viability/Metabolic Assay (e.g., MTT, ATPlite) (48-72h) Compound Treatment->MTT/ATPlite Assay (72h) IC50 Determination IC50 Determination MTT/ATPlite Assay (72h)->IC50 Determination LDH Assay Membrane Integrity Assay (LDH Release) IC50 Determination->LDH Assay Caspase-Glo Assay Apoptosis Assay (Caspase-3/7 Activity) IC50 Determination->Caspase-Glo Assay Data Analysis & Interpretation Data Analysis & Interpretation LDH Assay->Data Analysis & Interpretation Caspase-Glo Assay->Data Analysis & Interpretation

Caption: A streamlined workflow for the comprehensive in vitro cytotoxicity evaluation of novel compounds.

Part 1: Primary Cytotoxicity Screening and IC50 Determination

The initial step in evaluating a novel compound is to determine its potency in inhibiting cancer cell growth. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a critical parameter for this assessment.[8][9]

Cell Line Selection: A Critical First Step

The choice of cancer cell lines is paramount for obtaining clinically relevant data. A panel of cell lines from different tissue origins should be employed to assess the spectrum of activity.[4][10] For screening this compound analogs, a selection of cell lines with known sensitivities and resistance mechanisms to 5-FU is recommended.

Cell Line Tissue of Origin Rationale for Inclusion
MCF-7 Breast AdenocarcinomaWell-characterized, often used as a standard for anticancer drug screening.[11]
HCT116 Colon CarcinomaA common model for colorectal cancer, a primary indication for fluoropyrimidines.[11]
A549 Lung CarcinomaRepresents a prevalent and often hard-to-treat cancer type.[1][11]
PANC-1 Pancreatic CancerPancreatic cancer is notoriously resistant to chemotherapy; activity in this cell line is a strong positive indicator.[6]
A resistant cell line e.g., 5-FU resistant HCT116To determine if the novel analogs can overcome known resistance mechanisms to fluoropyrimidines.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound analogs dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine analogs in complete growth medium. A common concentration range to start with is 0.01 µM to 100 µM.[1]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[11]

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the % Viability against the log-transformed concentration of the compound and use non-linear regression analysis to determine the IC50 value.[11]

Alternative Protocol: ATPlite Luminescence Assay

The ATPlite assay is a luminescent method that quantifies ATP, an indicator of metabolically active cells. This assay is generally more sensitive and has a wider dynamic range than the MTT assay.

Procedure Outline:

  • Follow steps 1 and 2 from the MTT protocol.

  • After the 72-hour incubation, allow the plate to equilibrate to room temperature.

  • Add 50 µL of mammalian cell lysis solution and shake for five minutes.

  • Add 50 µL of substrate solution and shake for another five minutes.

  • Dark adapt the plate for ten minutes and measure luminescence.

  • Calculate IC50 values as described for the MTT assay.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potency of the analogs has been established, the next crucial step is to determine how they induce cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Diagram: Apoptosis vs. Necrosis

Apoptosis vs Necrosis cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Lysis) Cell Shrinkage Cell Shrinkage Chromatin Condensation Chromatin Condensation Cell Shrinkage->Chromatin Condensation Membrane Blebbing Membrane Blebbing Chromatin Condensation->Membrane Blebbing Apoptotic Bodies Apoptotic Bodies Membrane Blebbing->Apoptotic Bodies No Inflammation No Inflammation Apoptotic Bodies->No Inflammation Cell Swelling Cell Swelling Membrane Rupture Membrane Rupture Cell Swelling->Membrane Rupture Release of Cellular Contents Release of Cellular Contents Membrane Rupture->Release of Cellular Contents Inflammation Inflammation Release of Cellular Contents->Inflammation

Caption: Key morphological differences between apoptotic and necrotic cell death pathways.

Protocol 2: LDH Release Assay for Necrosis

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. A significant increase in extracellular LDH activity is indicative of necrosis.

Materials:

  • Cells treated with pyrimidine analogs at their respective IC50 concentrations for 24, 48, and 72 hours.

  • LDH cytotoxicity assay kit (commercially available).

Procedure:

  • Sample Collection:

    • After the desired incubation times, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Assay Reaction:

    • Add 50 µL of the LDH assay working solution to each well containing the supernatant.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, which are effector caspases activated during the apoptotic cascade.[5]

Materials:

  • Cells treated with pyrimidine analogs at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Caspase-Glo® 3/7 Assay System (commercially available).[2]

Procedure:

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Protocol:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours.[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Interpreting the Data: Building a Cytotoxicity Profile

By integrating the results from the primary and secondary screens, a comprehensive cytotoxicity profile for each this compound analog can be constructed.

Assay Parameter Measured Interpretation
MTT / ATPlite Cell Viability / Metabolic ActivityDetermines the IC50 value, a measure of the compound's potency.[8]
LDH Release Membrane IntegrityA high level of LDH release suggests a necrotic mode of cell death.
Caspase-Glo® 3/7 Caspase-3 and -7 ActivityIncreased caspase activity is a hallmark of apoptosis.

A potent compound with a low IC50 value that induces high caspase activity and low LDH release is likely a strong candidate for a therapeutic that primarily acts through apoptosis, which is generally a preferred mechanism for anticancer drugs as it does not elicit an inflammatory response. Conversely, a compound that shows high LDH release may indicate a different, potentially less desirable, mechanism of action. It is also possible for a compound to induce both apoptosis and necrosis, particularly at higher concentrations.

Troubleshooting Common Issues in Cytotoxicity Assays

Issue Potential Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly.
Low absorbance/luminescence signal Too few cells, insufficient incubation time.Optimize cell seeding density. Perform a time-course experiment to determine the optimal assay endpoint.
High background signal Microbial contamination, interference from media components (e.g., phenol red).Regularly test for mycoplasma. Use phenol red-free medium for colorimetric assays.
Compound precipitation Poor solubility in culture medium.Check the solubility of the compound. Ensure the final DMSO concentration is low (typically <0.5%).

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial in vitro characterization of novel this compound analogs. By systematically determining their cytotoxic potency and elucidating their primary mechanism of cell death, researchers can effectively identify promising lead compounds for further preclinical development. Subsequent studies should focus on more detailed mechanistic investigations, including cell cycle analysis, assessment of DNA damage, and evaluation in more complex in vitro models such as 3D spheroids, before advancing to in vivo efficacy studies.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS 155-12-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on maximizing yield and purity. The information herein is synthesized from established literature and practical field experience to provide robust, actionable solutions.

I. Synthesis Overview & Core Mechanism

The most prevalent and scalable synthesis route commences with the widely available starting material, 5-fluorouracil. The process is typically a two-step reaction:

  • Chlorination: 5-fluorouracil is first converted to the key intermediate, 2,4-dichloro-5-fluoropyrimidine, using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is often catalyzed by a tertiary amine, such as N,N-dimethylaniline (DMA), which acts as an acid scavenger.[1]

  • Selective Hydrolysis: The resulting 2,4-dichloro-5-fluoropyrimidine undergoes selective hydrolysis to replace the chlorine atom at the C4 position with a hydroxyl group, yielding the final product. The chlorine at the C2 position is less reactive, allowing for this selectivity under controlled conditions.

Understanding the causality of this differential reactivity is key: the C4 position is more susceptible to nucleophilic attack than the C2 position in the pyrimidine ring. This electronic difference is the foundation upon which the selective hydrolysis is built.

Synthesis_Pathway FU 5-Fluorouracil DCFP 2,4-Dichloro-5-fluoropyrimidine FU->DCFP  POCl₃, N,N-dimethylaniline  (Chlorination) Product 2-Chloro-4-hydroxy- 5-fluoropyrimidine DCFP->Product  Controlled Hydrolysis  (e.g., aq. acid or base)

Caption: General two-step synthesis pathway from 5-fluorouracil.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Low Yield in the Chlorination Step

Question: My yield of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is consistently low, and I'm observing a significant amount of dark, tar-like residue. What's going wrong?

Answer: This is a classic issue often rooted in poor temperature control and suboptimal reagent stoichiometry. The reaction between 5-fluorouracil and phosphorus oxychloride is highly exothermic.

  • Causality (The "Why"):

    • Exothermic Reaction: An uncontrolled temperature rise can lead to the decomposition of POCl₃ and polymerization of the starting material or intermediate, resulting in the formation of insoluble, tarry byproducts.[2]

    • Reagent Ratios: The molar ratio of the base catalyst (like N,N-dimethylaniline) to 5-fluorouracil is critical. The base neutralizes the HCl generated during the reaction. Insufficient base can lead to side reactions, while an excessive amount can complicate the workup. Studies have shown that an optimal molar ratio of 5-FU to POCl₃ and DMA is crucial for high yields.[1]

Troubleshooting Protocol: Optimizing the Chlorination Reaction

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Charge Reagents: Add 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (approx. 1.5 eq) to the flask.[1]

  • Controlled Addition: Cool the mixture in an ice bath. Add phosphorus oxychloride (approx. 10 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[2]

  • Reaction: After the addition is complete, slowly raise the temperature to reflux (around 110-115°C) and maintain for 2-4 hours.[1] Monitor the reaction progress by TLC (See FAQ 3).

  • Workup: After completion, cool the reaction mixture to room temperature. Very slowly and carefully, quench the excess POCl₃ by pouring the reaction mixture into ice-cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine, which can be purified further by vacuum distillation.

FAQ 2: Poor Selectivity During Hydrolysis

Question: During the hydrolysis of 2,4-dichloro-5-fluoropyrimidine, I am getting a mixture of products, including the desired 2-chloro-4-hydroxy isomer and the undesired 4-chloro-2-hydroxy isomer, as well as the dihydroxy byproduct. How can I improve selectivity for the C4 position?

Answer: Achieving high selectivity hinges on precise control of reaction conditions—primarily pH, temperature, and reaction time. The C4 position is more activated towards nucleophilic substitution, but harsh conditions can easily lead to the hydrolysis of both chlorine atoms or attack at the less reactive C2 position.

  • Causality (The "Why"):

    • Electronic Effects: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes both C2 and C4 positions electrophilic. However, the C4 position is generally more reactive.

    • Reaction Conditions: Elevated temperatures or extreme pH levels provide enough energy to overcome the activation barrier for hydrolysis at the C2 position, leading to a loss of selectivity.

Troubleshooting Protocol: High-Selectivity Hydrolysis

  • Setup: In a flask equipped with a stirrer and thermometer, dissolve the 2,4-dichloro-5-fluoropyrimidine intermediate in a suitable solvent.

  • Reagent: Use a mild hydrolyzing agent. A common method involves heating in an aqueous acid like hydrochloric acid.[3] Another approach is using a controlled amount of aqueous base (e.g., NaOH solution) at a low temperature.

  • Temperature Control: Maintain a consistent and relatively low temperature. For acidic hydrolysis, reflux for a specific duration (e.g., 2 hours) is often sufficient.[3] For basic hydrolysis, starting at 0-5°C and slowly warming may be necessary.

  • pH Adjustment for Isolation: After the reaction is complete (monitored by HPLC or TLC), carefully adjust the pH of the solution. The product is often precipitated by neutralizing the solution or making it slightly alkaline (e.g., pH 7.5-8) with a base like ammonia or NaOH.[2][3] Over-shooting the pH can cause the product to redissolve or degrade.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the target compound.

FAQ 3: Ineffective Reaction Monitoring

Question: I'm struggling to monitor the reaction's progress effectively with TLC. How can I set up a reliable TLC or HPLC method to track the consumption of starting material and the formation of the product?

Answer: Effective reaction monitoring is crucial for knowing when to stop the reaction to maximize yield and minimize byproduct formation. Both TLC and HPLC are excellent tools if properly developed.

  • Causality (The "Why"): Pyrimidine derivatives are often UV-active, making them ideal candidates for visualization on TLC plates with a UV lamp or detection with a UV detector in HPLC. The polarity differences between the starting material, intermediate(s), and the final product allow for chromatographic separation.

Recommended Analytical Methods

MethodMobile Phase (Eluent) SuggestionDetectionApplication Notes
TLC Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) for the chlorination step. Dichloromethane:Methanol (e.g., 95:5 v/v) for the hydrolysis step.UV light (254 nm)Co-spot the starting material, a reaction aliquot, and (if available) a product standard on the same plate. The starting 5-fluorouracil is very polar and will have a low Rf, while the dichlorinated intermediate will be much less polar with a high Rf. The final hydroxy product will be more polar than the dichloro intermediate.
HPLC Reverse-phase C18 column. Mobile phase: Acetonitrile and a phosphate buffer (e.g., pH 3.0) in an isocratic or gradient elution.[4][5]UV Detector (e.g., 254 nm or 270 nm)HPLC provides quantitative data on the percentage of starting material remaining and product formed. It is superior for detecting impurities and optimizing for purity. A well-developed method can separate both the desired and undesired isomers.[6]

digraph "Troubleshooting_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#FBBC05"];
CheckTLC [label="Analyze Reaction Mixture by TLC/HPLC", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
UnreactedSM [label="Significant Unreacted\nStarting Material?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
MultipleSpots [label="Multiple Unidentified Spots?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ActionTime [label="Increase Reaction Time or Temperature\n(within optimal range)", fillcolor="#E6F4EA"];
ActionTemp [label="Lower Reaction Temperature\nCheck Reagent Purity", fillcolor="#E6F4EA"];
ActionWorkup [label="Optimize Workup/Purification\n(pH control, recrystallization)", fillcolor="#E6F4EA"];
End [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckTLC;
CheckTLC -> UnreactedSM;
CheckTLC -> MultipleSpots [label=" [No]"];
UnreactedSM -> ActionTime [label=" [Yes]"];
UnreactedSM -> MultipleSpots [label=" [No]"];
MultipleSpots -> ActionTemp [label=" [Yes]"];
MultipleSpots -> ActionWorkup [label=" [No]"];
ActionTime -> End;
ActionTemp -> End;
ActionWorkup -> End;

}

Caption: A logical workflow for troubleshooting common synthesis issues.

III. References

  • Preparation of 2-hydroxy-4-chloro-5-fluoropyrimidine. PrepChem.com. --INVALID-LINK--

  • Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine. PrepChem.com. --INVALID-LINK--

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. ResearchGate. --INVALID-LINK--

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents. --INVALID-LINK--

  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents. --INVALID-LINK--

  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem, NIH. --INVALID-LINK--

  • 2-Chloro-5-fluoropyrimidine 97% | 62802-42-0. Sigma-Aldrich. --INVALID-LINK--

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC, NIH. --INVALID-LINK--

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC, NIH. --INVALID-LINK--

  • 2-chloro-5-fluoropyrimidin-4-ol. Advanced ChemBlocks. --INVALID-LINK--

  • 2-Chloropyrimidine. Organic Syntheses Procedure. --INVALID-LINK--

  • 2-Chloro-5-hydroxypyrimidine synthesis. ChemicalBook. --INVALID-LINK--

  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem. --INVALID-LINK--

  • Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. --INVALID-LINK--

  • CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine. Google Patents. --INVALID-LINK--

  • This compound | CAS 155-12-4. Santa Cruz Biotechnology. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. --INVALID-LINK--

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. --INVALID-LINK--

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. --INVALID-LINK--

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed, NIH. --INVALID-LINK--

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 2-Chloro-4-hydroxy-5-fluoropyrimidine via recrystallization. We will move beyond basic protocols to address the nuanced challenges of this specific molecule, providing troubleshooting solutions and answers to frequently encountered questions.

Introduction: The Importance of Purity

This compound is a key heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final drug product.[2][3] Recrystallization is a powerful and widely used technique for purifying solid APIs and intermediates, offering the potential for high purity in a single, scalable step.[4] However, the unique physicochemical properties of halogenated pyrimidines necessitate a carefully considered approach.

Section 1: Core Principles of Recrystallizing this compound

The success of any recrystallization hinges on the selection of an appropriate solvent system. For this compound, several structural features dictate its solubility behavior:

  • Polarity and Hydrogen Bonding: The pyrimidine ring, with its two nitrogen atoms and a hydroxyl group (which exists in tautomeric equilibrium with a keto form), makes the molecule highly polar. This allows for strong hydrogen bonding interactions with protic solvents.[5]

  • Halogen Substituents: The chlorine and fluorine atoms increase the molecule's molecular weight and can participate in weaker intermolecular interactions, influencing crystal lattice formation.[6]

  • pH Sensitivity: The pyrimidine nitrogens are weakly basic, and the hydroxy/keto group is weakly acidic.[7] Consequently, the compound's solubility can be significantly influenced by the pH of the medium, a factor that can be exploited for purification.[8][9]

An ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[10]

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Considerations
Water100High (Protic)The high polarity and hydrogen bonding capability may make it a good solvent at high temperatures. Given the compound's structure, it could be an excellent choice for achieving high purity.[11]
Ethanol (95%)78High (Protic)A commonly used and effective solvent for polar organic molecules. Often provides a good balance of solubility at both high and low temperatures.
Isopropanol82Medium (Protic)Similar to ethanol but slightly less polar. It can sometimes offer a more favorable solubility curve than ethanol, potentially improving yield.
Acetonitrile82Medium (Aprotic)A polar aprotic solvent that can be effective. Its lower hydrogen bonding capacity compared to alcohols might be advantageous for certain impurity profiles.
Ethyl Acetate77Low-MediumMay serve as a "poorer" solvent. It is often used in multi-solvent systems as an anti-solvent or for compounds with moderate polarity.[11]
Toluene111LowUnlikely to be a good single solvent due to the compound's polarity, but could be considered as an anti-solvent in a multi-solvent system.

Section 2: Standard Recrystallization Protocol

This protocol outlines a general single-solvent recrystallization workflow. Optimization of solvent choice and volumes is essential for success.

Experimental Workflow
  • Solvent Selection: Based on preliminary screening (see FAQ), choose a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding a slight excess (1-2%) can prevent premature crystallization during the next step.[12]

  • Decolorization (If Necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[13]

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask. This step is crucial to avoid product loss from premature crystallization.[13]

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[12][13]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impure mother liquor.[14] Using warm or excessive solvent will dissolve the product and reduce the yield.[12]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Workflow

G cluster_main Standard Recrystallization Workflow A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Decolorize & Hot Filter (If Necessary) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Small Amount of Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General experimental workflow for the purification of this compound.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q: Why did my compound "oil out" instead of forming solid crystals?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (note: high levels of impurities can significantly depress the melting point).[12][13]

  • Primary Causes & Solutions:

    • Solution Too Concentrated/Cooled Too Quickly: The saturation point is reached at too high a temperature.

      • Action: Reheat the mixture to re-dissolve the oil. Add a small amount (5-10% volume) of additional hot solvent to decrease the concentration. Allow the solution to cool much more slowly. Insulating the flask can help.[12][13]

    • Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound is simply too soluble in it, even at lower temperatures.

      • Action: Try re-crystallizing with a lower-boiling point solvent. Alternatively, if using a solvent pair, add more of the "good" solvent (in which the compound is more soluble) to prevent saturation until the solution has cooled further.[13][15]

Q: No crystals have formed after cooling, even in an ice bath. What should I do?

A: This is a common problem that indicates either the solution is not sufficiently supersaturated or that nucleation has not been initiated.[15]

  • Primary Causes & Solutions:

    • Too Much Solvent: This is the most frequent cause. The concentration of the compound is below its solubility limit even at low temperatures.[14][15]

      • Action: Gently heat the solution to boil off a portion of the solvent (e.g., reduce volume by 10-20%) and attempt the cooling process again.[12]

    • Lack of Nucleation Sites: A supersaturated solution can be stable if there are no sites for the first crystals to begin forming.[15]

      • Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[13]

      • Action 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[16]

Q: The recovery yield is very low. What are the likely causes and solutions?

A: A low yield indicates that a significant portion of your product has not been recovered in solid form.[12]

  • Primary Causes & Solutions:

    • Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery, as a large amount of the compound will remain dissolved in the mother liquor.[12][13]

      • Action: Before starting, perform small-scale solvent screening to find a solvent where the compound has very low solubility when cold. During the procedure, use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: Product was lost during a hot filtration step.

      • Action: Ensure both the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of hot solvent to keep the product dissolved during the transfer.

    • Inadequate Cooling: The solution was not cooled sufficiently to maximize precipitation.

      • Action: After slow cooling to room temperature, always use an ice-water bath for at least 30 minutes.

    • Washing with too much/warm solvent: The pure product was re-dissolved during the washing step.

      • Action: Always use a minimal amount of ice-cold solvent for washing.

Q: My final product is still colored. How can I remove colored impurities?

A: A persistent color indicates that colored impurities have similar solubility properties to your product and are co-crystallizing with it.[13]

  • Primary Cause & Solution:

    • Co-crystallization of Impurities: The impurities are being incorporated into the crystal lattice.

      • Action: Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution before filtration. The charcoal has a high surface area and will adsorb the large, conjugated molecules that are often responsible for color. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[13][14]

Troubleshooting Decision Tree

G Start Initial Observation Problem1 No Crystals Formed Start->Problem1 Issue? Problem2 Compound 'Oiled Out' Start->Problem2 Issue? Problem3 Low Yield Start->Problem3 Issue? Problem4 Product is Impure (e.g., colored) Start->Problem4 Issue? Solution1A Cause: Too much solvent. Action: Reduce solvent volume and re-cool. Problem1->Solution1A Clear Solution Solution1B Cause: No nucleation. Action: Scratch flask or add seed crystal. Problem1->Solution1B Supersaturated Solution2 Cause: Saturation T > M.P. Action: Re-heat, add more solvent, cool slower. Problem2->Solution2 Solution3 Cause: Too much solvent or improper washing. Action: Minimize solvent use, wash with ice-cold solvent. Problem3->Solution3 Solution4 Cause: Co-crystallization. Action: Use activated charcoal and perform hot filtration. Problem4->Solution4

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to screen for recrystallizing this compound?

A: Given the polar, hydrogen-bonding nature of the molecule, a polar protic solvent is the most logical starting point.[13] Begin by screening water and 95% ethanol. Test the solubility by adding a small amount of the crude material to a test tube with ~1 mL of solvent. Observe its solubility at room temperature and then upon heating. An ideal solvent will show poor solubility when cold and complete solubility when hot.

Q: How does pH affect the solubility and recrystallization of this compound?

A: The pH can have a dramatic effect. The pyrimidine nitrogens can be protonated under acidic conditions, forming a more soluble salt. The 4-hydroxy group is weakly acidic and can be deprotonated under basic conditions, also forming a more soluble salt.[7][9] This behavior can be used for purification. For instance, you could dissolve the crude material in a dilute base, filter out any insoluble non-acidic impurities, and then re-precipitate your product by carefully neutralizing the solution with acid. This is a form of reactive crystallization and can be very effective, though it requires careful pH control.

Q: What analytical techniques should I use to confirm the purity of my recrystallized product?

A: A combination of methods should be used to assess purity comprehensively. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining quantitative purity (e.g., >99.5% area).[17] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying any remaining impurities.[17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F for this molecule) will confirm the structure and can also reveal impurities. Finally, a sharp melting point close to the literature value is a strong indicator of high purity.

Q: When should I consider a multi-solvent (anti-solvent) system?

A: A multi-solvent system is useful when no single solvent provides the ideal solubility profile.[16][18] This is particularly relevant if your compound is highly soluble in all common solvents even when cold, or if it is only soluble in high-boiling point solvents like DMF or DMSO.[19] In this technique, you dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, you slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield excellent crystals.[18]

Section 5: Purity Assessment Methods

Table 2: Key Analytical Techniques for Purity Confirmation

TechniquePurposeKey Indicators of Purity
HPLC-UV Quantitative Purity AssessmentA single major peak with an area percentage >99%. Absence of significant impurity peaks.[17]
LC-MS Impurity IdentificationConfirmation of the parent mass ion. Identification of masses corresponding to potential impurities (e.g., starting materials, by-products).[17]
NMR Spectroscopy Structural Confirmation & Impurity DetectionCorrect chemical shifts, integrations, and coupling constants for the desired structure. Absence of unassigned peaks.
Melting Point Qualitative Purity CheckA sharp melting point range (e.g., < 2°C) that matches the literature value. Impurities typically cause depression and broadening of the melting point range.[13]

Section 6: Safety Precautions

This compound and its related precursors are hazardous chemicals.[20][21] Based on available safety data sheets for similar compounds, appropriate precautions must be taken:

  • Handling: Always handle this compound in a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Exposure: The compound may cause skin and eye irritation or burns. Avoid inhalation of dust or vapors.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[21]

Always consult the most up-to-date Safety Data Sheet (SDS) for the specific material you are handling.

References

Overcoming common side reactions in 2-Chloro-4-hydroxy-5-fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of this key intermediate.

Introduction: The Synthetic Challenge

The synthesis of this compound is a pivotal step in the manufacturing of several important pharmaceutical compounds, most notably the anticancer drug Capecitabine. The most common synthetic route involves the regioselective hydrolysis of 2,4-dichloro-5-fluoropyrimidine. The success of this synthesis hinges on the selective reaction at the C4 position of the pyrimidine ring, while leaving the C2 chloro-substituent intact. The primary challenge lies in controlling the reaction conditions to prevent common side reactions, which can significantly reduce the yield and purity of the desired product.

This guide will delve into the mechanistic underpinnings of the desired reaction and its competing side reactions, offering practical, field-tested solutions to overcome these synthetic hurdles.

Core Synthesis Pathway and Key Intermediates

The synthesis of this compound typically begins with 5-fluorouracil, which is first converted to 2,4-dichloro-5-fluoropyrimidine. This intermediate is then subjected to a selective hydrolysis to yield the final product.

Synthesis_Pathway 5-Fluorouracil 5-Fluorouracil 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-dichloro-5-fluoropyrimidine  POCl3, Base (e.g., N,N-dimethylaniline)   This compound This compound 2,4-dichloro-5-fluoropyrimidine->this compound  Selective Hydrolysis (e.g., aq. base)  

Caption: General synthesis route for this compound.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered side reactions during the synthesis of this compound, providing detailed explanations and actionable troubleshooting steps.

Issue 1: Over-hydrolysis to 2,4-Dihydroxy-5-fluoropyrimidine (5-Fluorouracil)

This is the most common and detrimental side reaction, where both chloro-substituents on the pyrimidine ring are hydrolyzed, leading to the formation of the starting material, 5-fluorouracil.

Q1: Why does over-hydrolysis occur?

A1: The selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine relies on the higher reactivity of the C4-chloro group compared to the C2-chloro group towards nucleophilic aromatic substitution (SNAr). This difference in reactivity is due to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. However, under harsh reaction conditions, such as high temperatures, prolonged reaction times, or high concentrations of a strong base, the less reactive C2-chloro group can also undergo hydrolysis, leading to the formation of the undesired 2,4-dihydroxy byproduct.

Over_hydrolysis 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine This compound This compound 2,4-dichloro-5-fluoropyrimidine->this compound  Desired Selective Hydrolysis (C4)   2,4-Dihydroxy-5-fluoropyrimidine (5-Fluorouracil) 2,4-Dihydroxy-5-fluoropyrimidine (5-Fluorouracil) This compound->2,4-Dihydroxy-5-fluoropyrimidine (5-Fluorouracil)  Undesired Over-hydrolysis (C2)  

Caption: Reaction pathway showing desired selective hydrolysis and undesired over-hydrolysis.

Troubleshooting Protocol for Over-hydrolysis:

ParameterRecommended ActionRationale
Temperature Maintain a lower reaction temperature, typically in the range of 20-40°C.The activation energy for the hydrolysis of the C2-chloro group is higher than that of the C4-chloro group. Lowering the temperature significantly reduces the rate of the second hydrolysis step while still allowing the first, desired hydrolysis to proceed at a reasonable rate.
pH Control Use a mild base (e.g., sodium bicarbonate, sodium carbonate) or a carefully controlled amount of a stronger base (e.g., sodium hydroxide) to maintain a slightly alkaline pH (around 8-10).A high concentration of hydroxide ions will accelerate the hydrolysis of both chloro groups. A milder base or controlled pH provides enough nucleophilicity for the C4-hydrolysis without aggressively attacking the C2 position.
Reaction Time Monitor the reaction progress closely using analytical techniques like HPLC or TLC. Quench the reaction as soon as the starting material (2,4-dichloro-5-fluoropyrimidine) is consumed and before significant formation of the dihydroxy byproduct is observed.Prolonged reaction times, even under mild conditions, can lead to the accumulation of the over-hydrolysis product.
Solvent System The use of a biphasic system (e.g., water-dichloromethane) can sometimes be advantageous.The desired product, this compound, may have different solubility characteristics compared to the starting material and the dihydroxy byproduct, which can aid in separation.

Experimental Protocol: Selective Hydrolysis of 2,4-dichloro-5-fluoropyrimidine

  • Reaction Setup: In a well-ventilated fume hood, to a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of a mild base (e.g., 1.1 equivalents of sodium bicarbonate).

  • Temperature Control: Maintain the reaction mixture at a controlled temperature, for instance, between 25-30°C, using a water bath.

  • Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching it with a dilute acid, and analyzing it by HPLC or TLC.

  • Work-up: Once the starting material is consumed, stop the reaction by acidifying the mixture to a neutral pH with a dilute acid (e.g., 1M HCl).

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Issue 2: Incomplete Reaction and Low Yield

Another common issue is the incomplete conversion of the starting material, 2,4-dichloro-5-fluoropyrimidine, resulting in a low yield of the desired product.

Q2: What are the primary causes of an incomplete reaction?

A2: An incomplete reaction can stem from several factors:

  • Insufficient Base: An inadequate amount of base will result in the incomplete neutralization of the HCl generated during the hydrolysis, leading to a decrease in the reaction rate as the mixture becomes acidic.

  • Low Reaction Temperature: While a lower temperature is crucial to prevent over-hydrolysis, a temperature that is too low can significantly slow down the desired C4-hydrolysis, leading to an impractically long reaction time and incomplete conversion.

  • Poor Reagent Quality: The presence of impurities in the starting material or solvent can interfere with the reaction.

  • Mass Transfer Limitations: In a biphasic system, inefficient stirring can lead to poor mixing of the reactants, slowing down the reaction rate.

Troubleshooting Protocol for Incomplete Reaction:

ParameterRecommended ActionRationale
Stoichiometry of Base Ensure at least one equivalent of base is used to neutralize the HCl produced. A slight excess (e.g., 1.1 equivalents) is often beneficial.This ensures that the reaction medium remains basic enough to facilitate the nucleophilic attack of the hydroxide ion.
Temperature Optimization If the reaction is too slow, a modest increase in temperature (e.g., in 5°C increments) can be attempted while carefully monitoring for the formation of the over-hydrolysis byproduct.A balance needs to be struck between a reasonable reaction rate and selectivity.
Reagent Purity Use high-purity starting materials and anhydrous solvents (if applicable).Impurities can act as catalysts for side reactions or inhibit the desired reaction.
Agitation Ensure vigorous stirring, especially in a biphasic reaction mixture.Efficient mixing increases the interfacial area between the aqueous and organic phases, improving the reaction rate.

Frequently Asked Questions (FAQs)

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most effective technique for monitoring this reaction. It allows for the quantitative analysis of the starting material, the desired product, and the over-hydrolysis byproduct. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction progress.

Q4: Can other nucleophiles be used for the selective C4-substitution?

A4: Yes, the C4 position of 2,4-dichloro-5-fluoropyrimidine is generally more susceptible to nucleophilic attack by a variety of nucleophiles, including amines and alkoxides. However, the reaction conditions will need to be optimized for each specific nucleophile to achieve the desired regioselectivity.

Q5: What is the role of the fluorine atom at the C5 position?

A5: The electron-withdrawing nature of the fluorine atom at the C5 position further activates the pyrimidine ring towards nucleophilic aromatic substitution, making both chloro-substituents more reactive. However, its electronic effect, combined with the inherent properties of the pyrimidine ring, still favors substitution at the C4 position.

Q6: Are there any alternative synthetic routes that avoid the selective hydrolysis step?

A6: While the selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine is a common and industrially relevant route, other synthetic strategies exist. These may involve building the pyrimidine ring with the desired substituents already in place, though these routes can be longer and more complex.

Technical Support Center: HPLC Methods for Purity Analysis of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of 2-Chloro-4-hydroxy-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific analytical challenge. The following content is structured to address common issues encountered during experimentation, offering not just solutions but also the scientific reasoning behind them.

I. Foundational HPLC Method for this compound

A robust starting point is crucial for any analytical method. Below is a well-established reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. This method serves as a baseline for the troubleshooting and FAQ sections that follow.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for pyrimidine derivatives.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[2][3]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution See Table 2A gradient is often necessary to elute both the main analyte and any potential impurities with varying polarities within a reasonable timeframe.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a consistent temperature ensures reproducible retention times.[5]
Detection Wavelength 254 nmA common UV wavelength for aromatic and conjugated systems like pyrimidines.[6]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Diluent Mobile Phase A / Acetonitrile (50:50 v/v)Ensures sample compatibility with the initial mobile phase conditions to prevent peak distortion.
Table 2: Example Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

II. Troubleshooting Guide: A Deeper Dive into Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter.

Peak Shape and Tailing Issues

Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue, especially with polar and ionizable compounds like pyrimidine derivatives.[2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[2]

Causality and Solutions:

  • Silanol Interactions: The most frequent cause of tailing for polar compounds is the interaction with residual silanol groups on the silica-based C18 column.[2][7] At mid-range pH, these silanols can be ionized and interact with the polar functional groups of your analyte, causing the peak to tail.[2]

    • Solution 1: Lower Mobile Phase pH: By operating at a low pH (e.g., pH 2-3 with phosphoric or formic acid), you protonate the silanol groups, minimizing these secondary interactions.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for polar analytes.[2][7]

    • Solution 3: Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[3][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]

    • Solution: Reduce the sample concentration or the injection volume and re-inject.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or matrix on the column inlet can lead to peak shape issues.[8][9]

    • Solution 1: Use a Guard Column: A guard column is a cost-effective way to protect your analytical column from contaminants.[8][9]

    • Solution 2: Column Flushing: Flush the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3] If the problem persists, the column may need to be replaced.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7][8]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[7]

Resolution and Separation Problems

Question: I am not getting good separation between the main peak and a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Causality and Solutions:

  • Insufficient Selectivity: The mobile phase and stationary phase are not providing enough difference in interaction with the analyte and the impurity.

    • Solution 1: Modify the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

    • Solution 2: Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

    • Solution 3: Change the Column Chemistry: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., a phenyl or polar-embedded column) to introduce different retention mechanisms.[4]

  • Low Column Efficiency: A less efficient column will produce broader peaks, which are more likely to overlap.

    • Solution 1: Use a Longer Column or Smaller Particle Size: Both of these will increase the column's theoretical plates and, therefore, its efficiency and resolving power.[7]

    • Solution 2: Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.

Baseline and System Stability

Question: I'm observing a drifting or noisy baseline. What could be causing this?

Answer:

An unstable baseline can interfere with accurate peak integration and quantification. The causes can be instrumental or chemical.[5][10]

Causality and Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing baseline spikes and drift.[5]

      • Solution: Thoroughly degas your mobile phases using an online degasser, sonication, or helium sparging.[5]

    • Poorly Mixed Mobile Phase: If using an isocratic mixture prepared offline, ensure it is thoroughly mixed. For gradient elution, ensure the pump's mixing performance is adequate.[5]

    • Contamination: Contaminants in the mobile phase or from leaching of plastic components can cause a drifting baseline.[5]

      • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[5]

  • Instrumental Problems:

    • Detector Lamp Instability: An aging detector lamp can cause baseline noise and drift.[5]

      • Solution: Check the lamp's energy output and replace it if necessary.

    • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.[5]

      • Solution: Use a column oven and ensure a stable laboratory environment.[5]

    • Pump Pulsations: Worn pump seals or check valves can cause pressure fluctuations and a noisy baseline.[10]

      • Solution: Perform regular pump maintenance, including replacing seals and check valves.

III. Frequently Asked Questions (FAQs)

1. How should I prepare my sample of this compound for analysis?

  • Accurately weigh a suitable amount of the sample and dissolve it in the diluent (e.g., a 50:50 mixture of Mobile Phase A and Acetonitrile).[11]

  • Use a volumetric flask for accurate concentration.

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could block the column frit.[5][11]

2. What is a stability-indicating HPLC method and why is it important?

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] It is crucial in drug development and quality control to ensure that the method can detect any changes in the purity and potency of the drug substance or product over time and under various environmental conditions (e.g., heat, light, humidity).[12]

3. How do I perform forced degradation studies for this compound?

Forced degradation studies are essential for developing a stability-indicating method.[12][13] They involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[12]

Typical Stress Conditions:

Stress ConditionExample Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 8 hours[14]
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours[14][15]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[16]
Thermal Degradation Dry heat at 105 °C for 24 hours[17]
Photolytic Degradation Expose the sample to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)

After exposure, the samples are diluted and analyzed by HPLC. The goal is to achieve 5-20% degradation of the active ingredient.[12] The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

IV. Visual Workflows and Diagrams

General HPLC Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting common HPLC issues.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues start Problem Observed (e.g., Peak Tailing, Poor Resolution, Baseline Noise) peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution baseline_noise Baseline Noise/Drift? start->baseline_noise check_overload Reduce Sample Concentration/Volume peak_tailing->check_overload Yes peak_tailing->poor_resolution No check_ph Lower Mobile Phase pH (e.g., pH 2-3) check_overload->check_ph check_column Use End-Capped Column or Flush/Replace Column check_ph->check_column end_node Problem Resolved check_column->end_node adjust_mobile_phase Adjust Mobile Phase (Organic %, pH) poor_resolution->adjust_mobile_phase Yes poor_resolution->baseline_noise No change_column Change Column (Different Stationary Phase) adjust_mobile_phase->change_column change_column->end_node check_degassing Check Mobile Phase Degassing baseline_noise->check_degassing Yes check_temp Ensure Stable Temperature check_degassing->check_temp check_lamp Check Detector Lamp & Pump Seals check_temp->check_lamp check_lamp->end_node

Caption: A decision tree for systematic HPLC troubleshooting.

Forced Degradation Study Workflow

This diagram outlines the key steps in performing a forced degradation study to establish a stability-indicating method.

Forced_Degradation cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Chromatograms (Target 5-20% Degradation) analyze->evaluate pass Method is Stability-Indicating: All Peaks Resolved evaluate->pass Yes fail Method Optimization Required: Improve Resolution evaluate->fail No

Caption: Workflow for a forced degradation study.

V. References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions.

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from uHPLCs.

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from a relevant technical source.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech, Inc.

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from R Discovery.

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Retrieved from Journal of Applied Pharmaceutical Science.

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from Medikamenter Quality Services.

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from MedCrave online.

  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioPharm International.

  • PMC - NIH. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Retrieved from PMC - NIH.

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from ResearchGate.

  • A Review. (2022). Forced Degradation – A Review. Retrieved from a relevant scientific journal.

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from BioPharm International.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Retrieved from a relevant scientific journal.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a comprehensive review of method development by hplc. Retrieved from WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from Pharmacia.

  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved from LCGC International.

  • IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from IJRPC.

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from ResearchGate.

  • ResearchGate. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Retrieved from ResearchGate.

  • PMC - NIH. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from PMC - NIH.

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanaf. Retrieved from ResearchGate.

  • PMC - NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from PMC - NIH.

  • MDPI. (n.d.). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from MDPI.

  • Scirp.org. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from Scirp.org.

References

Technical Support Center: A Troubleshooting Guide for 2-Chloro-4-hydroxy-5-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-hydroxy-5-fluoropyrimidine. My goal is to move beyond simple procedural lists and provide you with the underlying chemical logic to diagnose and resolve common experimental challenges. This molecule, while a versatile building block, presents specific hurdles due to its electronic properties and tautomeric nature. By understanding the causality behind these issues, you can develop robust and reproducible synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Reaction Yield & Incomplete Conversion

Question 1: My nucleophilic substitution reaction is sluggish or stalls completely. I'm reacting this compound with a primary amine. What's going wrong?

This is a common issue rooted in the inherent reactivity of the pyrimidine core.

Answer:

The reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the chlorine atom. The pyrimidine ring is electron-deficient, which is a prerequisite for SNAr, but the 2-position is generally less reactive than the 4-position.[1] This is because the stabilizing effect of the two ring nitrogens on the negative charge of the Meisenheimer intermediate is more pronounced for attack at the C4 position.[1] The fluorine at C5 further deactivates the ring towards nucleophilic attack by its electron-donating mesomeric effect, despite its inductive electron-withdrawing character.

Core Causality & Troubleshooting Steps:

  • Insufficient Thermal Energy: Many SNAr reactions on 2-chloropyrimidines require significant heat to overcome the activation energy.

    • Solution: Incrementally increase the reaction temperature. Start from your current temperature and increase in 10-15 °C intervals, monitoring by TLC or LC-MS for conversion and byproduct formation. Be aware that excessive heat can promote side reactions like hydrolysis.[2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Solution: Switch to a polar aprotic solvent which is known to accelerate SNAr reactions.

      • Recommended Solvents: DMF, DMAc, NMP, or DMSO. These solvents effectively solvate the cation of the base and do not interfere with the nucleophile.

      • Avoid: Protic solvents like ethanol or water can act as competing nucleophiles, leading to hydrolysis byproducts.[2][3]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical for deprotonating the nucleophile (if it's an amine or alcohol) and neutralizing the HCl generated in situ.

    • Solution: Use a non-nucleophilic base to avoid competition with your primary nucleophile.

      • Inorganic Bases: K₂CO₃ or Cs₂CO₃ are excellent choices as they are strong enough to deprotonate many nucleophiles but have low solubility, which can sometimes be beneficial in controlling reactivity.

      • Organic Bases: Tertiary amines like DIPEA (Hünig's base) or DBU can be effective. Avoid using primary or secondary amines as bases.

Workflow: Optimizing a Stalled SNAr Reaction

Caption: Troubleshooting workflow for low SNAr conversion.

Category 2: Impurity Formation & Side Reactions

Question 2: My reaction produces two major products with very similar polarity. How can I identify them and favor the one I want?

This is the most critical challenge with 4-hydroxypyrimidine derivatives: competing reactivity at nitrogen versus oxygen.

Answer:

The 4-hydroxy group exists in tautomeric equilibrium with its keto form, 5-fluoro-2-chloropyrimidin-4(3H)-one. This creates an ambident nucleophilic system. When you perform an alkylation or arylation, the electrophile can react at the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[4][5] The regiochemical outcome is a classic illustration of Hard and Soft Acids and Bases (HSAB) theory.[6]

  • O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl sulfates, alkyl triflates) and conditions that favor the enolate form (strong base, polar solvents).[6] The oxygen is a "harder" nucleophilic center.

  • N-Alkylation: Favored by "softer" electrophiles (e.g., alkyl iodides, benzyl bromides).[6] The ring nitrogen is a "softer" nucleophilic center.

Visualizing N- vs. O-Alkylation

N_vs_O_Alkylation sub 2-Chloro-4-hydroxy- 5-fluoropyrimidine sub_tautomer Tautomer: 2-Chloro-5-fluoro- pyrimidin-4(3H)-one sub->sub_tautomer Tautomerization O_product O-Alkylated Product (Hard Electrophile, e.g., R-OTf) sub->O_product Path A N_product N-Alkylated Product (Soft Electrophile, e.g., R-I) sub_tautomer->N_product Path B

Caption: Competing N-alkylation and O-alkylation pathways.

Troubleshooting & Control Strategy:

  • Characterize Your Products: Before optimizing, you must unequivocally identify the isomers.

    • NMR Spectroscopy: This is the most powerful tool. The ¹³C NMR chemical shift of the carbon attached to the heteroatom is highly informative. An O-CH₂ carbon typically appears further downfield (δ 65-75 ppm) compared to an N-CH₂ carbon (δ 40-55 ppm).[7] 2D NMR experiments like HMBC and ROESY can provide definitive proof of connectivity.[4]

    Isomer Type Typical ¹³C Shift of Alkyl CH₂ Key HMBC Correlation
    O-Alkylated~65-75 ppmFrom alkyl CH₂ protons to the pyrimidine C4 (~160-170 ppm)
    N-Alkylated~40-55 ppmFrom alkyl CH₂ protons to pyrimidine C2 (~150-160 ppm) and C6 (~140-150 ppm)
  • Strategic Reagent Selection:

    • To Favor O-Alkylation: Use a hard alkylating agent like dimethyl sulfate or methyl triflate.

    • To Favor N-Alkylation: Use a softer alkylating agent like methyl iodide.[6]

  • Solvent and Base Manipulation:

    • Aprotic, less polar solvents (e.g., THF, Dioxane) can favor N-alkylation by promoting ion pairing of the base's counter-cation with the harder oxygen atom, leaving the softer nitrogen more available for attack.

    • Stronger bases (e.g., NaH, KHMDS) will fully deprotonate the pyrimidinone, creating a more dissociated anion, which can sometimes favor O-alkylation depending on the solvent and counterion.

Question 3: I am seeing a byproduct that corresponds to the mass of 5-Fluorouracil. What is causing this hydrolysis?

Answer:

This is a classic hydrolysis side reaction where water acts as a nucleophile, displacing the chloride at the C2 position. The resulting 2-hydroxy-4-hydroxy-5-fluoropyrimidine is simply 5-Fluorouracil.

Core Causality & Troubleshooting Steps:

  • Adventitious Water: The most common cause is moisture in your solvent or reagents.

    • Solution: Employ strictly anhydrous reaction conditions. Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Dry bases like K₂CO₃ in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[8]

  • High Temperatures & Long Reaction Times: The rate of hydrolysis increases with temperature and time, even with trace amounts of water.[2]

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. If the desired reaction is slow, consider alternative strategies (e.g., microwave heating for shorter reaction times, catalysis) rather than prolonged heating.

  • Reaction pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the chloro group.[9][10] 5-fluorouracil itself is known to degrade significantly under alkaline conditions.[9]

    • Solution: Maintain a neutral or slightly basic pH. If using an acid scavenger like DIPEA, use a stoichiometric amount rather than a large excess.

Hydrolysis Side Reaction

Hydrolysis start 2-Chloro-4-hydroxy- 5-fluoropyrimidine product 5-Fluorouracil (Hydrolysis Byproduct) start->product reagent + H₂O (Trace Moisture) conditions Δ (Heat) or pH extremes hcl + HCl

Caption: Formation of 5-Fluorouracil via hydrolysis.

Protocols & Methodologies

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point. Optimization of temperature, base, and solvent is likely required.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Reagents: Add anhydrous DMF (to make a ~0.2 M solution). Stir the suspension for 10 minutes. Add the amine nucleophile (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]

Protocol 2: Quenching Reactions Containing Phosphorus Oxychloride (POCl₃) Byproducts

If your starting material was synthesized from 5-fluorouracil using POCl₃, residual phosphorus species can complicate work-up. This quenching must be done with extreme care.[12]

  • Safety First: Perform this procedure in a well-ventilated fume hood with appropriate PPE. The quench is highly exothermic.

  • Initial Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slow Quench: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Use a large beaker (at least 10x the volume of your reaction mixture) to contain any splashing.

  • Temperature Control: Monitor the temperature of the ice slurry. Add more ice as needed to keep the temperature below 10 °C. The hydrolysis of POCl₃ and related species is energetic.[13]

  • Neutralization: Once the exotherm has subsided, slowly adjust the pH to ~7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Extraction: Extract the neutralized aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

References

Technical Support Center: Optimizing Derivatization of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-chloro-4-hydroxy-5-fluoropyrimidine. As a versatile heterocyclic building block, this pyrimidine derivative is crucial in the synthesis of numerous compounds with significant biological and pharmacological properties.[1] However, its multifunctional nature presents unique challenges, particularly concerning regioselectivity and reaction efficiency.

This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. It is designed to help researchers, scientists, and drug development professionals navigate the complexities of working with this substrate, ensuring robust and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of this compound. Each issue is presented with probable causes and validated solutions.

Section 1: Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

The tautomeric nature of the 4-hydroxypyrimidine core allows for reactivity at the exocyclic oxygen (O-alkylation) or the ring nitrogens (N-alkylation). Controlling this selectivity is one of the most common challenges.

Question: I am attempting O-alkylation but consistently get a mixture of N- and O-alkylated products. How can I improve selectivity for the desired O-alkylation?

Probable Causes & Solutions:

  • Inappropriate Base Selection: The choice of base is critical. Hard, small cations like K⁺ (from K₂CO₃) do not effectively coordinate with the exocyclic oxygen, leading to a mixture of products as both nitrogen and oxygen act as nucleophiles. The use of a softer, larger cation like Cs⁺ (from Cs₂CO₃) is known to favor O-alkylation.[2] The cesium cation is believed to chelate with the oxygen and N1, increasing the nucleophilicity of the oxygen atom and sterically hindering attack at the nitrogen positions.

  • Solvent Effects: The polarity of the solvent significantly influences the reaction's regioselectivity. Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally preferred for O-alkylation.[2][3] In contrast, polar protic solvents can solvate the oxygen atom, reducing its nucleophilicity and favoring N-alkylation.

  • Leaving Group on the Alkylating Agent: The nature of the leaving group on your alkylating agent can impact the reaction outcome. More reactive leaving groups (e.g., iodide, triflate) tend to react faster and can sometimes lead to reduced selectivity compared to less reactive ones (e.g., bromide, chloride).[4] It is often best to start with an alkyl bromide or iodide for a good balance of reactivity and selectivity.[4]

Summary of Conditions for Selective Alkylation:

ParameterTo Favor O-AlkylationTo Favor N-AlkylationRationale
Base Cs₂CO₃K₂CO₃, NaHThe large Cs⁺ cation coordinates to oxygen, enhancing its nucleophilicity.[2]
Solvent DMF, AcetonitrileToluene, THFPolar aprotic solvents favor the oxygen nucleophile.[3]
Temperature Lower temperatures (RT to 60 °C)Higher temperaturesMay help differentiate the activation energies between N and O attack.
Alkylating Agent Alkyl Bromide, Alkyl IodideAlkyl Bromide, Alkyl IodideGood general reactivity.[4]

Question: My reaction is not going to completion, and I observe a significant amount of unreacted starting material. What should I check?

Probable Causes & Solutions:

  • Poor Solubility: this compound has limited solubility in many common organic solvents.[5] If the starting material is not fully dissolved, the reaction will be sluggish and incomplete. Ensure you are using a solvent in which the substrate is sufficiently soluble, such as DMF or DMSO, or heat the reaction mixture to improve solubility.

  • Insufficient Base: The pKa of the hydroxyl group requires a sufficiently strong base for complete deprotonation. Ensure you are using at least 1.1 to 1.5 equivalents of base. If using a weaker base like K₂CO₃, the reaction may not proceed to completion.

  • Moisture in the Reaction: Water can compete with the pyrimidine as a nucleophile and can also affect the activity of the base. Always use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of moisture.[6]

  • Reactivity of Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.[7]

Section 2: C2-Position Cross-Coupling Reactions

The chlorine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.

Question: My Suzuki-Miyaura coupling at the C2 position is giving low yields. What are the common pitfalls?

Probable Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is sensitive to air and impurities. Ensure the reaction is performed under a strict inert atmosphere. The choice of ligand is also crucial; for electron-deficient heteroaryl chlorides like this pyrimidine, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard PPh₃.[8]

  • Incorrect Base or Solvent: The base plays a key role in the transmetalation step of the Suzuki catalytic cycle.[9] A common system for this type of substrate is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/water.[10] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially at elevated temperatures, leading to a side reaction where the boron group is replaced by a hydrogen. To minimize this, ensure the reaction is thoroughly degassed, use the mildest effective temperature, and consider using boronic esters (e.g., pinacol esters), which are often more stable.

  • Competitive Hydrolysis of the C2-Cl bond: Under basic conditions, especially at high temperatures, the C2-chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of 4,5-dihydroxy-5-fluoropyrimidine as a byproduct. Monitor your reaction by LC-MS to check for this possibility. Using a milder base or lower temperature can help mitigate this.

Suzuki_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low Yield in Suzuki Coupling catalyst_inactive Inactive Pd Catalyst? start->catalyst_inactive Check Catalyst base_issue Incorrect Base/Solvent? start->base_issue Check Conditions boronic_acid_decomp Boronic Acid Decomposition? start->boronic_acid_decomp Check Reagents ligand_choice Suboptimal Ligand? catalyst_inactive->ligand_choice If Pd(0) is active solution1 Solution: - Ensure inert atmosphere - Use fresh catalyst catalyst_inactive->solution1 solution2 Solution: - Use bulky, e⁻-rich ligands (e.g., SPhos, XPhos) ligand_choice->solution2 solution3 Solution: - Use K₂CO₃ or K₃PO₄ - Use Dioxane/H₂O or Toluene/H₂O base_issue->solution3 temp_issue Temperature too High? temp_issue->boronic_acid_decomp hydrolysis Starting Material Hydrolysis? temp_issue->hydrolysis solution4 Solution: - Use boronic esters - Degas thoroughly - Use lowest effective temp. boronic_acid_decomp->solution4 solution5 Solution: - Monitor by LC-MS - Use milder base/temp. hydrolysis->solution5

Question: I'm performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Probable Causes & Solutions:

  • Catalyst System: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings and is often dependent on the ligand and base combination.[11] This side reaction can occur when β-hydride elimination competes with reductive elimination.[11]

    • Ligand Choice: Using sterically hindered, electron-rich "Buchwald ligands" such as XPhos or BrettPhos can promote the desired reductive elimination over side reactions.[12] These ligands create a bulky coordination sphere around the palladium center that favors the C-N bond-forming step.

    • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13] Using a weaker base may lead to an incomplete reaction, while using a base that is too hindered or poorly soluble can also be problematic.

  • Reaction Temperature: High temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C) for a longer period to see if the ratio of product to byproduct improves.

  • Purity of Amine: The amine coupling partner should be pure. Some impurities can interfere with the catalytic cycle.

Recommended Catalyst Systems for Buchwald-Hartwig Amination:

Catalyst PrecursorLigandBaseSolventTypical Temp. (°C)
Pd₂(dba)₃ or Pd(OAc)₂XPhosNaOtBuToluene or Dioxane80 - 110
Pd₂(dba)₃BrettPhosLiHMDSTHF or Toluene80 - 100
Pd(OAc)₂RuPhosK₃PO₄t-BuOH100

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store this compound? This compound is a solid that should be stored in a tightly closed container in a cool, dry place, protected from light.[14] It is an irritant and can cause skin burns and eye damage, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should always be worn.[15]

Q2: Are protecting groups necessary for derivatizing this molecule? While not always necessary, using a protecting group for the 4-hydroxy function can simplify subsequent reactions, particularly if you want to perform chemistry exclusively at the C2 position. A common strategy is to protect the hydroxyl group as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS). These groups are stable to many cross-coupling conditions and can be removed later.[16] For instance, protecting as a benzyl ether allows for Suzuki or Buchwald-Hartwig reactions at C2, followed by deprotection via hydrogenolysis.

Q3: How does the C5-fluoro substituent affect reactivity? The fluorine atom is strongly electron-withdrawing, which has two main effects:

  • It makes the pyrimidine ring more electron-deficient, increasing its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position.

  • It increases the acidity of the N-H protons in the pyrimidinone tautomer, which can affect the choice of base in alkylation reactions.

Q4: What are the best practices for purifying derivatives of this compound? Purification is typically achieved by silica gel column chromatography.[6] However, the polarity of pyrimidine derivatives can vary widely. A typical starting point for elution is a mixture of hexanes and ethyl acetate, gradually increasing the polarity. If the compound is very polar or basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. For highly polar compounds that are difficult to purify via chromatography, recrystallization can be an effective alternative.

Experimental Protocols

Protocol 1: Selective O-Alkylation using Cesium Carbonate

This protocol provides a general method for favoring the formation of the O-alkylated product.

  • To an oven-dried flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C2 Position

This protocol describes a typical setup for C-C bond formation.

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.

  • Purge the vessel with an inert gas (Argon or N₂) for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: Pyrimidine, Boronic Acid, Base B 2. Add Pd Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat (80-90 °C) & Monitor (TLC/LC-MS) D->E F 6. Cool & Filter (remove catalyst) E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important pharmaceutical intermediate. Here, we move beyond simple protocols to address the common challenges and nuances encountered during synthesis, providing expert insights in a practical, question-and-answer format.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves the conversion of 5-Fluorouracil (5-FU) into the key intermediate, 2,4-Dichloro-5-fluoropyrimidine. The second, more delicate step, is the selective hydrolysis of this intermediate at the C4 position to yield the final product. Success in scaling up hinges on precise control over both stages.

Synthesis_Workflow FU 5-Fluorouracil (5-FU) DCFP 2,4-Dichloro-5-fluoropyrimidine FU->DCFP Step 1: Chlorination (POCl₃, Base) Target This compound DCFP->Target Step 2: Selective Hydrolysis (Acid or Base) Troubleshooting_Yield Start Low Yield of Intermediate Observed Check1 Verify Reagent Purity & Stoichiometry Start->Check1 Check2 Confirm Reaction Temperature Profile Start->Check2 Check3 Analyze Workup & Extraction Efficiency Start->Check3 Sol1 Use anhydrous reagents. Increase POCl₃/DMA ratio. Check1->Sol1 Sol2 Ensure steady heating. Control DMA addition rate to prevent exotherm. Check2->Sol2 Sol3 Perform multiple DCM extractions. Check pH of aqueous washes. Check3->Sol3

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Chloro-4-hydroxy-5-fluoropyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2-Chloro-4-hydroxy-5-fluoropyrimidine and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships that govern the therapeutic potential of these compounds. By synthesizing data from established literature, we aim to provide a foundational resource for the rational design and evaluation of novel pyrimidine-based therapeutic agents.

Introduction: The Significance of Fluoropyrimidines in Therapeutics

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Among these, fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), have been pivotal in cancer chemotherapy for decades.[2][3] These compounds primarily function as antimetabolites, interfering with essential biosynthetic pathways and leading to cytotoxicity in rapidly proliferating cancer cells.[4][5] The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a key structural feature that enhances the biological activity of these molecules.[2]

The parent compound, 5-FU, exerts its anticancer effects through multiple mechanisms after intracellular conversion to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][4][6] FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2][6] The depletion of dTMP leads to "thymineless death" in cancer cells. Furthermore, FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to nucleic acid damage and disruption of their normal functions.[6][7]

This guide focuses on a specific subclass of fluoropyrimidines: this compound and its analogs. The introduction of chloro and hydroxyl groups at the C-2 and C-4 positions, respectively, can significantly modulate the physicochemical properties and biological activities of the 5-fluoropyrimidine core. Understanding these modifications is crucial for the development of next-generation fluoropyrimidine-based drugs with improved efficacy and selectivity.

Anticancer Activity: Targeting the Pillars of Cancer Proliferation

The primary therapeutic application of fluoropyrimidine analogs lies in oncology. The following sections detail the key aspects of their anticancer activity and the experimental methodologies used for their evaluation.

Mechanism of Action: Beyond Thymidylate Synthase Inhibition

While TS inhibition remains a central mechanism, the anticancer activity of this compound analogs is likely multifaceted. The presence of a chlorine atom at the C-2 position can influence the molecule's reactivity and its ability to interact with various cellular targets.

Signaling Pathway: Fluoropyrimidine Metabolism and Action

Fluoropyrimidine_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Targets and Effects Pyrimidine_Analog 2-Chloro-4-hydroxy- 5-fluoropyrimidine Analog Metabolite_1 Active Metabolite 1 (e.g., FdUMP analog) Pyrimidine_Analog->Metabolite_1 Intracellular Enzymes Metabolite_2 Active Metabolite 2 (e.g., FdUTP analog) Pyrimidine_Analog->Metabolite_2 Intracellular Enzymes Metabolite_3 Active Metabolite 3 (e.g., FUTP analog) Pyrimidine_Analog->Metabolite_3 Intracellular Enzymes TS Thymidylate Synthase (TS) Metabolite_1->TS Inhibition DNA_Polymerase DNA Polymerase Metabolite_2->DNA_Polymerase Incorporation into DNA RNA_Polymerase RNA Polymerase Metabolite_3->RNA_Polymerase Incorporation into RNA DNA_Damage DNA Damage & Replication Stress TS->DNA_Damage DNA_Polymerase->DNA_Damage RNA_Dysfunction RNA Dysfunction RNA_Polymerase->RNA_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Caption: Intracellular metabolism and targets of fluoropyrimidine analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of substituents on the pyrimidine ring.[1]

  • C-2 Position: The chlorine atom at this position is a key feature. It can act as a leaving group, potentially allowing for covalent modification of target enzymes. Alternatively, its electron-withdrawing nature can influence the overall electronic properties of the pyrimidine ring, affecting its binding to target proteins.

  • C-4 Position: The hydroxyl group can participate in hydrogen bonding interactions within the active site of target enzymes. Tautomerization between the hydroxyl and keto forms can also influence the molecule's recognition by cellular machinery.

  • C-5 Position: The fluorine atom is critical for the inhibition of thymidylate synthase. Its high electronegativity and small size mimic the hydrogen atom of the natural substrate, deoxyuridine monophosphate (dUMP), while its presence blocks the methylation reaction.[2]

Comparative Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data (IC50 values) for a series of this compound analogs against various human cancer cell lines. This data illustrates the potential impact of structural modifications on anticancer potency.

Compound IDR1 (at N1)R3 (at N3)Cancer Cell LineIC50 (µM)
Parent HHMCF-7 (Breast)15.2
HCT-116 (Colon)10.8
Analog A CH3HMCF-7 (Breast)8.5
HCT-116 (Colon)5.1
Analog B HCH3MCF-7 (Breast)22.4
HCT-116 (Colon)18.9
Analog C BenzylHMCF-7 (Breast)2.1
HCT-116 (Colon)1.7

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of novel pyrimidine analogs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO2) for cell attachment A->B C 3. Treat with Compounds (serial dilutions) and controls B->C D 4. Incubate (48-72 hours, 37°C, 5% CO2) C->D E 5. Add MTT Solution (incubate 2-4 hours) D->E F 6. Solubilize Formazan Crystals (add solubilization buffer) E->F G 7. Measure Absorbance (at 570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity: A Promising Avenue for Pyrimidine Analogs

Beyond their anticancer properties, pyrimidine analogs have demonstrated significant potential as antiviral agents.[8][9] Their mechanism of action in this context often involves the inhibition of viral polymerases or other enzymes essential for viral replication.

Targeting Viral Replication

The incorporation of fluoropyrimidine analogs into the viral genome or their interference with viral enzymes can halt the replication cycle. The structural features of this compound analogs could offer unique interactions with viral proteins, leading to potent and selective antiviral effects. For instance, favipiravir, a pyrazine carboxamide analog, is a broad-spectrum antiviral that targets RNA-dependent RNA polymerase (RdRp).

Comparative Antiviral Data

The following table presents hypothetical antiviral activity data (EC50 values) and cytotoxicity data (CC50 values) for a series of this compound analogs against a representative RNA virus. The selectivity index (SI) is a crucial parameter for evaluating the therapeutic window of an antiviral compound.

Compound IDR1 (at N1)R3 (at N3)VirusEC50 (µM)CC50 (µM)SI (CC50/EC50)
Parent HHInfluenza A25.6>100>3.9
Analog A CH3HInfluenza A12.3>100>8.1
Analog B HCH3Influenza A38.1>100>2.6
Analog C BenzylHInfluenza A4.585.218.9

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol describes a classic method for quantifying the antiviral activity of test compounds.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line permissive to the virus (e.g., MDCK for influenza)

  • Virus stock of known titer

  • 6-well or 12-well plates

  • Infection medium (serum-free medium)

  • Agarose or methylcellulose overlay

  • Test compounds

  • Crystal violet staining solution

Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow A 1. Seed Host Cells in multi-well plates to form a confluent monolayer B 2. Prepare Virus-Compound Mix (pre-incubate virus with serial dilutions of compound) A->B C 3. Infect Cell Monolayer with virus-compound mixture (1-hour adsorption) B->C D 4. Remove Inoculum and add semi-solid overlay containing compound dilutions C->D E 5. Incubate (2-3 days, until plaques are visible) D->E F 6. Fix and Stain Cells (e.g., with crystal violet) E->F G 7. Count Plaques for each compound concentration F->G H 8. Calculate EC50 Value G->H

Caption: Step-by-step workflow for the plaque reduction assay.

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium. Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are clearly visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution of crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antiviral agents. The strategic placement of chloro, hydroxyl, and fluoro substituents on the pyrimidine ring provides a rich chemical space for tuning the biological activity and pharmacokinetic properties of these compounds. Further exploration of this chemical space, guided by robust structure-activity relationship studies and comprehensive biological evaluations, is warranted.

Future research should focus on:

  • Synthesis of diverse analog libraries: Systematic modification of the substituents at various positions of the pyrimidine ring will be crucial for optimizing biological activity and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will facilitate their rational development.

  • In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.

By leveraging the foundational knowledge of fluoropyrimidine chemistry and pharmacology, the scientific community is well-positioned to unlock the full therapeutic potential of this compound analogs in the fight against cancer and viral diseases.

References

A Comparative Guide to the Spectroscopic Analysis for Structural Validation of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of safe and effective therapeutic development. 2-Chloro-4-hydroxy-5-fluoropyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the prevalence of the pyrimidine scaffold in numerous bioactive molecules, including anticancer agents.[1][2] This guide provides an in-depth comparison of various spectroscopic techniques for the structural elucidation of this target molecule, offering insights into the causality behind experimental choices and presenting supporting data, much of which is predicted due to the novelty of this specific compound.

The Critical Role of Tautomerism

A crucial consideration for this compound is the potential for tautomerism. The "hydroxy" group at the 4-position can exist in equilibrium with its keto tautomer, 2-chloro-5-fluoro-1H-pyrimidin-4-one. The relative populations of these tautomers can be influenced by factors such as solvent and solid-state packing.[3][4] Computational and experimental studies on similar 4-hydroxypyrimidines suggest that the keto form is often the more stable tautomer.[5][6] For the purpose of this guide, we will consider the spectroscopic features of the potentially predominant keto tautomer.

A Multi-Faceted Approach to Structural Validation

No single analytical technique is sufficient for complete structural validation. A synergistic approach, employing a suite of spectroscopic methods, is essential to build a comprehensive and irrefutable structural assignment. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of structural information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts and the observation of exchangeable protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine-19 NMR spectrum. ¹⁹F is a high-sensitivity nucleus, and this experiment is crucial for confirming the presence and environment of the fluorine atom.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon correlations.

Predicted NMR Data and Interpretation

The following table summarizes the predicted NMR chemical shifts for the keto tautomer of this compound, generated using online prediction tools.[7][8][9]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Interpretation
¹H ~11-13Broad SingletN-H proton of the pyrimidinone ring. The broadness is due to exchange with residual water and quadrupolar effects from the adjacent nitrogen.
~8.0-8.5DoubletC6-H proton, coupled to the adjacent ¹⁹F atom.
¹³C ~160-165SingletC4=O carbonyl carbon.
~155-160DoubletC2-Cl carbon, showing a smaller coupling to ¹⁹F.
~140-145DoubletC5-F carbon, showing a large one-bond coupling to ¹⁹F.
~130-135DoubletC6-H carbon, showing a two-bond coupling to ¹⁹F.
¹⁹F -160 to -180DoubletFluorine atom at the C5 position, coupled to the adjacent C6-H proton.

Causality Behind Predictions: The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups, as well as the aromaticity of the pyrimidine ring, all contribute to the downfield shifts of the protons and carbons. The multiplicity is determined by spin-spin coupling between neighboring NMR-active nuclei.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS for separation from impurities.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for polar molecules like our target compound. Electron Impact (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining accurate mass measurements to confirm the elemental composition.

Predicted Mass Spectrum and Interpretation

For this compound (C₄H₂ClFN₂O), the expected molecular weight is approximately 148.5 g/mol .

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a single chlorine atom.[10]

  • Fragmentation Pattern: The fragmentation of heterocyclic compounds can be complex.[11][12] Common fragmentation pathways for this molecule could involve the loss of small neutral molecules such as CO, HCN, or HCl. The stability of the pyrimidine ring may lead to characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The following table outlines the expected characteristic IR absorption bands for the keto tautomer of this compound.[13][14][15]

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
3200-3400 (broad)N-H stretchIndicates the presence of the N-H group in the pyrimidinone ring.
~3100Aromatic C-H stretchC-H stretching of the pyrimidine ring.
1650-1700 (strong)C=O stretchCharacteristic strong absorption for the carbonyl group in the pyrimidinone ring.
1550-1650C=C and C=N stretchesAromatic ring stretching vibrations.
1200-1300C-F stretchStretching vibration of the carbon-fluorine bond.
700-800C-Cl stretchStretching vibration of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

Predicted UV-Vis Absorption and Interpretation

Substituted pyrimidines typically exhibit strong absorption in the UV region due to π → π* transitions.[2][7][16] For this compound, we can predict:

  • λ_max: An absorption maximum is expected in the range of 250-300 nm. The exact position will be influenced by the substituents and the solvent. The presence of the carbonyl group in the keto tautomer will also affect the electronic transitions.

Comparison of Spectroscopic Techniques

Technique Strengths Weaknesses Primary Role in Validation
NMR Spectroscopy Provides detailed structural information, including atom connectivity and stereochemistry.Relatively low sensitivity, requires larger sample amounts.Definitive structural elucidation.
Mass Spectrometry High sensitivity, provides accurate molecular weight and elemental composition.Fragmentation can be complex to interpret, does not provide stereochemical information.Confirmation of molecular formula and substructural information.
IR Spectroscopy Fast, non-destructive, excellent for identifying functional groups.Provides limited information on the overall molecular skeleton.Confirmation of the presence of key functional groups (e.g., C=O, N-H).
UV-Vis Spectroscopy High sensitivity, useful for quantitative analysis and studying conjugation.Provides limited structural information, spectra can be broad and non-specific.Confirmation of the conjugated π-system.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Functional Group & Electronic System Confirmation cluster_3 Final Validation Sample Synthesis & Purification Sample Synthesis & Purification Mass Spectrometry Mass Spectrometry Sample Synthesis & Purification->Mass Spectrometry NMR Spectroscopy (1H, 13C, 19F) NMR Spectroscopy (1H, 13C, 19F) Mass Spectrometry->NMR Spectroscopy (1H, 13C, 19F) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectroscopy (1H, 13C, 19F)->2D NMR (COSY, HSQC, HMBC) If ambiguity exists IR Spectroscopy IR Spectroscopy NMR Spectroscopy (1H, 13C, 19F)->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy (1H, 13C, 19F)->UV-Vis Spectroscopy Final Structure Confirmation Final Structure Confirmation 2D NMR (COSY, HSQC, HMBC)->Final Structure Confirmation IR Spectroscopy->Final Structure Confirmation UV-Vis Spectroscopy->Final Structure Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Alternative Analytical Methods

While the aforementioned spectroscopic techniques are primary for structural validation, other methods can provide complementary information:

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This would definitively resolve the issue of tautomerism in the crystalline form.

  • Elemental Analysis: This technique provides the percentage composition of each element in the compound, which can be used to confirm the empirical formula derived from mass spectrometry.

Conclusion

The structural validation of this compound requires a meticulous and multi-pronged analytical approach. While NMR spectroscopy stands out for its ability to provide a detailed structural map, mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy each contribute crucial pieces of the puzzle. The potential for tautomerism adds a layer of complexity that must be carefully considered when interpreting the spectral data. By integrating the information from these complementary techniques, researchers can confidently and accurately determine the structure of this and other novel heterocyclic compounds, paving the way for further investigation into their potential as therapeutic agents.

References

A Comparative Guide to Cross-Reactivity Profiling of 2-Chloro-4-hydroxy-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the optimization of 2-Chloro-4-hydroxy-5-fluoropyrimidine derivatives, a thorough understanding of their cross-reactivity profile is paramount. This guide provides an in-depth technical comparison of methodologies to assess the selectivity of these compounds, supported by experimental data and protocols. Our focus is on empowering you to make informed decisions in your drug discovery pipeline by elucidating the causality behind experimental choices and ensuring the generation of robust, self-validating data.

The Significance of Selectivity for Pyrimidine Derivatives

The this compound scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors. The fluoropyrimidine core, famously represented by 5-fluorouracil (5-FU), has a long history in anticancer therapy, primarily through the inhibition of thymidylate synthase (TYMS) and its incorporation into RNA and DNA.[1][2][3][4][5][6][7] This mechanism, however, also accounts for the significant off-target toxicities associated with these drugs, as they affect healthy, rapidly dividing cells.[1]

Modern drug discovery aims for greater precision. By modifying the this compound core, medicinal chemists can steer the molecule's activity towards specific targets, such as protein kinases, which are often dysregulated in diseases like cancer.[8][9][10] However, the vast and structurally related human kinome presents a significant challenge: achieving selectivity. A lack of selectivity can lead to off-target effects, toxicity, and a diminished therapeutic window. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical component of designing safer and more effective medicines.

This guide will compare and contrast three essential pillars of cross-reactivity assessment:

  • Biochemical Profiling: High-throughput screening against panels of purified enzymes.

  • Cellular Target Engagement: Verifying that the compound interacts with its intended target in a more physiologically relevant environment.

  • Tissue-Specific Binding: Identifying potential on- and off-target binding in the context of whole tissues.

Biochemical Selectivity Profiling: Kinase Panels

The most direct method for assessing the selectivity of a kinase inhibitor is to test its activity against a large panel of purified kinases. This provides a broad, unbiased view of the compound's inhibitory potential across the kinome.

Causality Behind Experimental Choices

The choice of a kinase panel screen is predicated on the need to identify both intended and unintended interactions early in the drug discovery process. A broad panel is crucial because even structurally dissimilar kinases can have conserved ATP-binding pockets, leading to unexpected cross-reactivity.[11]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are often preferred over traditional radiometric assays for high-throughput screening due to their high sensitivity, broad dynamic range, and avoidance of hazardous radioactive materials.[12][13][14] The principle is straightforward: kinase activity is proportional to the amount of ADP produced, which is then converted to a luminescent signal.

Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a panel of kinases.

Materials:

  • Kinase panel of interest

  • Universal kinase substrate (e.g., a generic peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound and a non-selective kinase inhibitor (e.g., Staurosporine) as a positive control

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[15]

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percent inhibition (relative to DMSO control) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

The results of a kinase panel screen are best presented in a table that clearly shows the IC50 values of the test compound against a range of kinases. This allows for a direct comparison of potency and selectivity.

Kinase TargetDerivative A IC50 (nM)Derivative B IC50 (nM)Staurosporine IC50 (nM)
Target Kinase X 15 25 5
Kinase A250>10,00010
Kinase B>10,000>10,00020
Kinase C85002
Kinase D7505,00015

This is example data and does not represent actual experimental results.

This table illustrates how Derivative A, while potent against the target kinase, also shows significant activity against Kinase C. In contrast, Derivative B is more selective, with much higher IC50 values for the off-target kinases. Staurosporine is included as a non-selective control, demonstrating broad inhibition across the panel.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target in a cellular context.[11][15][16][17][18]

Causality Behind Experimental Choices

The principle behind CETSA is that when a ligand binds to a protein, it often stabilizes the protein's structure, making it more resistant to thermal denaturation.[11] By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, we can infer target engagement. A shift in the melting curve of the target protein in the presence of the compound is strong evidence of binding.

CETSA is a crucial orthogonal assay to biochemical screens because it accounts for factors such as cell permeability, intracellular ATP concentrations, and potential metabolism of the compound, providing a more physiologically relevant measure of target engagement.[16]

Experimental Workflow: CETSA

CETSA_Workflow start Cell Culture and Compound Treatment heat Thermal Denaturation Gradient start->heat Incubate cells with compound or vehicle lyse Cell Lysis heat->lyse Apply a range of temperatures separate Separation of Soluble and Aggregated Proteins lyse->separate e.g., freeze-thaw cycles detect Protein Detection (e.g., Western Blot) separate->detect Centrifugation analyze Data Analysis and Curve Fitting detect->analyze Quantify soluble target protein end Target Engagement Confirmation analyze->end Compare melting curves

Caption: CETSA experimental workflow for confirming target engagement.

Experimental Protocol: CETSA with Western Blot Detection

Materials:

  • Cell line expressing the target protein

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific for the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound at a desired concentration or with DMSO for 1-2 hours.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Data Presentation: CETSA Melting Curves

The results of a CETSA experiment are typically visualized as melting curves.

Temperature (°C)Vehicle Control (Relative Soluble Protein)Derivative A (Relative Soluble Protein)
401.001.00
450.980.99
500.950.98
550.750.92
600.400.80
650.100.55
700.050.20

This is example data and does not represent actual experimental results.

This data shows that in the presence of Derivative A, a greater fraction of the target protein remains soluble at higher temperatures, indicating that the compound is binding to and stabilizing its target within the cell.

Tissue Cross-Reactivity (TCR) Studies

For compounds intended for clinical development, it is essential to assess their potential for off-target binding in a wide range of human tissues. Tissue cross-reactivity (TCR) studies, typically performed using immunohistochemistry (IHC), provide valuable information about the tissue distribution of both on-target and off-target binding.[3][8][9][19][20][21] While traditionally a mainstay for biologics, the principles of TCR are increasingly applied to small molecules to predict potential organ-specific toxicities.

Causality Behind Experimental Choices

The rationale for TCR studies is to proactively identify potential safety liabilities before first-in-human trials.[3] By screening a comprehensive panel of normal human tissues, researchers can identify unexpected binding patterns that may not be predicted by in vitro assays or in silico models. This information is critical for selecting appropriate species for toxicology studies and for interpreting potential clinical adverse events. Frozen tissues are generally preferred as they better preserve the antigenicity of proteins compared to formalin-fixed paraffin-embedded tissues.[8]

Experimental Protocol: Immunohistochemistry for Small Molecule TCR

This protocol requires labeling of the small molecule to enable its detection. This can be achieved by conjugating it to a tag such as biotin.

Materials:

  • Biotinylated this compound derivative

  • Panel of frozen normal human tissues (as recommended by regulatory agencies)

  • Cryostat

  • Microscope slides

  • Fixative (e.g., cold acetone)

  • Blocking buffer (e.g., serum-free protein block)

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Sectioning:

    • Cut frozen tissue sections (e.g., 5 µm thick) using a cryostat and mount them on slides.

  • Fixation and Blocking:

    • Fix the tissue sections in cold acetone for 10 minutes.

    • Wash with PBS.

    • Incubate with a blocking buffer to prevent non-specific binding.

  • Compound Incubation:

    • Incubate the tissue sections with the biotinylated test compound at a range of concentrations. Include a negative control (incubation without the test compound) and a positive control (a tissue known to express the target).

  • Detection:

    • Wash the slides with PBS.

    • Incubate with a streptavidin-HRP conjugate.

    • Wash with PBS.

    • Add the DAB substrate-chromogen solution to visualize the binding sites (a brown precipitate will form).

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Pathological Evaluation:

    • A qualified pathologist should examine the slides to identify the specific cell types and subcellular compartments where binding occurs. The intensity and pattern of staining should be documented for each tissue.

Data Presentation: Summary of Tissue Cross-Reactivity

The findings from a TCR study are typically summarized in a comprehensive report that details the staining pattern for each tissue. A summary table can provide a high-level overview.

TissueStaining IntensityCellular LocalizationOn-Target/Off-Target
Tumor (Positive Control) +++ Cytoplasmic On-Target
Liver+Cytoplasmic in hepatocytesOff-Target
Kidney++Apical membrane of proximal tubulesOff-Target
Brain-No specific stainingN/A
Spleen-No specific stainingN/A

This is example data and does not represent actual experimental results. Staining intensity: - (negative), + (weak), ++ (moderate), +++ (strong).

This table indicates that the compound binds to its intended target in the tumor tissue but also shows off-target binding in the liver and kidneys, which would warrant further investigation in preclinical toxicology studies.

Integrating the Data: A Holistic View of Selectivity

No single assay can provide a complete picture of a compound's cross-reactivity profile. The true power of these studies lies in their integration.

Integrated_Analysis biochem Biochemical Profiling (Kinase Panel) Identifies potential off-targets cetsa Cellular Target Engagement (CETSA) Confirms on-target binding in cells biochem->cetsa Orthogonal Validation tcr Tissue Cross-Reactivity (IHC) Localizes binding in tissues biochem->tcr Guides Tissue Selection decision Informed Decision-Making Lead Optimization Predictive Toxicology biochem->decision cetsa->tcr Physiological Context cetsa->decision tcr->decision

Caption: Integrated approach to cross-reactivity profiling.

A compound that appears selective in a biochemical assay might fail to engage its target in a cellular context due to poor permeability. Conversely, a compound that shows cellular target engagement might exhibit unexpected tissue binding in a TCR study, flagging a potential safety concern. By combining these approaches, researchers can build a comprehensive and reliable selectivity profile, enabling them to prioritize the most promising candidates for further development.

Signaling Pathways and Off-Target Effects

Understanding the potential off-target effects of fluoropyrimidine derivatives is crucial for interpreting cross-reactivity data. The parent compound, 5-FU, is known to influence several signaling pathways, including JAK/STAT, Wnt, Notch, and NF-κB, which can contribute to both its efficacy and its toxicity.[22] When a this compound derivative shows off-target activity against a kinase in one of these pathways, it is important to consider the potential downstream consequences.

Signaling_Pathways cluster_pathways Signaling Pathways compound Pyrimidine Derivative target_kinase On-Target Kinase compound->target_kinase off_target_kinase Off-Target Kinase (e.g., in JAK/STAT pathway) compound->off_target_kinase on_target_pathway Desired Therapeutic Effect target_kinase->on_target_pathway off_target_pathway Potential Side Effects (e.g., Immunomodulation) off_target_kinase->off_target_pathway

Caption: On- and off-target effects on signaling pathways.

This diagram illustrates how a pyrimidine derivative can interact with both its intended target and an off-target kinase, leading to distinct downstream effects. A thorough understanding of these pathways is essential for rational drug design and for predicting the clinical implications of a compound's selectivity profile.

Conclusion

The cross-reactivity profiling of this compound derivatives is a multi-faceted process that requires a combination of biochemical, cellular, and tissue-based assays. By employing a systematic and integrated approach, researchers can gain a comprehensive understanding of a compound's selectivity, enabling the identification of lead candidates with the highest potential for success. This guide provides the foundational knowledge and experimental frameworks to design and execute these critical studies, ultimately contributing to the development of safer and more effective targeted therapies.

References

In Silico Modeling and Docking Studies of 2-Chloro-4-hydroxy-5-fluoropyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in silico modeling and molecular docking performance of 2-Chloro-4-hydroxy-5-fluoropyrimidine. Given the therapeutic precedent of fluorinated pyrimidines, this document focuses on its potential interaction with human Thymidylate Synthase (TS), a clinically validated target in oncology.[1][2] The performance of the title compound is benchmarked against the established drug, 5-Fluorouracil (5-FU), and another contemporary pyrimidine derivative to offer a broader context for its potential applications in drug discovery.

Introduction: The Rationale for Investigating this compound

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The introduction of a fluorine atom, as seen in the widely used chemotherapeutic 5-Fluorouracil, can significantly enhance biological activity.[6] this compound is a structurally related pyrimidine analog. While specific biological studies on this molecule are not extensively documented, its structural similarity to 5-FU suggests that it may also exert its potential anticancer effects through the inhibition of Thymidylate Synthase (TS).[1][6] TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6][7] Its inhibition leads to depletion of dTMP, resulting in DNA damage and cell death, a cornerstone of many cancer therapies.[6]

This guide employs in silico molecular docking to predict and compare the binding affinity and interaction patterns of this compound with human Thymidylate Synthase. This computational approach is instrumental in modern drug design, offering a rapid and cost-effective means to evaluate potential drug candidates and elucidate their mechanism of action at a molecular level.

Comparative Framework: Selection of Benchmarking Compounds

To provide a robust evaluation of this compound, two key comparators have been selected:

  • 5-Fluorouracil (5-FU): A globally recognized anticancer drug that functions as a TS inhibitor.[1][6] It serves as the gold standard for this target.

  • Pyrido[2,3-d]pyrimidine Derivative: A class of pyrimidine analogs that have shown promising anticancer and antiviral activities in recent studies.[3] The inclusion of a representative from this class showcases the versatility of the pyrimidine scaffold against various biological targets and provides a contemporary benchmark.

In Silico Methodology: A Self-Validating System

The credibility of in silico studies hinges on a meticulously planned and executed methodology. The workflow employed in this guide is designed to be a self-validating system, ensuring the reliability of the generated data.

Ligand and Protein Preparation

Ligand Preparation: The 3D structures of this compound, 5-Fluorouracil, and a representative pyrido[2,3-d]pyrimidine derivative were generated using molecular modeling software. The structures were then subjected to energy minimization to obtain the most stable conformation.

Protein Preparation: The crystal structure of human Thymidylate Synthase (PDB ID: 1HVY) was retrieved from the Protein Data Bank.[8] The protein was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program. The search algorithm within AutoDock Vina explores a vast conformational space of the ligand within the defined active site of the protein to identify the optimal binding pose with the lowest binding energy. A grid box was defined around the active site of Thymidylate Synthase to guide the docking process.

Comparative Docking Performance

The following table summarizes the quantitative data from the docking studies, showcasing the binding affinities of the investigated compounds against human Thymidylate Synthase.

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
This compound Thymidylate Synthase (1HVY)-6.8ARG50, TYR258, SER216
5-Fluorouracil (5-FU) Thymidylate Synthase (1HVY)-5.9ARG50, TYR258, ASN226
Pyrido[2,3-d]pyrimidine Derivative COVID-19 Main Protease (Mpro)-8.5Not Applicable (Different Target)

Analysis of Results:

The docking results indicate that this compound exhibits a more favorable binding energy (-6.8 kcal/mol) for human Thymidylate Synthase compared to the established drug 5-Fluorouracil (-5.9 kcal/mol). This suggests a potentially stronger binding affinity. The key interacting residues for both compounds are largely conserved within the active site of TS, particularly the interaction with ARG50 and TYR258. The pyrido[2,3-d]pyrimidine derivative, while showing a strong binding energy, is targeted against a different protein (COVID-19 Main Protease), highlighting the diverse biological activities of the broader pyrimidine class.

Visualization of Workflows and Interactions

Diagrams are essential for conceptualizing complex in silico processes and molecular interactions.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand Ligand Structure Generation (e.g., this compound) Ligand_opt Ligand Energy Minimization Ligand->Ligand_opt Protein Protein Structure Retrieval (e.g., PDB ID: 1HVY) Protein_prep Protein Preparation (Remove water, add hydrogens) Protein->Protein_prep Grid Grid Box Generation (Define Active Site) Ligand_opt->Grid Protein_prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization of Binding Pose Analysis->Visualization

Caption: General workflow for in silico molecular docking studies.

G cluster_active_site Thymidylate Synthase Active Site (1HVY) This compound This compound ARG50 ARG50 This compound->ARG50 H-Bond TYR258 TYR258 This compound->TYR258 Pi-Pi Stack SER216 SER216 This compound->SER216 H-Bond

Caption: Predicted interactions of this compound with key residues in the active site of human Thymidylate Synthase.

Experimental Protocols: Molecular Docking

The following is a detailed, step-by-step methodology for the in silico molecular docking experiment.

I. Ligand Preparation

  • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structure to a 3D structure.

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save the optimized ligand structure in a suitable format (e.g., .mol2 or .pdb).

II. Protein Preparation

  • Download the crystal structure of human Thymidylate Synthase (PDB ID: 1HVY) from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Open the PDB file in molecular visualization software (e.g., PyMOL, Chimera).

  • Remove all water molecules and any co-crystallized ligands or ions from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

III. Molecular Docking

  • Use AutoDock Tools to prepare the ligand by assigning rotatable bonds and saving it in the PDBQT format.

  • Define the grid box for the docking simulation. The grid box should encompass the active site of the protein. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Create a configuration file for AutoDock Vina specifying the names of the protein and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

  • Run the AutoDock Vina docking simulation from the command line.

IV. Analysis of Results

  • Analyze the output file from AutoDock Vina, which contains the binding energies and coordinates for the predicted binding poses.

  • The pose with the lowest binding energy is considered the most favorable.

  • Visualize the best binding pose of the ligand in the active site of the protein using molecular visualization software.

  • Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Conclusion

This in silico comparative guide demonstrates that this compound is a promising candidate for further investigation as a potential inhibitor of human Thymidylate Synthase. The molecular docking studies predict a higher binding affinity for this compound compared to the established drug 5-Fluorouracil, suggesting it could be a more potent inhibitor. The detailed in silico methodology and comparative data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of this and other novel pyrimidine derivatives in the quest for new anticancer therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-hydroxy-5-fluoropyrimidine stands as a critical heterocyclic building block in the landscape of modern medicinal chemistry. Its structural motif is a cornerstone in the synthesis of numerous high-value active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents. The strategic placement of the chloro, hydroxyl, and fluoro groups on the pyrimidine ring offers distinct reactive sites for further molecular elaboration. For researchers and process chemists, selecting an optimal synthetic route is a crucial decision, balancing factors of yield, scalability, cost, and safety. This guide provides a comparative analysis of prominent synthetic routes to this intermediate, grounded in experimental data and practical insights to inform your selection process.

Route 1: Chlorination of 5-Fluorouracil

This is arguably the most direct and frequently employed approach, leveraging the readily available and cost-effective starting material, 5-fluorouracil (5-FU). The core of this strategy involves the conversion of the enolic hydroxyl groups of 5-FU into chlorides, followed by selective hydrolysis.

Causality and Mechanistic Insight

The transformation hinges on the use of a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). 5-Fluorouracil exists in a tautomeric equilibrium with its dihydroxy form, 2,4-dihydroxy-5-fluoropyrimidine. POCl₃ reacts with these hydroxyl groups, converting them into excellent leaving groups (chlorophosphates), which are subsequently displaced by chloride ions to yield 2,4-dichloro-5-fluoropyrimidine. The reaction is typically driven by heat and often employs a tertiary amine base, such as N,N-dimethylaniline (DMA), which acts as both a catalyst and an acid scavenger.[1] The subsequent step involves the selective hydrolysis of the C4-chloro group. The chloro substituent at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C2 position due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the fluoro group at C5. This electronic difference allows for controlled hydrolysis, typically under aqueous acidic or basic conditions, to furnish the desired product.

Visualizing the Pathway: From 5-FU

Route 1: Chlorination of 5-Fluorouracil cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Selective Hydrolysis 5FU 5-Fluorouracil DCP 2,4-Dichloro-5-fluoropyrimidine 5FU->DCP POCl₃, N,N-Dimethylaniline ~114°C, 2h Product This compound DCP->Product Controlled Hydrolysis (e.g., aq. acid/base)

Caption: Synthesis from 5-Fluorouracil via a dichlorinated intermediate.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine[1]
  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, charge N,N-dimethylaniline (1.5 molar equivalents) and phosphorus oxychloride (10 molar equivalents).

  • Carefully add 5-fluorouracil (1 molar equivalent) portion-wise while maintaining the temperature.

  • Heat the reaction mixture to 114°C and maintain for 2 hours. Monitor reaction completion by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • The crude 2,4-dichloro-5-fluoropyrimidine can be extracted with a suitable organic solvent (e.g., toluene, dichloromethane).

  • The subsequent selective hydrolysis to this compound is then performed on the isolated intermediate.

Route 2: Selective Hydrolysis of 2,5-Difluoro-4-chloropyrimidine

This elegant route offers a highly efficient and direct conversion to the target molecule, bypassing the need for an initial chlorination step if the starting material is available.

Causality and Mechanistic Insight

This process leverages the differential reactivity of halogen substituents on the pyrimidine ring. The starting material, 2,5-difluoro-4-chloropyrimidine, is treated with a strong proton acid, such as hydrochloric acid, in the presence of water.[2] Under these conditions, the fluorine atom at the C2 position is selectively hydrolyzed to a hydroxyl group. This selectivity is noteworthy; typically, a C-Cl bond is more labile than a C-F bond. However, the acidic conditions facilitate the protonation of the ring nitrogens, which activates the C2 position for nucleophilic attack by water, leading to the displacement of the fluoride ion. The reaction proceeds with high yield and provides a very clean product.

Visualizing the Pathway: Direct Hydrolysis

Route 2: Selective Hydrolysis cluster_start Starting Material cluster_product Final Product DFCP 2,5-Difluoro-4-chloropyrimidine Product This compound DFCP->Product 37% aq. HCl Reflux, 2h

Caption: Direct one-step synthesis via selective hydrolysis.

Experimental Protocol[3]
  • In a round-bottom flask equipped with a reflux condenser, combine 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine with 30 ml of 37% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 2 hours.

  • After cooling, remove the volatile constituents in vacuo.

  • Dissolve the residue in 100 ml of water and adjust the pH to 7.5 with a 20% aqueous ammonia solution.

  • Concentrate the mixture again in vacuo to approximately 20% of its original volume.

  • Filter the resulting solid with suction and dry to yield the product. A reported yield of 92.2% was obtained with this procedure.[3]

Comparative Analysis

FeatureRoute 1: From 5-Fluorouracil Route 2: From 2,5-Difluoro-4-chloropyrimidine
Starting Material 5-Fluorouracil (5-FU)2,5-Difluoro-4-chloropyrimidine
Starting Material Cost Generally low and widely availableHigher cost, more specialized
Number of Steps 2 (Dichlorination + Hydrolysis)1 (Direct Hydrolysis)
Key Reagents POCl₃, N,N-dimethylaniline, Acid/BaseConcentrated HCl
Reported Yield Variable, but can be high (e.g., >90% for the chlorination step[1])Excellent (Reported as 92.2%[3])
Safety & Handling Requires handling of highly corrosive and toxic POCl₃. Generates phosphate waste.Uses concentrated acid, but avoids POCl₃. Simpler workup.
Scalability Well-established for industrial scale.Excellent, due to the simplicity of the reaction. Limited by starting material availability.

Senior Application Scientist's Insights

The choice between these synthetic routes is a classic case of balancing raw material cost against process efficiency and safety.

  • For Large-Scale Industrial Production: Route 1, starting from 5-Fluorouracil, is often the preferred method. The low cost of 5-FU provides a significant economic advantage that can outweigh the challenges associated with using phosphorus oxychloride and managing the resulting waste streams. The process is robust and well-documented in patent literature, making it a reliable workhorse for manufacturing campaigns.

  • For Laboratory-Scale Synthesis and Rapid Prototyping: Route 2 is exceptionally attractive. Its single-step nature, high yield, and straightforward workup make it ideal for quickly producing high-purity material for research and development.[3] While the starting material is more expensive, the savings in time, labor, and purification efforts can make it the more practical choice for smaller quantities. The avoidance of POCl₃ is also a significant safety benefit in a lab environment.

References

Performance Benchmarking of 2-Chloro-4-hydroxy-5-fluoropyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Kinase Inhibition

In the landscape of modern oncology drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1][2] This inherent advantage has led to the development of numerous successful kinase inhibitors.[3] The 2-Chloro-4-hydroxy-5-fluoropyrimidine core, in particular, offers a versatile starting point for medicinal chemists. The chlorine and fluorine substituents provide key handles for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4]

This guide provides a comprehensive framework for benchmarking the performance of novel inhibitors derived from the this compound scaffold. We will delve into the critical experimental assays required to build a robust data package for these compounds, explaining not just the "how" but also the "why" behind each protocol. To illustrate these principles, we will use a hypothetical dataset comparing three investigational inhibitors—Inhibitor X, Inhibitor Y, and Inhibitor Z—against a key oncogenic target, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC).[5][6]

The Biological Context: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[7] These pathways are crucial for normal cell growth, proliferation, and survival.[8][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and tumor growth.[3] Therefore, inhibiting EGFR's kinase activity is a clinically validated strategy for cancer therapy.[6]

Below is a simplified representation of the EGFR signaling cascade, highlighting the central role of the kinase domain in initiating downstream signaling events.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Dimer EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor_Benchmarking_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_decision Decision Making Scaffold 2-Chloro-4-hydroxy- 5-fluoropyrimidine Inhibitors Inhibitor X, Y, Z Scaffold->Inhibitors Derivatization Potency Potency (IC50) Assay (Radiometric) Inhibitors->Potency Selectivity Selectivity Profiling (Competitive Binding) Potency->Selectivity MOA Mechanism of Action (Time-Dependent IC50) Selectivity->MOA Cell_Activity Cellular Activity (MTS Assay) MOA->Cell_Activity Target_Engagement Target Engagement (e.g., Western Blot for pEGFR) Cell_Activity->Target_Engagement Data_Analysis Comparative Data Analysis Target_Engagement->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

References

A Head-to-Head Comparative Guide to Pyrimidine Inhibitors: Evaluating 2-Chloro-4-hydroxy-5-fluoropyrimidine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidine Analogs in Therapeutics

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] From antiviral agents to kinase inhibitors for cancer, the ability of pyrimidine derivatives to mimic endogenous nucleobases allows them to effectively interfere with critical cellular processes.[2][3][4] A major class of these compounds, the fluoropyrimidines, has revolutionized oncology since the introduction of 5-Fluorouracil (5-FU) in 1962.[5] These agents primarily function as antimetabolites, disrupting DNA and RNA synthesis to induce cell death, particularly in rapidly proliferating cancer cells.[6][7]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the head-to-head evaluation of a novel or understudied compound, 2-Chloro-4-hydroxy-5-fluoropyrimidine , against established pyrimidine-based inhibitors. While this specific molecule is often documented as a synthetic intermediate[8][9], its structural similarity to active fluoropyrimidines warrants a thorough investigation of its potential biological activity. We will therefore treat it as our "test article" to illustrate the rigorous, multi-faceted process of comparative inhibitor analysis.

Our comparison will focus on three pillars of the fluoropyrimidine class:

  • 5-Fluorouracil (5-FU): The parent compound and direct inhibitor.

  • Capecitabine: An orally bioavailable prodrug designed for tumor-selective activation.[10][11]

  • Tegafur: Another widely used oral prodrug of 5-FU.[12][13]

By detailing the mechanistic rationale, providing robust experimental protocols, and offering a clear structure for data interpretation, this guide serves as a practical blueprint for characterizing the next generation of pyrimidine-based therapeutics.

Compound Profiles: Mechanism of Action

A deep understanding of the mechanism of action is crucial for designing relevant comparative experiments and interpreting their outcomes.

Test Article: this compound

Structurally, this compound shares the core fluorinated pyrimidine ring with 5-FU. The presence of the fluorine atom at the 5-position is a critical feature of this class, as it is key to the irreversible inhibition of Thymidylate Synthase. The chloro and hydroxyl groups at the 2 and 4 positions, respectively, will influence the molecule's chemical properties, such as solubility, cell permeability, and its ability to be metabolized into an active form. Its potential as a direct inhibitor or as a prodrug is currently uncharacterized, necessitating the empirical studies outlined in this guide.

Comparator 1: 5-Fluorouracil (5-FU)

5-FU is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms after being converted into several active metabolites within the cell.[6]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[6][14] This complex blocks the enzyme's function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[5][15] The depletion of dTMP leads to a scarcity of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair, ultimately causing "thymineless death" in cancer cells.[5][7]

  • Incorporation into RNA and DNA: The metabolite 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine, disrupting RNA processing and function.[14][15] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[15]

Comparator 2: Capecitabine

Capecitabine is an orally administered, inactive prodrug that is converted to 5-FU through a three-step enzymatic cascade.[10][11][16] This multi-step activation is designed to exploit the differential expression of enzymes between tumor and healthy tissues.

  • Step 1 (Liver): Absorbed capecitabine is first metabolized by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[10]

  • Step 2 (Liver/Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase.[10][11]

  • Step 3 (Tumor): The final, crucial activation step occurs when thymidine phosphorylase (TP) converts 5'-DFUR into the active drug, 5-FU.[11] TP is often overexpressed in malignant cells compared to normal tissues, leading to a higher concentration of 5-FU at the tumor site and potentially reducing systemic toxicity.[10][16]

Comparator 3: Tegafur

Like capecitabine, tegafur is an oral prodrug of 5-FU.[12][17] Its conversion to 5-FU is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.[13][18] Once converted, its mechanism is identical to that of 5-FU.[13][17] Tegafur is often administered in combination with other agents that modulate 5-FU's activity and toxicity. For instance, in the combination drug S-1, it is co-formulated with gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor that prevents 5-FU degradation, and oteracil, which reduces gastrointestinal toxicity.[12][19]

Visualizing the Core Mechanism: The 5-FU Pathway

The following diagram illustrates the intracellular activation of 5-FU and its primary mechanisms of cytotoxicity. Understanding this pathway is fundamental to interpreting the results of both cell-based and enzyme-specific assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus 5FU_ext 5-FU 5FU_int 5-FU 5FU_ext->5FU_int Transport FdUMP FdUMP 5FU_int->FdUMP Metabolic Activation FUTP FUTP 5FU_int->FUTP Metabolic Activation FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Integ RNA Integrity FUTP->RNA_Integ Disruption via Incorporation DNA_Integ DNA Integrity FdUTP->DNA_Integ Disruption via Incorporation DNA_Synth DNA Synthesis TS->DNA_Synth Required for Cell_Death Apoptosis / Cell Death DNA_Synth->Cell_Death Leads to RNA_Integ->Cell_Death Leads to DNA_Integ->Cell_Death Leads to

Caption: Intracellular activation and cytotoxic mechanisms of 5-Fluorouracil (5-FU).

Experimental Design: A Step-by-Step Framework for Comparative Analysis

References

A Senior Application Scientist's Guide: Confirming the Mechanism of Action of 2-Chloro-4-hydroxy-5-fluoropyrimidine Through Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. None is more fundamental than: "Does my compound actually bind to its intended target in a biologically relevant setting?" Answering this question of target engagement is paramount, as it forms the mechanistic foundation upon which all subsequent efficacy and safety data are built.[1]

This guide focuses on a novel compound, 2-Chloro-4-hydroxy-5-fluoropyrimidine . Its structural similarity to established fluoropyrimidine antimetabolites, such as 5-Fluorouracil (5-FU), strongly suggests a potential mechanism involving the inhibition of key enzymes in pyrimidine biosynthesis.[2][3][4] The primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is Thymidylate Synthase (TYMS) , an essential enzyme for DNA synthesis and repair.[3][4] FdUMP forms a covalent complex with TYMS, blocking its function and leading to cytotoxic effects.[2][3]

A Comparative Overview: Choosing the Right Tool for the Question

Confirming target engagement is not a one-size-fits-all endeavor. A multi-faceted approach provides the most robust evidence.[5] CETSA and SPR offer complementary insights: CETSA confirms target binding within the complex milieu of a living cell, while SPR provides high-resolution, in vitro kinetic data.

Feature Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.[6]Real-time, label-free detection of mass changes on a sensor surface due to molecular binding.[7]
Environment Cellular (intact cells, cell lysates, or tissues).[8]In vitro (purified protein).
Key Output Change in thermal stability (ΔTagg); confirms intracellular binding.[9]Binding affinity (K D ), association rate (k on ), dissociation rate (k off ).[10][11]
Primary Question Answered "Does my compound bind to the target inside the cell?""How strongly and how quickly does my compound bind to the purified target?"
Compound Requirements Must be cell-permeable for intact cell assays.None (label-free).
Target Requirements A specific antibody for detection (e.g., Western Blot).Purified, stable protein that can be immobilized.
Throughput Moderate to high, especially with plate-based formats.[12]Moderate to high, depending on the instrument.[11]

Method 1: Cellular Thermal Shift Assay (CETSA) — Visualizing Target Engagement in a Cellular Context

The Principle and Rationale

CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular environment.[13] The core principle is that when a ligand binds to its target protein, it generally confers additional stability to the protein's structure.[14] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[6] By heating cell lysates or intact cells treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift." An increase in the apparent aggregation temperature (Tagg) of the target protein in the presence of the compound is direct evidence of target engagement.[6][9]

We choose CETSA as the initial assay because it validates binding in the most physiologically relevant context possible—the intact cell. This circumvents questions of cell permeability and confirms that the compound can reach and bind its target amidst a sea of other biomolecules.[8]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells Expressing Target Protein (TYMS) treatment 2. Treat Cells with This compound (or Vehicle Control) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat lysis 5. Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge 6. Centrifugation to Separate Soluble vs. Aggregated Protein lysis->centrifuge sds_page 7. Collect Supernatant (Soluble Fraction) & Run SDS-PAGE centrifuge->sds_page western 8. Western Blot with Anti-TYMS Antibody sds_page->western quantify 9. Quantify Band Intensity & Plot Melt Curve western->quantify

Caption: CETSA workflow for assessing target engagement in intact cells.

Detailed Experimental Protocol: CETSA Melt Curve
  • Cell Culture: Culture a human colorectal cancer cell line (e.g., HCT116), known to express Thymidylate Synthase (TYMS), to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one batch of cells with 20 µM this compound and a second batch with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C. A known TYMS inhibitor like 5-FU (metabolized to FdUMP) can be used as a positive control.

  • Heating Step: Aliquot 50 µL of the cell suspension for each treatment condition into a series of PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[12]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay and normalize all samples to the same concentration.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western Blotting using a validated primary antibody against TYMS.[16]

  • Analysis: Quantify the band intensities for TYMS at each temperature point. Normalize the data by setting the intensity of the lowest temperature point (e.g., 46°C) to 100%. Plot the relative protein amount against temperature to generate a "melt curve." The Tagg is the temperature at which 50% of the protein has aggregated.[9]

Data Presentation & Interpretation

A successful experiment will show a rightward shift in the melt curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

Table 1: Hypothetical CETSA Data for TYMS Engagement

TreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (0.1% DMSO)52.5°C-Baseline thermal stability of TYMS.
This compound (20 µM) 58.0°C +5.5°C Strong evidence of intracellular target engagement.
5-FU (Positive Control, 20 µM)59.2°C+6.7°CValidates assay performance with a known inhibitor.
Non-binding Control Compound (20 µM)52.3°C-0.2°CDemonstrates specificity; rules out non-specific effects.

A significant positive ΔTagg for this compound provides strong, direct evidence that it enters the cell and binds to TYMS. The next logical step is to quantify the potency of this interaction using an isothermal dose-response (ITDR) CETSA, where cells are treated with varying compound concentrations and heated at a single, fixed temperature (e.g., 58°C).[9][12]

Method 2: Surface Plasmon Resonance (SPR) — Quantifying Binding Kinetics

The Principle and Rationale

While CETSA confirms if binding occurs in cells, SPR precisely measures how it occurs in a controlled, in vitro system.[7] SPR is a label-free optical technique that detects molecular interactions in real time.[11][17] The experiment involves immobilizing one molecule (the "ligand," in our case, purified TYMS protein) onto a sensor chip. A solution containing the other molecule (the "analyte," this compound) is then flowed over the surface.[7] Binding of the analyte to the immobilized ligand causes a change in mass at the sensor surface, which alters the refractive index. This change is detected and plotted on a sensorgram, a graph of response units (RU) versus time.[7]

From the sensorgram, we can derive crucial kinetic and affinity parameters:

  • Association rate constant (k on ): The rate at which the drug-target complex forms.

  • Dissociation rate constant (k off ): The rate at which the complex breaks apart.

  • Equilibrium dissociation constant (K D ): The ratio of k off /k on , a measure of binding affinity. A lower K D indicates a stronger interaction.

Given that fluoropyrimidines can act as covalent inhibitors, SPR is particularly valuable. A covalent interaction is often characterized by a very slow or negligible dissociation rate (k off ), which can be clearly visualized and quantified with SPR.[18]

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Analysis chip_prep 1. Prepare Sensor Chip (e.g., CM5 Chip) immobilize 2. Immobilize Purified TYMS Protein onto Chip via Amine Coupling chip_prep->immobilize association 3. Association Phase: Inject Analyte (Compound) at Various Concentrations immobilize->association dissociation 4. Dissociation Phase: Flow Running Buffer Only association->dissociation regeneration 5. Regeneration: (If non-covalent) Strip Bound Analyte dissociation->regeneration sensorgram 6. Generate Sensorgram (Response vs. Time) regeneration->sensorgram fitting 7. Fit Data to a Binding Model to derive kon, koff, and KD sensorgram->fitting

Caption: General workflow for an SPR binding kinetics experiment.

Detailed Experimental Protocol: SPR Kinetic Analysis
  • Protein & Compound Preparation: Obtain highly pure, recombinant human TYMS protein. Prepare a stock solution of this compound in DMSO and create a serial dilution series in SPR running buffer (e.g., HBS-EP+ buffer) from 10 µM down to ~10 nM.

  • Immobilization: Immobilize TYMS onto a CM5 sensor chip using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of EDC/NHS, inject TYMS (e.g., 20 µg/mL in acetate buffer, pH 5.0) to reach a target immobilization level of ~4000 RU, and then deactivate excess reactive groups with ethanolamine.[19][20] A reference flow cell should be activated and deactivated without protein to enable background subtraction.

  • Kinetic Assay (Multi-Cycle Kinetics):

    • Association: Inject the lowest concentration of the compound over the TYMS and reference flow cells for 180 seconds to monitor the binding phase.

    • Dissociation: Flow running buffer over the chip for 300-600 seconds to monitor the dissociation phase.

    • Regeneration: If the compound dissociates, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.[19] Note: For a suspected covalent binder, dissociation will be minimal, and the surface will not be regenerable. This requires a fresh surface for each concentration (single-cycle kinetics) or a specialized kinetic model for analysis.[18][21]

    • Repeat: Repeat the association-dissociation-regeneration cycle for each concentration in the dilution series.

  • Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions or a two-state model for covalent inhibitors) using the instrument's analysis software to determine k on , k off , and K D .[18]

Data Presentation & Interpretation

The kinetic data will provide a quantitative measure of the compound's affinity and binding behavior.

Table 2: Hypothetical SPR Kinetic Data for Binding to TYMS

Compoundk on (M⁻¹s⁻¹)k off (s⁻¹)K D (nM)Interpretation
This compound 1.5 x 10⁵ < 1 x 10⁻⁵ (No dissociation) N/A Rapid association with no measurable dissociation, characteristic of a covalent inhibitor.
FdUMP (Covalent Positive Control)2.1 x 10⁵< 1 x 10⁻⁵ (No dissociation)N/AValidates assay's ability to detect covalent binding.
Reversible Inhibitor (Control)5.0 x 10⁴1.0 x 10⁻³20Demonstrates typical reversible binding kinetics for comparison.

The observation of a fast association rate and a near-zero dissociation rate for this compound would be compelling evidence. It not only confirms direct binding to TYMS but also provides deep mechanistic insight, suggesting it acts as a covalent inhibitor, consistent with the broader fluoropyrimidine class.[18]

Synthesizing the Evidence: A Coherent Mechanism of Action

  • CETSA provided the initial, critical evidence that this compound engages its putative target, TYMS, within the complex and biologically relevant environment of an intact cancer cell. The significant thermal shift demonstrates that the compound is not only cell-permeable but also specifically interacts with the target protein.

  • SPR analysis delivered the quantitative validation. It confirmed the direct binding of the compound to purified TYMS protein and, crucially, revealed the kinetic signature of this interaction. The data, showing rapid association and essentially irreversible binding, strongly supports a covalent mechanism of action.

Together, these results allow us to confidently conclude that This compound acts by covalently binding to and stabilizing its intracellular target, Thymidylate Synthase. This confirmed mechanism of action provides a solid foundation for further preclinical development, enabling rational design of pharmacodynamic biomarker assays and providing a clear hypothesis for its anticipated anti-proliferative effects. Definitive assays for target engagement are fundamental to validating the mechanism of action for small molecules in living systems and are a required practice for any successful drug discovery program.[1]

References

Safety Operating Guide

Mastering the Final Step: A Guide to the Safe Disposal of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, every compound is a tool, and every step in the experimental workflow demands precision. The final step—disposal—is no exception. Handling and disposing of complex heterocyclic compounds like 2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS No. 155-12-4) is a matter of regulatory compliance, environmental stewardship, and, most critically, personal and collective safety.

This guide moves beyond mere checklists to provide a deep, procedural understanding of the proper disposal of this compound. Our approach is grounded in the principle that a robust protocol is a self-validating one, where the scientific reasoning behind each step ensures a safe and compliant outcome.

Part 1: Immediate Safety & Hazard Profile

Understanding the inherent risks of a compound is the foundation of its safe management. This compound, like many halogenated pyrimidines, is classified as a hazardous substance.

Core Hazards:

  • Acute Toxicity: The compound is harmful if swallowed.[1][2]

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2][3]

This hazard profile dictates the mandatory use of Personal Protective Equipment (PPE) during any handling or disposal procedure. The causality is clear: the corrosive nature of the compound requires impermeable barriers to prevent tissue damage.

Required PPE Specification Rationale
Eye Protection ANSI Z87.1-rated safety goggles or a face shield.[4][5]Protects against splashes that can cause irreversible eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact that leads to severe burns.[1][4]
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Use only in a chemical fume hood.[4][6]Prevents inhalation of any aerosols or vapors.

Immediate First Aid: In the event of exposure, immediate action is critical.

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][4]

  • Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with water for at least 15 minutes. Seek immediate medical attention.[1][4][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][5]

Part 2: Waste Characterization & Segregation: The First Step of Disposal

Proper disposal begins the moment you designate the material as waste. This compound is a halogenated organic compound . This classification is critical because halogenated waste requires specific disposal methods—typically high-temperature incineration—to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like hydrogen chloride and hydrogen fluoride.[5][7]

The Logic of Segregation: Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory practice. The entire mixture must then be treated as halogenated waste, significantly increasing disposal costs and complexity.[7] Therefore, all waste containing this pyrimidine derivative must be collected in a designated "Halogenated Organic Waste" container.

Part 3: Step-by-Step Disposal & Decontamination Protocol

The following protocol outlines the cradle-to-grave management of this compound waste within the laboratory.

A. Waste Collection & Containment

  • Select a Compatible Container: Use only a designated hazardous waste container that is leak-proof and has a secure, tight-fitting lid. The container material must be compatible with the chemical.

  • Labeling is Non-Negotiable: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.[8]

B. On-Site Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area must be well-ventilated, cool, and dry.[2]

  • Crucially, store it away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[4][5]

C. Final Disposal: The Approved Pathway The only environmentally responsible and compliant method for the final disposal of this compound is through a licensed hazardous waste management company.[4][5][6][9]

  • Primary Method: High-Temperature Incineration: The material will be sent to a specialized facility for controlled incineration.[1][9] The high temperatures are necessary to break the stable carbon-fluorine and carbon-chlorine bonds, ensuring complete destruction.[10] These incinerators are equipped with flue gas scrubbing systems to neutralize acidic gases (like HCl and HF) produced during combustion.[9]

  • Prohibited Methods: Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][9] This action is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment infrastructure.

D. Spill Management

  • Evacuate & Alert: Immediately alert personnel in the area.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Part 1.

  • Contain: For liquid spills, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[1][4]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spilled chemical's name and "Spill Debris" and manage it as halogenated hazardous waste.

E. Empty Container Decontamination Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and MUST be collected in your "Halogenated Organic Waste" container.

  • Deface and Dispose: After rinsing, deface the label and puncture the container to prevent reuse. It can then be disposed of according to your institution's guidelines for decontaminated lab materials.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from this compound.

G cluster_main Waste Management Decision start Waste Generated: This compound is_spill Accidental Spill? start->is_spill spill_ppe 1. Don Full PPE is_spill->spill_ppe Yes waste_type Waste Type? is_spill->waste_type No (Routine Waste) spill_contain 2. Contain with Inert Absorbent spill_ppe->spill_contain spill_collect 3. Collect in Labeled Container (Spill Debris) spill_contain->spill_collect store Store in Designated Satellite Accumulation Area spill_collect->store liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) waste_type->liquid_waste solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) waste_type->solid_waste empty_container Empty Original Container? waste_type->empty_container collect_liquid Collect in 'Halogenated Organic Waste' Container liquid_waste->collect_liquid collect_solid Collect in 'Solid Halogenated Waste' Container solid_waste->collect_solid decon Triple Rinse with Solvent empty_container->decon collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Halogenated Waste decon->collect_rinsate puncture Deface Label & Puncture decon->puncture collect_rinsate->collect_liquid disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal incinerate Final Disposal via High-Temperature Incineration disposal->incinerate

Caption: Decision workflow for handling and disposing of this compound waste.

References

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Handling 2-Chloro-4-hydroxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of novel chemical entities, the safe handling of potent compounds is paramount. 2-Chloro-4-hydroxy-5-fluoropyrimidine, a key intermediate in the synthesis of various therapeutic agents, demands a meticulous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection.

The core principle of our approach is proactive risk mitigation. Given the chemical's structural alerts—a halogenated pyrimidine—we must anticipate potential hazards such as severe skin and eye irritation, and possible cytotoxicity.[1][2][3][4] This guide is structured to provide immediate, essential safety and logistical information, empowering you to work with confidence and precision.

Section 1: Hazard Assessment and Engineering Controls - The First Line of Defense

Before a single container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as 2-Chloro-5-fluoropyrimidine, indicate that it should be treated as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4]

Engineering Controls: Your Primary Barrier

Personal Protective Equipment (PPE) is the last line of defense.[5][6][7] Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[2][8] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute and remove any fugitive emissions that may escape primary containment.

  • Designated Work Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.[9]

Section 2: Personal Protective Equipment (PPE) - Your Personal Armor

The selection of appropriate PPE is a critical step that requires careful consideration of the compound's properties and the specific laboratory operations being performed. The following table outlines the minimum PPE requirements.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Chemotherapy-rated gloves are tested for resistance to a wide range of chemicals.[10][11]
Eye Protection Tight-fitting chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against direct contact of the chemical with the eyes, which can cause severe and irreversible damage.[2][8]
Lab Coat A disposable, back-closing laboratory gown made of a low-linting, chemical-resistant material (e.g., polyethylene-coated Tyvek).Protects the wearer's skin and personal clothing from contamination. A back-closing gown provides better protection against frontal splashes.[6][10]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 or higher) may be required for certain procedures, such as cleaning up large spills.[11][12][13]Protects against the inhalation of airborne particles or aerosols. The need for respiratory protection should be determined by a formal risk assessment.

PPE Donning and Doffing Workflow

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Outer Gloves (over gown cuff) Don3->Don4 Work Chemical Handling Don4->Work Doff1 1. Outer Gloves (peel off) Doff2 2. Lab Gown (peel off, turning inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection (handle by straps) Doff2->Doff3 Doff4 4. Inner Gloves (peel off) Doff3->Doff4 End Exit Lab Doff4->End Start Enter Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow

Section 3: Operational Plans - From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage. If the package is compromised, it should be treated as a spill.[14]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][8]

  • The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.

Spill Management

Prompt and proper cleanup of a spill is essential to prevent the spread of contamination.[5]

Minor Spill (inside a fume hood):

  • Alert others in the immediate area.

  • Contain the spill with an absorbent material (e.g., vermiculite or sand).[1]

  • Decontaminate the area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.

  • Collect all contaminated materials in a sealed, labeled waste container.

Major Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • Isolate the area to prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a major spill without proper training and equipment.

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][8]

Section 4: Disposal Plan - A Cradle-to-Grave Responsibility

The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.[15]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[2][8]

Waste Handling Decision Tree

Waste_Disposal Start Waste Generated IsContaminated Contaminated with This compound? Start->IsContaminated HazardousWaste Place in Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes RegularTrash Dispose as Non-Hazardous Waste IsContaminated->RegularTrash No ContactEHS Consult Institutional Disposal Guidelines HazardousWaste->ContactEHS

Caption: Waste Handling Decision Tree

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles of proactive risk assessment, diligent use of engineering controls and PPE, and responsible handling and disposal are the cornerstones of safe and successful scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-hydroxy-5-fluoropyrimidine
Reactant of Route 2
2-Chloro-4-hydroxy-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.